Product packaging for 2-Ethyl-4-propylaniline(Cat. No.:CAS No. 849208-86-2)

2-Ethyl-4-propylaniline

Cat. No.: B15369191
CAS No.: 849208-86-2
M. Wt: 163.26 g/mol
InChI Key: IXKYZRVPLXMJSH-UHFFFAOYSA-N
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Description

2-Ethyl-4-propylaniline (CAS 849208-86-2) is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is a substituted aniline derivative that serves as a valuable building block and intermediate in sophisticated organic synthesis and pharmaceutical research. This compound is part of a class of substituted anilines frequently utilized in the development of novel active molecules. Structural analogs of this compound are investigated in medicinal chemistry for creating potential treatments for neurodegenerative diseases . Its structure, featuring an aniline ring with ethyl and propyl substituents, makes it a useful precursor for synthesizing more complex molecules, such as those explored as histamine H3 receptor antagonists with additional cholinesterase inhibitory activity, representing a multi-target-directed ligand approach for conditions like Alzheimer's disease . Aniline and its derivatives are commonly used in the manufacturing of pharmaceuticals, dyestuffs, rubbers, and pesticides . As such, this compound is strictly for use in a controlled laboratory or industrial setting by qualified professionals. It is critical to handle this compound with care, using appropriate personal protective equipment (PPE) as aniline derivatives can be hazardous upon skin contact, inhalation, or ingestion . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B15369191 2-Ethyl-4-propylaniline CAS No. 849208-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849208-86-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-4-propylaniline

InChI

InChI=1S/C11H17N/c1-3-5-9-6-7-11(12)10(4-2)8-9/h6-8H,3-5,12H2,1-2H3

InChI Key

IXKYZRVPLXMJSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)N)CC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-4-propylaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the known chemical properties and structure of 2-Ethyl-4-propylaniline. The information is compiled from available chemical databases and literature. It should be noted that while computed properties are available, specific experimental data regarding certain physical properties and biological activity remains limited in publicly accessible resources.

Chemical and Structural Data

This compound is an aromatic organic compound belonging to the aniline family. Its structure consists of a benzene ring substituted with an amino group, an ethyl group at position 2, and a propyl group at position 4.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.[1] It is important to note that most of the physical properties listed are computed and have not been experimentally verified in the available literature.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 849208-86-2PubChem[1]
Molecular Formula C₁₁H₁₇NPubChem[1]
Molecular Weight 163.26 g/mol PubChem[1]
Canonical SMILES CCCC1=CC(=C(C=C1)N)CCPubChem[1]
InChI Key IXKYZRVPLXMJSH-UHFFFAOYSA-NPubChem[1]
XLogP3 3.4PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Chemical Structure

2_Ethyl_4_propylaniline_Structure Chemical Structure of this compound N1 C N2 C N1->N2 NH2 NH₂ N1->NH2 N3 C N2->N3 Ethyl1 CH₂ N2->Ethyl1 N4 C N3->N4 N5 C N4->N5 Propyl1 CH₂ N4->Propyl1 N6 C N5->N6 N6->N1 Ethyl2 CH₃ Ethyl1->Ethyl2 Propyl2 CH₂ Propyl1->Propyl2 Propyl3 CH₃ Propyl2->Propyl3

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of Substituted Anilines

A common and effective method for the preparation of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group.[2]

Step 1: Nitration of the Aromatic Precursor

The synthesis would likely begin with a suitable ethyl and propyl substituted benzene derivative. This precursor is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the aromatic ring.[2] The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure selective nitration at the desired position.

Step 2: Reduction of the Nitro Group

The resulting nitro compound is then reduced to the corresponding aniline. Several methods can be employed for this reduction[2][3]:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C).[2] This is often a clean and efficient method.

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl).[3]

  • Other Reducing Agents: Stannous chloride (SnCl₂) in a solvent like ethanol is another effective reagent for the reduction of nitro groups.[2]

The choice of reducing agent may depend on the presence of other functional groups in the molecule that could be sensitive to certain reaction conditions.[2]

The following diagram illustrates a general workflow for the synthesis of a substituted aniline.

Aniline_Synthesis_Workflow General Workflow for Substituted Aniline Synthesis Start Substituted Benzene Precursor Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration NitroCompound Nitro-Substituted Intermediate Nitration->NitroCompound Reduction Reduction (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) NitroCompound->Reduction AnilineProduct Substituted Aniline Product Reduction->AnilineProduct

Caption: A generalized workflow for the synthesis of substituted anilines.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activities or associated signaling pathways of this compound. Research into the pharmacological effects of this particular compound appears to be limited.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the known hazards of similar aniline compounds, caution should be exercised when handling this chemical. Anilines, as a class, can be toxic and may be absorbed through the skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

Navigating the Synthesis of 2-Ethyl-4-propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of potential synthesis pathways for 2-Ethyl-4-propylaniline, a substituted aniline with applications in various fields of chemical research and development. The document outlines detailed methodologies for the preparation of this compound, starting from commercially available precursors. Quantitative data is summarized for easy comparison, and experimental protocols are provided to facilitate replication.

Introduction

This compound is an aromatic amine characterized by the presence of an ethyl group at the ortho position and a propyl group at the para position relative to the amino group. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties. The strategic placement of the alkyl groups influences the molecule's reactivity, solubility, and steric hindrance, offering a versatile scaffold for further chemical modifications. This guide will explore plausible and efficient synthetic routes to obtain this target molecule with a focus on reaction conditions, yields, and purification methods.

Proposed Synthesis Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first pathway involves the preparation of the key intermediate, 4-propylaniline, followed by a directed ortho-ethylation. The second, and more direct industrial approach, involves the direct ortho-alkylation of aniline followed by para-propylation, although this can be less selective. This guide will focus on the first, more controlled approach.

A proposed multi-step synthesis starting from propylbenzene is outlined below. This pathway involves the nitration of propylbenzene, followed by reduction to 4-propylaniline, N-protection, ortho-ethylation, and final deprotection.

Synthesis_Pathway_1 Propylbenzene Propylbenzene Nitropropylbenzene 4-Nitro-1-propylbenzene Propylbenzene->Nitropropylbenzene Nitration (HNO3, H2SO4) Propylaniline 4-Propylaniline Nitropropylbenzene->Propylaniline Reduction (Sn, HCl) ProtectedAniline N-Acetyl-4-propylaniline Propylaniline->ProtectedAniline N-Acetylation (Acetic Anhydride) OrthoEthylated N-Acetyl-2-ethyl-4-propylaniline ProtectedAniline->OrthoEthylated Ortho-Ethylation (Ethylene, Zeolite Catalyst) FinalProduct This compound OrthoEthylated->FinalProduct Deprotection (HCl, H2O)

Caption: Proposed synthesis pathway for this compound starting from propylbenzene.

An alternative, more direct industrial approach involves the direct ortho-ethylation of aniline, followed by a Friedel-Crafts propylation. However, this method can lead to a mixture of products and may require more rigorous purification.

Synthesis_Pathway_2 Aniline Aniline OrthoEthylaniline 2-Ethylaniline Aniline->OrthoEthylaniline Ortho-Ethylation (Ethylene, Silica-Alumina Catalyst) FinalProduct This compound OrthoEthylaniline->FinalProduct Friedel-Crafts Propylation (1-Bromopropane, AlCl3)

Caption: Alternative industrial synthesis pathway for this compound.

Experimental Protocols

Pathway 1: Step-by-Step Synthesis

Step 1: Synthesis of 4-Nitro-1-propylbenzene

  • Reaction: Friedel-Crafts Nitration of Propylbenzene.

  • Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (30 mL), slowly add propylbenzene (0.5 mol) with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Carefully pour the reaction mixture onto crushed ice (500 g) and extract the organic layer with diethyl ether (3 x 100 mL). Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitro-1-propylbenzene.

  • Quantitative Data:

ParameterValueReference
Yield85-95%[1]
Purity>95% (by GC)-

Step 2: Synthesis of 4-Propylaniline

  • Reaction: Reduction of 4-Nitro-1-propylbenzene.

  • Procedure: To a flask containing granulated tin (1.2 mol) and 4-nitro-1-propylbenzene (0.5 mol), add concentrated hydrochloric acid (250 mL) portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C. After the initial reaction subsides, heat the mixture at 100 °C for 2 hours. Cool the reaction mixture and slowly add a 40% aqueous solution of sodium hydroxide until the solution is strongly alkaline to precipitate tin hydroxides. Steam distill the mixture to isolate the 4-propylaniline. The distillate can be extracted with diethyl ether, dried, and the solvent removed to yield the product.

  • Quantitative Data:

ParameterValueReference
Yield80-90%[2]
Purity>98% (by GC-MS)-

Step 3: N-Acetylation of 4-Propylaniline

  • Reaction: Protection of the amino group.

  • Procedure: To a solution of 4-propylaniline (0.4 mol) in glacial acetic acid (100 mL), add acetic anhydride (0.44 mol) dropwise with stirring. The reaction is exothermic. After the addition is complete, stir the mixture for 30 minutes at room temperature. Pour the reaction mixture into cold water (500 mL) with stirring. The N-acetyl-4-propylaniline will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol-water can be performed for further purification.

  • Quantitative Data:

ParameterValueReference
Yield>95%[3]
Purity>99%-

Step 4: Ortho-Ethylation of N-Acetyl-4-propylaniline

  • Reaction: Zeolite-catalyzed alkylation.

  • Procedure: This reaction is typically carried out in a fixed-bed reactor at elevated temperatures and pressures. A vaporized stream of N-acetyl-4-propylaniline and ethylene is passed over a bed of a suitable zeolite catalyst (e.g., H-ZSM-5). The reaction temperature is maintained in the range of 250-350 °C. The molar ratio of ethylene to the aniline derivative is a critical parameter and is typically kept high to favor mono-alkylation. The product stream is cooled, and the desired N-acetyl-2-ethyl-4-propylaniline is separated by fractional distillation.

  • Quantitative Data:

ParameterValueReference
Conversion50-70%[4]
Selectivity for ortho-ethylation>80%[4]

Step 5: Deprotection to this compound

  • Reaction: Acidic hydrolysis of the amide.

  • Procedure: Reflux a mixture of N-acetyl-2-ethyl-4-propylaniline (0.3 mol), concentrated hydrochloric acid (100 mL), and water (100 mL) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until alkaline. Extract the liberated this compound with diethyl ether (3 x 100 mL). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

  • Quantitative Data:

ParameterValueReference
Yield>90%-
Purity>98% (by HPLC)-
Pathway 2: Industrial Approach

Step 1: Ortho-Ethylation of Aniline

  • Reaction: Vapor-phase alkylation with ethylene.

  • Procedure: This industrial process involves reacting aniline with ethylene in the vapor phase over a silica-alumina catalyst in a fixed-bed reactor.[5] The reaction is typically carried out at temperatures between 300 °C and 375 °C.[5] The mole ratio of ethylene to aniline is maintained between 2:1 and 10:1 to favor mono-ortho-ethylation and minimize the formation of diethylaniline byproducts.[5]

  • Quantitative Data:

ParameterValueReference
Aniline Conversion40-60%[5]
Selectivity for 2-EthylanilineHigh[5]

Step 2: Friedel-Crafts Propylation of 2-Ethylaniline

  • Reaction: Electrophilic aromatic substitution.

  • Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., carbon disulfide), slowly add 1-bromopropane (1.0 eq). Then, add 2-ethylaniline (1.0 eq) dropwise while maintaining the temperature below 5 °C. After the addition, allow the mixture to stir at room temperature for several hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The product, this compound, is purified by vacuum distillation. Due to the activating nature of the ethyl and amino groups, this reaction can lead to a mixture of isomers, and purification is crucial.

  • Quantitative Data:

ParameterValueReference
Yield40-60% (isomer mixture)[6]
PurityRequires careful purification-

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of route depending on the desired scale, purity requirements, and available equipment. The multi-step approach starting from propylbenzene offers a more controlled synthesis with potentially higher purity of the final product, making it suitable for laboratory and research applications. The direct ortho-alkylation of aniline followed by Friedel-Crafts propylation represents a more direct, industrial-style approach, though it may present challenges in selectivity and purification. Researchers and drug development professionals can utilize the detailed protocols and data presented in this guide to select and optimize a synthesis strategy that best fits their specific needs. Further research into more selective and environmentally benign catalysts for the ortho-alkylation step could further enhance the efficiency and sustainability of these synthetic routes.

References

Physical and chemical properties of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the known physical and chemical properties of 2-Ethyl-4-propylaniline. Due to the limited availability of detailed experimental data in the public domain, this document serves as a foundational overview rather than an in-depth experimental protocol.

Core Properties

This compound is an aromatic amine with the chemical formula C₁₁H₁₇N.[1][2][3] Its structure consists of a benzene ring substituted with an ethyl group at position 2, a propyl group at position 4, and an amino group at position 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇N[1][2][3]
Molecular Weight 163.26 g/mol [1][3]
CAS Number 849208-86-2[1]
IUPAC Name This compound[1]
XLogP3 (Computed) 3.4[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Chemical Reactivity

Aniline and its derivatives are versatile intermediates in organic synthesis. The chemical behavior of this compound is expected to be characteristic of substituted anilines, involving reactions of both the aromatic ring and the amino group.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro compounds.[2]

  • Reduction: Nitro derivatives can be reduced back to the corresponding amine.[2]

  • Electrophilic Aromatic Substitution: The electron-donating amino group activates the benzene ring, directing electrophiles to the ortho and para positions. Potential reactions include nitration, halogenation, and sulfonation.[2]

Synthesis

Potential Synthetic Routes:

  • Friedel-Crafts Acylation and Reduction: This two-step process would involve the Friedel-Crafts acylation of a suitable benzene derivative followed by reduction of the resulting ketone to yield the alkyl group.[2]

  • Nucleophilic Substitution: This method would involve the reaction of a haloarene with an appropriate amine.[2]

A logical synthetic approach could involve the ethylation of 4-propylaniline. This would be an example of an electrophilic aromatic substitution reaction.

Synthesis_Logical_Flow 4-propylaniline 4-propylaniline Reaction Friedel-Crafts Alkylation 4-propylaniline->Reaction Ethylation_Reagent Ethylation Reagent (e.g., Ethyl Halide) Ethylation_Reagent->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) Lewis_Acid->Reaction This compound This compound Reaction->this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the reviewed scientific literature. Standard analytical techniques for compound characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research on other substituted anilines suggests a wide range of potential biological effects, but direct extrapolation to this specific compound is not possible without experimental data. The toxicity of alkylated anilines is an area of active research.[4]

Conclusion

This compound is a known chemical entity with established basic identifiers. However, a comprehensive understanding of its physical properties, detailed synthetic procedures, and biological effects is hampered by a lack of publicly available experimental data. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

Information_Gap_Analysis Known_Info Known Information - Molecular Formula - Molecular Weight - CAS Number - General Reactivity Data_Gaps Data Gaps - Experimental Physical Properties - Detailed Synthesis Protocols - Spectroscopic Data (NMR, IR, MS) - Biological Activity - Signaling Pathways Known_Info->Data_Gaps Highlights Future_Research Future Research Directions - Experimental determination of physical properties - Development of optimized synthesis protocols - Full spectroscopic characterization - Screening for biological activity and toxicity Data_Gaps->Future_Research Necessitates

Caption: Analysis of available information and future research needs.

References

A Technical Guide to the Spectroscopic Analysis of Aromatic Amines: Exemplified by Data for Structurally Related Analogs of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-4-propylaniline is an aromatic amine with applications in organic synthesis and as an intermediate in various chemical reactions. A thorough structural elucidation and confirmation of identity for such compounds is critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected data from these analyses and provides standardized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize spectroscopic data for compounds structurally related to this compound. This data is presented to serve as a reference for the types of signals and fragments that would be anticipated.

Table 1: Representative ¹H NMR Data for 2-Ethylaniline

Chemical Shift (ppm)MultiplicityAssignment
7.08mAromatic CH
6.75mAromatic CH
3.55sNH₂
2.55q-CH₂- (Ethyl)
1.22t-CH₃ (Ethyl)

Table 2: Representative ¹³C NMR Data for 2-Ethylaniline

Chemical Shift (ppm)Assignment
144.5C-NH₂
128.5Aromatic CH
127.2Aromatic CH
126.9C-CH₂CH₃
118.6Aromatic CH
115.3Aromatic CH
24.1-CH₂- (Ethyl)
13.8-CH₃ (Ethyl)

Table 3: Representative IR Absorption Data for 4-Propylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3430, 3350StrongN-H Stretch (primary amine)
3020MediumAromatic C-H Stretch
2955, 2870StrongAliphatic C-H Stretch
1620StrongN-H Bend (scissoring)
1510StrongAromatic C=C Stretch
820Strongp-Substituted C-H Bend

Table 4: Representative Mass Spectrometry Data for 2-Ethylaniline

m/zRelative Intensity (%)Assignment
12145[M]⁺ (Molecular Ion)
106100[M-CH₃]⁺
7711[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • Processing: The resulting Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 s

      • Spectral Width: 240 ppm

    • Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. Phase and baseline corrections are applied. Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr plates/pellet) is collected.

    • The sample is placed in the beam path, and the sample spectrum is acquired.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like anilines.

    • EI Parameters:

      • Electron Energy: 70 eV

      • Source Temperature: 230 °C

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 50-500. The resulting data is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis & Purification of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map Molecular Skeleton synthesis->nmr data_integration Data Integration & Analysis ms->data_integration Molecular Formula ir->data_integration Functional Groups nmr->data_integration Connectivity structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

2-Ethyl-4-propylaniline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 849208-86-2 Molecular Formula: C₁₁H₁₇N

This technical guide provides a comprehensive overview of 2-Ethyl-4-propylaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its fundamental properties, general synthesis strategies, and important considerations for its potential applications.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine with ethyl and propyl substituents on the benzene ring. Its chemical structure and properties are foundational to its potential reactivity and behavior in chemical and biological systems.

PropertyValueSource
Molecular Weight 163.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCCC1=CC(=C(C=C1)N)CCPubChem[1]
InChI Key IXKYZRVPLXMJSH-UHFFFAOYSA-NPubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of Substituted Anilines: A General Protocol

Reaction: ortho-Alkylation of a para-substituted aniline.

Materials:

  • para-Propylaniline

  • An appropriate ethylating agent (e.g., ethyl bromide)

  • A suitable catalyst (e.g., an aluminum anilide catalyst, which can be formed in situ)

  • Anhydrous, inert solvent (e.g., toluene)

  • Aqueous base (e.g., sodium hydroxide solution) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Experimental Procedure:

  • Catalyst Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the starting aniline is reacted with an aluminum source (e.g., aluminum powder or an aluminum alkyl) in an appropriate solvent to form the aluminum anilide catalyst. This is typically an exothermic reaction that requires careful temperature control.

  • Alkylation: The reaction mixture containing the catalyst is heated to the desired alkylation temperature. The alkylating agent (in this case, an ethylene source or an ethyl halide) is then introduced into the reaction vessel. The reaction is typically carried out under pressure and monitored for completion (e.g., by GC-MS or TLC).

  • Quenching and Workup: Upon completion, the reaction is cooled to room temperature and the catalyst is deactivated by the careful addition of an aqueous base. This step should be performed with caution as it can be exothermic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted one or more times with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Drying and Concentration: The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography, to yield the final product of high purity.

G General Workflow for Substituted Aniline Synthesis cluster_0 Reaction Setup cluster_1 Workup & Purification Start Starting Aniline + Solvent Catalyst Catalyst Formation (e.g., Aluminum Anilide) Start->Catalyst Add Aluminum Source Alkylation Introduction of Alkylating Agent Catalyst->Alkylation Reaction Alkylation Reaction (Controlled Temperature & Pressure) Alkylation->Reaction Quench Catalyst Deactivation (Aqueous Base) Reaction->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Distillation, Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of a substituted aniline.

Potential Applications and Considerations in Drug Discovery

While there is no specific information on the biological activity of this compound, substituted anilines are a common scaffold in medicinal chemistry. They are present in a wide range of approved drugs and clinical candidates. However, the aniline moiety also presents several challenges for drug development.

Potential Roles in Medicinal Chemistry:

  • Scaffold for Synthesis: this compound can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Fragment-Based Drug Discovery: As a small, functionalized aromatic compound, it could be used in fragment-based screening to identify initial hits against a biological target.

Challenges and Considerations:

  • Metabolic Instability: Anilines are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. This can result in rapid clearance of the drug and potential toxicity.

  • Toxicity: The formation of reactive metabolites from anilines can lead to idiosyncratic adverse drug reactions. Therefore, careful toxicological profiling is essential for any aniline-containing drug candidate.

  • Intellectual Property: Novel substituted anilines may offer opportunities for new intellectual property in a crowded therapeutic area.

G Considerations for Anilines in Drug Discovery cluster_0 Potential Positives cluster_1 Potential Negatives Aniline_Core Aniline-Containing Compound (e.g., this compound) Versatile_Scaffold Versatile Synthetic Scaffold Aniline_Core->Versatile_Scaffold Target_Binding Potential for Target Binding Aniline_Core->Target_Binding Metabolism Metabolic Instability (CYP450 Oxidation) Aniline_Core->Metabolism Toxicity Formation of Reactive Metabolites Metabolism->Toxicity Clearance Rapid Clearance Metabolism->Clearance

Caption: Key considerations for the use of aniline-based compounds in drug discovery.

Safety Information

  • Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data for this compound and related compounds. It is not a substitute for a thorough literature search and a comprehensive risk assessment. Researchers should consult original research articles and safety data sheets for the most accurate and up-to-date information.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethyl-4-propylaniline, a substituted aniline of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive assessment. Detailed experimental protocols for determining solubility and conducting forced degradation studies are provided to enable researchers to generate precise data for their specific applications. Furthermore, this document explores the significance of substituted anilines in medicinal chemistry, offering context for the relevance of this compound in drug development programs.

Introduction to this compound

This compound is an aromatic amine with the molecular formula C₁₁H₁₇N.[1] Its structure features a benzene ring substituted with an amino group, an ethyl group at position 2, and a propyl group at position 4. Like many substituted anilines, it serves as a versatile intermediate in the synthesis of more complex molecules.[2][3] In the context of drug discovery, the aniline scaffold is a common pharmacophore, though its inclusion can present challenges related to metabolic stability and potential toxicity.[4][5][6] Understanding the physicochemical properties of novel aniline derivatives like this compound is therefore a critical step in assessing their potential as building blocks for new therapeutic agents. This guide will focus on two key developability parameters: solubility and stability.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values, obtained from computational models, provide a preliminary assessment of the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NPubChem[1]
Molecular Weight163.26 g/mol PubChem[1]
XLogP33.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count4PubChem[1]

Solubility Profile

3.1. Predicted Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: The presence of the amino group allows for hydrogen bonding with water, conferring a degree of aqueous solubility. However, the molecule is predominantly nonpolar due to the large aromatic ring and the ethyl and propyl alkyl substituents. Aniline itself is only slightly soluble in water (around 3.6 g/L at 25°C).[7] Given the increased lipophilicity from the ethyl and propyl groups (as indicated by a high calculated XLogP3 of 3.4), this compound is predicted to have low aqueous solubility . The solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group to form the more soluble anilinium salt.[7]

  • Organic Solubility: this compound is expected to be highly soluble in a wide range of organic solvents. This includes:

    • Polar aprotic solvents: such as acetone, tetrahydrofuran (THF), and ethyl acetate.

    • Polar protic solvents: such as ethanol, methanol, and isopropanol.

    • Nonpolar solvents: such as toluene, dichloromethane, and diethyl ether.

3.2. Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, isopropanol, acetonitrile, acetone, toluene, dichloromethane)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in each sample using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent.

Data Analysis:

The solubility is reported as the average concentration of the triplicate samples in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F

Figure 1: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

4.1. Predicted Stability

  • Oxidative Stability: this compound is expected to be susceptible to oxidation. The electron-donating nature of the amino and alkyl groups can make the aromatic ring more susceptible to oxidative degradation. Common degradation products of anilines upon oxidation include nitrosobenzenes, nitrobenzenes, and polymeric materials.[10][11]

  • Thermal Stability: The stability of the compound at elevated temperatures should be assessed to understand its behavior during manufacturing and storage.

  • Photostability: Exposure to light, particularly UV light, can induce degradation of aromatic amines.

  • pH Stability: The stability of this compound is likely to be pH-dependent. While generally more stable in neutral conditions, extreme acidic or basic conditions can promote hydrolysis or other degradation pathways.

4.2. Experimental Protocol for Forced Degradation Studies

The following protocol outlines a comprehensive forced degradation study for this compound, based on ICH guidelines.[12][13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • HPLC-UV/MS system

Procedure:

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C) for a specified period.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Sample Analysis:

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometry data.

  • Propose potential degradation pathways based on the identified products.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Acidic Hydrolysis (HCl, heat) A->B C Alkaline Hydrolysis (NaOH, heat) A->C D Oxidative Degradation (H2O2) A->D E Thermal Degradation (heat) A->E F Photolytic Degradation (light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize and dilute G->H I Analyze by LC-MS H->I J Identify degradation products and pathways I->J

Figure 2: Workflow for forced degradation studies.

Role in Drug Discovery and Development

The aniline moiety is a common structural feature in many approved drugs and investigational compounds.[4] Its presence can be crucial for binding to biological targets. However, the metabolic lability of the aniline ring, often leading to the formation of reactive metabolites, is a significant concern in drug development.[5][6]

5.1. Signaling Pathways and Molecular Targets

While no specific signaling pathways have been directly associated with this compound, substituted anilines are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The specific biological activity of this compound would need to be determined through biological screening.

5.2. Structure-Activity Relationships and Metabolic Considerations

The ethyl and propyl substituents on the aniline ring of this compound will influence its pharmacokinetic properties. The increased lipophilicity may enhance cell permeability but could also lead to increased metabolic clearance. The positions of the alkyl groups can also affect the susceptibility of the aromatic ring and the amino group to metabolic enzymes, such as cytochrome P450s.

G Aniline in Drug Discovery: A Logical Relationship A Aniline Scaffold B Versatile Synthetic Handle A->B C Pharmacophoric Element A->C D Potential for Metabolic Lability A->D E Potential for Toxicity A->E F Lead Optimization B->F C->F D->F E->F G Improved Physicochemical Properties F->G H Enhanced Biological Activity F->H I Reduced Toxicity F->I

Figure 3: The role of the aniline scaffold in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the predicted solubility and stability of this compound. While experimental data for this specific molecule is scarce, a comprehensive understanding of its likely physicochemical properties has been developed through the analysis of analogous compounds and the application of fundamental chemical principles. The provided experimental protocols offer a clear path for researchers to generate the precise data needed for their work. For professionals in drug development, the discussion on the role of substituted anilines in medicinal chemistry highlights the importance of a thorough early-stage characterization of novel building blocks like this compound to mitigate potential downstream challenges. The generation of robust solubility and stability data is a critical first step in unlocking the full potential of this and other novel chemical entities.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, a versatile class of aromatic amines, are foundational scaffolds in a multitude of scientific disciplines. Their unique electronic and structural properties, readily tunable through substitution on the aromatic ring or the amino group, have positioned them as indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Medicinal Chemistry: Targeting Disease with Precision

Substituted anilines are privileged structures in drug discovery, frequently appearing as key pharmacophores in a wide array of therapeutic agents. Their ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets makes them ideal candidates for the design of enzyme inhibitors and receptor modulators.

Kinase Inhibitors: A Case Study in Cancer Therapy

Protein kinases are a major class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. Substituted anilines have been extensively utilized in the development of potent and selective kinase inhibitors.

Dual Mer/c-Met Kinase Inhibitors:

The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various tumors and play crucial roles in cell survival, proliferation, and metastasis. Dual inhibitors targeting both kinases offer a promising strategy for effective cancer treatment. A series of 2-substituted aniline pyrimidine derivatives have shown significant potential in this area.[1]

CompoundSubstitution on Aniline RingMer IC₅₀ (nM)c-Met IC₅₀ (nM)Antiproliferative Activity (HepG2 IC₅₀, µM)Antiproliferative Activity (MDA-MB-231 IC₅₀, µM)Antiproliferative Activity (HCT116 IC₅₀, µM)
14a 2-Fluoro8.1>1000>30>30>30
14b 2-Chloro9.6>1000>30>30>30
18c 2-(4-Methylpiperazin-1-yl)acetamido18.5 ± 2.333.6 ± 4.30.5 ± 0.11.2 ± 0.20.8 ± 0.1
17c 2-(N-(2-(dimethylamino)ethyl)acetamido)6.4 ± 1.826.1 ± 7.70.450.880.65

PDK1 Inhibitors:

3-Phosphoinositide-dependent kinase 1 (PDK1) is a key regulator in the PI3K/Akt signaling pathway, which is frequently activated in many human cancers.[2] Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as potential PDK1 inhibitors.[2]

CompoundR¹ (Quinoline)R² (Aniline)R³ (Aniline)% Inhibition at 10 µM
7a HHH25
7b OMeHH30
7c ClHH28
8a HOMeH35
8b OMeOMeH45
8c ClOMeH42

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival that is often hijacked in cancer.

PI3K_Akt_PDK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

PI3K/Akt/PDK1 Signaling Pathway
Experimental Protocols

To a mixture of intermediate 13 (1.2 mmol), the appropriately substituted aniline (1.0 mmol), and DMF (8 mL), p-toluenesulfonic acid (PTSA, 4.0 mmol) was added. The mixture was stirred at 90 °C for 4 hours under a nitrogen atmosphere. The reaction solution was then cooled to room temperature and poured into ice water (100 mL). The resulting precipitate was collected by filtration, washed with water, and dried in a vacuum oven to afford the target compounds. The crude product can be further purified by column chromatography on silica gel.[3]

The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. A typical protocol involves incubating the kinase, a suitable substrate (e.g., a peptide or protein), and ATP with varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. IC₅₀ values are then calculated by fitting the dose-response data to a suitable equation.

Materials Science: Engineering Functional Polymers

Substituted anilines are the monomers for the synthesis of polyanilines (PANIs), a class of conducting polymers with a wide range of applications in electronics, energy storage, and sensing. The properties of PANIs can be finely tuned by introducing substituents onto the aniline monomer.

Substituted Polyanilines: Tailoring Conductivity

The electrical conductivity of polyaniline is highly dependent on its oxidation state and the nature of the substituent on the aromatic ring. Electron-donating groups generally increase conductivity, while bulky groups can decrease it due to steric hindrance affecting polymer chain packing.

MonomerOxidantConductivity (S/cm)
Aniline(NH₄)₂S₂O₈1.32 x 10⁻³
2-Fluoroaniline(NH₄)₂S₂O₈1.15 x 10⁻⁴
2-Chloroaniline(NH₄)₂S₂O₈1.32 x 10⁻³
2-Bromoaniline(NH₄)₂S₂O₈5.80 x 10⁻⁴
2-Iodoaniline(NH₄)₂S₂O₈2.15 x 10⁻⁴
o-Toluidine(NH₄)₂S₂O₈1.20 x 10⁻²
m-Toluidine(NH₄)₂S₂O₈3.50 x 10⁻³
Experimental Protocols

A solution of the substituted aniline monomer (e.g., 8.76 mmol) is prepared in 100 mL of 1.5 M HCl. A separate solution of the oxidant (e.g., ammonium persulfate, (NH₄)₂S₂O₈, with an oxidant to monomer ratio of 2:1) is also prepared in an acidic solution. The oxidant solution is then added dropwise to the stirred monomer solution at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period (e.g., 2-24 hours), during which the polymer precipitates. The polymer is then collected by filtration, washed extensively with deionized water and an organic solvent (e.g., methanol or acetone) to remove unreacted monomer and oligomers, and finally dried under vacuum.

The electrical conductivity of the synthesized polymer pellets is typically measured using a four-probe technique. The polymer powder is pressed into a pellet of known dimensions. Four equally spaced probes are brought into contact with the surface of the pellet. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. The conductivity (σ) can then be calculated using the formula:

σ = (I * l) / (V * A)

where I is the current, V is the voltage, l is the distance between the inner probes, and A is the cross-sectional area of the pellet.

Synthetic Intermediates: Building Blocks for Complexity

Substituted anilines are fundamental starting materials in organic synthesis, providing access to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Synthesis of meta-Substituted Anilines

The synthesis of meta-substituted anilines can be challenging due to the ortho- and para-directing nature of the amino group. However, several methods have been developed to achieve this substitution pattern.

A one-pot, three-component synthesis of meta-substituted anilines has been developed from heterocycle-substituted 1,3-diketones, an amine, and acetone. The reaction proceeds through a condensation-cyclization-aromatization cascade.[4]

Experimental Protocols

Aniline (1.0 g, 10.7 mmol) is dissolved in glacial acetic acid (20 mL). To this solution, a solution of bromine (5.2 g, 32.2 mmol) in glacial acetic acid (10 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 30 minutes, during which a precipitate forms. The mixture is then poured into water (100 mL), and the white precipitate of 2,4,6-tribromoaniline is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[1][5][6]

Aryl halides can be coupled with anilines in the presence of a palladium catalyst and a base to form N-aryl anilines. A general procedure involves charging a reaction vessel with the aryl halide (1.0 mmol), the aniline (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow for Kinase Inhibitor Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of kinase inhibitors, a process where substituted anilines often play a crucial role as starting points for library synthesis.

Kinase_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies ADMET ADMET Profiling Lead_Opt->ADMET Candidate Selection In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Phase_I Phase I In_Vivo->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval NDA Submission

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological data is publicly available for 2-Ethyl-4-propylaniline. The information presented in this guide is largely extrapolated from data on structurally similar aniline compounds, such as 2-ethylaniline and 4-propylaniline. All recommendations should be implemented with the understanding that the toxicological properties of this compound have not been fully investigated.[1] A thorough risk assessment should be conducted before handling this compound.

Chemical Identification and Physical Properties

This compound is an organic compound belonging to the aniline family.[2] It is characterized by an aniline core substituted with an ethyl group at the second position and a propyl group at the fourth position.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₁H₁₇NPubChem[3]
Molecular Weight 163.26 g/mol PubChem[3]
CAS Number 849208-86-2PubChem[3]
Appearance No data available (likely a liquid)N/A
Boiling Point No data availableN/A
Melting Point No data availableN/A
Density No data availableN/A
Solubility Insoluble in water (predicted)PubChem[4]

Hazard Identification and Classification

Based on data from similar aniline compounds, this compound is anticipated to be hazardous. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[5][6]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[5][7]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[5][7] Harmful if inhaled.

  • Skin Contact: Harmful in contact with skin.[5] Causes skin irritation.[5][7]

  • Eye Contact: Causes serious eye irritation.[5][7]

  • Ingestion: Harmful if swallowed.[5]

  • Chronic Exposure: Prolonged or repeated exposure to aniline compounds can lead to methemoglobinemia, cyanosis, and potential damage to the liver and kidneys.[7][8]

Safe Handling and Storage

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[1][10]

3.2. Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin exposure.[1][5][10]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1][5]

3.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1][5]

  • Keep away from heat, sparks, and open flames.[1]

  • Use non-sparking tools.[9]

3.4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Store locked up.[1]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][10]

First Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth with water.[1] Seek immediate medical attention.[1][6]

Fire and Explosion Hazard

  • Flammability: Combustible liquid.[10]

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Containers may explode when heated.[1]

  • Hazardous Combustion Products: Produces toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides in a fire.[1][10]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable container for disposal.[10]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Toxicological Information

As specific toxicological data for this compound is unavailable, the following sections describe the probable toxicological profile based on related aniline compounds.

8.1. Acute Toxicity:

  • Oral: Likely harmful if swallowed, with an LD50 in the range of 300-2000 mg/kg (rat).

  • Dermal: Likely harmful in contact with skin, with an LD50 in the range of 1000-2000 mg/kg (rabbit).

  • Inhalation: Likely harmful if inhaled.

8.2. Skin and Eye Irritation:

  • Expected to be a skin irritant.[5][7]

  • Expected to cause serious eye irritation.[5][7]

8.3. Sensitization:

  • No data is available to classify it as a skin or respiratory sensitizer.

8.4. Genotoxicity and Carcinogenicity:

  • Aniline and its derivatives have shown mixed results in genotoxicity assays. Some aniline derivatives are mutagenic.[11]

  • There is no specific data on the carcinogenicity of this compound.

8.5. Mechanism of Toxicity: Methemoglobinemia A primary toxic effect of many aniline compounds is the induction of methemoglobinemia.[7] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen.[12] This leads to a functional anemia and tissue hypoxia.[12][13]

Methemoglobinemia_Pathway cluster_exposure Exposure cluster_metabolism Metabolism (Liver) cluster_blood Bloodstream cluster_effect Physiological Effect Aniline_Compound This compound (Absorbed) Metabolites Oxidative Metabolites (e.g., Phenylhydroxylamines) Aniline_Compound->Metabolites CYP450 Oxidation Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) Metabolites->Hemoglobin Oxidizes Iron Methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) Hemoglobin->Methemoglobin Oxidation Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Cyanosis Cyanosis (Blue Skin) Hypoxia->Cyanosis

Caption: Plausible signaling pathway for aniline-induced methemoglobinemia.

Experimental Protocols

The following are representative experimental protocols based on OECD guidelines that would be appropriate for assessing the toxicity of this compound.

9.1. OECD 404: Acute Dermal Irritation/Corrosion This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits.[11]

  • Procedure: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on one animal.[3] The area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[14]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The observation period can be extended up to 14 days to assess the reversibility of the effects.[3][4]

  • Endpoint: The severity of skin reactions is scored. If corrosive effects are not observed, the test is confirmed on additional animals.[4]

9.2. OECD 405: Acute Eye Irritation/Corrosion This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy young adult albino rabbits.[9][15]

  • Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal.[9][15] The other eye serves as a control.[9][15]

  • Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[9] Observations may continue for up to 21 days to assess reversibility.[10]

  • Endpoint: Ocular lesions are scored. If severe damage is not seen in the first animal, the test is confirmed with up to two additional animals.[9] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]

9.3. OECD 423: Acute Oral Toxicity - Acute Toxic Class Method This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test System: Typically female rats.

  • Procedure: A stepwise procedure is used with a group of three animals per step. A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The substance is administered by gavage.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome of each step (number of animals that die) determines the next step:

    • If mortality is high, the dose for the next step is lowered.

    • If no or low mortality occurs, the dose is increased.

    • This allows for the classification of the substance into a GHS toxicity category based on a minimal number of animals.

Toxicity_Assessment_Workflow cluster_info Information Gathering cluster_physchem Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (Tiered Approach) cluster_assessment Hazard Assessment & Classification Lit_Search Literature Search & In Silico Prediction PhysChem Physico-Chemical Properties Lit_Search->PhysChem Cytotox Cytotoxicity Assays PhysChem->Cytotox Genotox Genotoxicity Assays (e.g., Ames Test) Acute_Oral Acute Oral Toxicity (OECD 423) Genotox->Acute_Oral If necessary Hazard_ID Hazard Identification Genotox->Hazard_ID Cytotox->Genotox Dermal_Irritation Dermal Irritation (OECD 404) Acute_Oral->Dermal_Irritation Eye_Irritation Eye Irritation (OECD 405) Dermal_Irritation->Eye_Irritation Eye_Irritation->Hazard_ID Classification GHS Classification & Labeling Hazard_ID->Classification

Caption: General experimental workflow for toxicological assessment of a novel chemical.

References

A Technical Guide to the Commercial Sourcing and Handling of 2-Ethyl-4-propylaniline for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of 2-Ethyl-4-propylaniline, a chemical intermediate pertinent to researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, identifies commercial suppliers, and presents a logical workflow for its procurement and safe handling in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₇N.[1] It belongs to the class of substituted anilines and is primarily utilized in organic synthesis as an intermediate.[1] A summary of its key chemical and physical properties is presented in the table below, based on available data.

PropertyValueSource
Molecular Formula C₁₁H₁₇NPubChem[2]
Molecular Weight 163.26 g/mol PubChem[2]
CAS Number 849208-86-2PubChem[2]
IUPAC Name This compoundPubChem[2]
Synonyms Benzenamine, 2-ethyl-4-propyl-PubChem[2]
XLogP3 3.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 3PubChem[2]

Commercial Suppliers and Purchasing

Identifying reliable commercial suppliers is a critical step in the procurement of chemical compounds for research and development. The following table lists potential suppliers of this compound or closely related aniline derivatives. It is important to note that availability and pricing are subject to change, and researchers should contact the suppliers directly for the most current information.

SupplierRelated Compound(s) OfferedWebsite/Contact Information
Smolecule This compoundProvided in search results[1]
BLD Pharm 4-Ethyl-N-propylaniline, 2-Ethyl-4-methylanilineProvided in search results[3][4]
Sigma-Aldrich (Merck) 2-PropylanilineProvided in search results
Fisher Scientific Safety data sheets for related anilinesProvided in search results[5][6]
LookChem Marketplace for various chemicals, including 2-Ethyl-4-MethylAnilineProvided in search results[7]
ChemicalBook Marketplace with synthesis information for 4-PROPYLANILINEProvided in search results[8]

Procurement Workflow:

The procurement of a chemical like this compound typically follows a structured process to ensure safety, compliance, and proper handling. The following diagram illustrates a logical workflow for this process.

cluster_procurement Chemical Procurement Workflow Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quote Request Quote Supplier Search->Request Quote Evaluate Suppliers Evaluate Suppliers Request Quote->Evaluate Suppliers Place Order Place Order Evaluate Suppliers->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Log & Store Log & Store Receive Shipment->Log & Store Review SDS Review SDS Receive Shipment->Review SDS

A logical workflow for the procurement of research chemicals.

Experimental Protocols and Handling

Detailed experimental protocols for the use of this compound are highly dependent on the specific research application and are typically developed by the end-user. However, general guidelines for handling this and similar chemical compounds in a laboratory setting are crucial for safety.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it according to institutional and local regulations.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

Experimental Workflow for a New Chemical:

The following diagram outlines a general workflow for incorporating a new chemical like this compound into experimental procedures.

cluster_experimental New Chemical Experimental Workflow SDS Review SDS Review Risk Assessment Risk Assessment SDS Review->Risk Assessment Small-Scale Test Small-Scale Test Risk Assessment->Small-Scale Test Procedure Optimization Procedure Optimization Small-Scale Test->Procedure Optimization Scale-Up Scale-Up Procedure Optimization->Scale-Up Data Analysis Data Analysis Scale-Up->Data Analysis Waste Disposal Waste Disposal Data Analysis->Waste Disposal

A general workflow for handling a new chemical in a research setting.

Synthesis and Applications

The applications of such aniline derivatives are broad, often serving as building blocks for more complex molecules in various fields, including pharmaceuticals and materials science. For example, related indolin-2-one derivatives have been investigated for their potential as dopaminergic agonists and tyrosine kinase inhibitors.

It is important to note that this compound is intended for research and development purposes and should be handled by trained professionals in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and specific safety and handling information.

References

The Genesis of a Versatile Building Block: A Technical History of Alkylated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, the simplest aromatic amine, represents a cornerstone of modern organic chemistry. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, its true potential was not realized until decades later.[1][2] The journey from a curious laboratory isolate to a foundational scaffold in dyes, pharmaceuticals, and industrial materials is a story of serendipity, systematic investigation, and the birth of synthetic chemistry. This technical guide delves into the historical context and discovery of alkylated anilines, providing a detailed look at the key scientific milestones, experimental methodologies, and the quantitative data that paved the way for their widespread use. We will explore the pioneering work on N-alkylation, the development of C-alkylation strategies, and the profound impact these compounds have had on drug discovery and material science.

Historical Context and Key Discoveries

The story of alkylated anilines begins with the characterization of aniline itself. After Unverdorben's initial isolation, Friedlieb Runge obtained it from coal tar in 1834, naming it "kyanol". In 1840, Carl Julius Fritzsche synthesized it from indigo using potash and named it "aniline," a name that would ultimately stick.[3] It was the brilliant German chemist August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance.[1] Hofmann's subsequent research was pivotal; he established the structural relationship between aniline and ammonia, a conceptual leap that opened the door to understanding how aniline could be modified.[3]

The Birth of N-Alkylation: Hofmann's Foundational Work

August Wilhelm von Hofmann's work in the mid-19th century laid the groundwork for the entire field of organic amine chemistry. He was the first to systematically study the reactions of amines, drawing a direct analogy to ammonia. This led him to the first intentional synthesis of N-alkylated amines. In 1850, Hofmann reported that treating aniline with alkyl iodides, such as iodomethane or iodoethane, resulted in the sequential substitution of the hydrogen atoms on the nitrogen.[3][4]

This work was not merely an academic curiosity. It demonstrated that the aniline nitrogen was a reactive handle that could be predictably modified. Hofmann successfully prepared mono-, di-, and tri-ethylamines, as well as the first quaternary ammonium compounds, by reacting ammonia with ethyl iodide.[3] He applied the same logic to aniline, preparing N,N-dimethylaniline (DMA) by heating aniline with iodomethane.[4] This reaction, a classic example of nucleophilic substitution, became a fundamental tool for organic chemists.

A Serendipitous Discovery Ignites an Industry: Aniline Dyes

The first major industrial application of an alkylated aniline derivative came, as is often the case in science, by accident. In 1856, Hofmann's 18-year-old student, William Henry Perkin, was attempting to synthesize the anti-malarial drug quinine during his Easter vacation.[5][6][7][8] His proposed synthesis involved the oxidation of allyltoluidine. When that failed, he tried a simpler approach: oxidizing aniline sulfate with potassium dichromate. His starting aniline, derived from coal tar, was impure and contained significant amounts of toluidine (methylaniline) isomers.[5][8]

Instead of the colorless quinine, Perkin produced a black, tarry sludge. While cleaning his flask with alcohol, he noticed a brilliant purple color dissolving from the muck.[6][8] This substance, which he named "mauveine" or "aniline purple," was the world's first mass-produced synthetic dye.[5][6] The key to its formation was the inadvertent co-reaction of aniline with its C-alkylated cousins, the toluidines. This discovery launched the synthetic dye industry and transformed the world of fashion and textiles.[7]

Alkylated Anilines as Therapeutics: The First Synthetic Drugs

The late 19th and early 20th centuries saw the burgeoning chemical industry, built on coal tar derivatives, turn its attention to medicine. Aniline derivatives were among the very first synthetic molecules to be used as drugs.

  • Acetanilide and Phenacetin: In 1886, a clinical accident led to the discovery of the antipyretic (fever-reducing) properties of acetanilide. It was quickly marketed as Antifebrin.[9][10] However, its toxicity, particularly its tendency to cause methemoglobinemia (a condition where hemoglobin cannot effectively carry oxygen), spurred the search for safer alternatives.[11] This led to the development of phenacetin in 1887, an ethylated derivative of p-aminophenol, which itself is derived from aniline.[9] It was later discovered in 1948 that the active metabolite of both drugs is N-acetyl-p-aminophenol (acetaminophen or paracetamol), a widely used analgesic and antipyretic today.[9]

  • Salvarsan - The "Magic Bullet": In 1909, Paul Ehrlich, inspired by the selective staining of microbes by aniline dyes, sought a "magic bullet" that would specifically target pathogens without harming the host.[12][13] After systematically screening hundreds of organoarsenic compounds, his team, including Sahachiro Hata, found that compound 606, arsphenamine (an aniline derivative), was highly effective against the syphilis spirochete, Treponema pallidum.[9][14][15] Marketed as Salvarsan, it was the first truly effective chemotherapeutic agent.[16]

  • The Sulfa Drugs: The era of antibiotics was ushered in not by a mold, but by a dye. In the early 1930s, Gerhard Domagk at the Bayer laboratories was testing newly synthesized azo dyes for antibacterial properties. In 1932, he discovered that a red dye named Prontosil was remarkably effective at curing streptococcal infections in mice.[17][18][19] French researchers at the Pasteur Institute later discovered that Prontosil was a prodrug; in the body, it is metabolized to the active, colorless compound sulfanilamide.[20] This discovery opened the floodgates for the development of a wide range of sulfonamide antibiotics.

Industrial Mainstays: Rubber Antioxidants

Beyond dyes and drugs, alkylated anilines became crucial in the burgeoning rubber industry in the early 20th century. Natural rubber products were known to degrade and become brittle over time due to oxidation and attack by ozone. Chemists discovered that certain secondary aromatic amines, particularly derivatives of diphenylamine and p-phenylenediamine (which are themselves produced from aniline), could be incorporated into the rubber during mixing.[6][15] These N-alkylated and N-arylated anilines act as antioxidants by scavenging the free radicals that propagate the degradation process, thereby dramatically extending the service life of rubber products like tires and hoses.[21][22][23]

Experimental Protocols and Data

This section provides detailed methodologies for some of the key historical syntheses and presents available quantitative data in a structured format.

N-Alkylation of Aniline (Hofmann, 1850)
  • General Protocol: Aniline is heated with an excess of an alkyl halide (e.g., ethyl iodide) in a sealed tube or under reflux. The reaction proceeds through successive alkylations of the nitrogen atom. The initial reaction forms the hydrohalide salt of the N-alkylaniline. A base is then added to neutralize the acid and liberate the free amine, which can be purified by distillation. The use of excess alkyl halide favors the formation of the tertiary amine and eventually the quaternary ammonium salt.[3][4]

  • Reaction Scheme: C₆H₅NH₂ + CH₃I → [C₆H₅NH₂CH₃]⁺I⁻ [C₆H₅NH₂CH₃]⁺I⁻ + C₆H₅NH₂ ⇌ C₆H₅NHCH₃ + [C₆H₅NH₃]⁺I⁻ C₆H₅NHCH₃ + CH₃I → C₆H₅N(CH₃)₂ + HI

Synthesis of Acetanilide (Gerhardt, 1853 / Hepp & Cahn, 1886)

Acetanilide was first synthesized by Charles Frédéric Gerhardt in 1853 by reacting aniline with acetic anhydride.[19] Its therapeutic properties were discovered later.

  • Protocol: The synthesis involves the acetylation of aniline using acetic anhydride. Aniline is treated with an equimolar amount or a slight excess of acetic anhydride. The reaction is often performed in a solvent like water or acetic acid. A catalyst, such as a small amount of concentrated hydrochloric or sulfuric acid, can be used. Sodium acetate is often added to buffer the strong acid produced as a byproduct.[2][9][13][16][22] The crude product precipitates from the reaction mixture upon cooling or addition of water and can be purified by recrystallization.[16]

  • Reaction Scheme: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

Reactant Molar Ratio (Aniline:Reagent) Conditions Product Reported Yield Reference
Aniline1 : 1.05 (Acetic Anhydride)Aqueous solution, with HCl and Sodium AcetateAcetanilideTypically high (>80-90% in modern lab preps)[9][13]
Aniline1 : 3.56 (Methanol)210-215°C, 3-3.3 MPa, H₂SO₄ catalyst (liquid phase)N,N-Dimethylaniline~96%[24]
Aniline(Vapor phase)320°C, atmospheric pressure, Sulfate/glass catalystN,N-Dimethylaniline~98%[24]

Table 1: Summary of Key N-Alkylation and N-Acylation Reactions

Signaling and Metabolic Pathways

The biological activity and toxicity of alkylated anilines are intimately linked to their metabolism. Understanding these pathways is critical for drug development professionals.

Metabolism of Acetanilide and Phenacetin

Acetanilide and phenacetin are both prodrugs of the active compound, acetaminophen. However, their metabolic pathways also produce toxic byproducts.

  • Acetanilide Metabolism: The primary metabolic route is para-hydroxylation by cytochrome P450 enzymes to form acetaminophen. A minor but significant pathway is hydrolysis to aniline.[11] Aniline is then metabolized further to species like phenylhydroxylamine, which are potent oxidizing agents.[25]

  • Phenacetin Metabolism: The major pathway is O-de-ethylation to form acetaminophen.[26] A smaller fraction undergoes N-hydroxylation followed by rearrangement to form reactive quinone imines, which can be toxic.[11][26] Hydrolysis of phenacetin yields p-phenetidine, another aniline derivative that can cause toxicity.

Acetanilide_Metabolism Acetanilide Acetanilide Acetaminophen Acetaminophen (Active Analgesic) Acetanilide->Acetaminophen CYP450 (p-Hydroxylation) Aniline Aniline Acetanilide->Aniline Hydrolysis Toxic_Metabolites Phenylhydroxylamine (Toxic Metabolite) Aniline->Toxic_Metabolites N-Hydroxylation Methemoglobinemia_Pathway cluster_liver Liver Cell cluster_rbc Red Blood Cell Aniline Aniline PHA Phenylhydroxylamine Aniline->PHA CYP450 (N-Hydroxylation) PHA_RBC Phenylhydroxylamine PHA->PHA_RBC Enters RBC OxyHb Oxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) OxyHb->MetHb Oxidation Nitrosobenzene Nitrosobenzene PHA_RBC->Nitrosobenzene Oxidation Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA Bacterial DNA Replication Folic_Acid->DNA Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Ethyl-4-propylaniline, a substituted aniline derivative with potential applications in pharmaceutical and materials science research. The synthetic route is a four-step process commencing with the commercially available 4-propylaniline. The methodology involves an initial N-acetylation to protect the amine functionality, followed by a Friedel-Crafts acylation to introduce the acetyl group at the ortho position. The subsequent carbonyl group is reduced to an ethyl group via a Clemmensen reduction, and the synthesis is concluded with the acidic hydrolysis of the protecting group to yield the final product. This protocol includes detailed experimental procedures, a summary of expected yields and key analytical data, and a visual representation of the synthetic workflow.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern on the aromatic ring significantly influences the physicochemical properties and biological activity of the final compounds. This compound is a disubstituted aniline that serves as a valuable building block for the synthesis of more complex molecular architectures. This protocol outlines a reliable and reproducible four-step synthesis of this compound, designed for implementation in a standard organic chemistry laboratory.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following four-step reaction sequence:

  • N-Acetylation of 4-propylaniline: Protection of the amino group as an acetamide.

  • Friedel-Crafts Acylation: Introduction of an acetyl group ortho to the acetamido group.

  • Clemmensen Reduction: Reduction of the introduced ketone to an ethyl group.

  • Hydrolysis: Deprotection of the acetamido group to yield the target aniline.

Experimental Protocols

Step 1: Synthesis of N-(4-propylphenyl)acetamide

  • Materials:

    • 4-propylaniline (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Sodium acetate (0.2 eq)

    • Glacial acetic acid

    • Water

    • Ethanol

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propylaniline (1.0 eq) in glacial acetic acid (50 mL).

    • Add sodium acetate (0.2 eq) to the solution and stir until it dissolves.

    • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

    • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure N-(4-propylphenyl)acetamide as a white solid.

    • Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of N-(2-acetyl-4-propylphenyl)acetamide

  • Materials:

    • N-(4-propylphenyl)acetamide (1.0 eq)

    • Acetyl chloride (1.5 eq)

    • Anhydrous aluminum chloride (AlCl₃) (3.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.0 eq).

    • Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.5 eq) to the stirred suspension.

    • In a separate flask, dissolve N-(4-propylphenyl)acetamide (1.0 eq) in anhydrous dichloromethane (50 mL).

    • Add the solution of the acetanilide dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

    • Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Step 3: Synthesis of N-(2-ethyl-4-propylphenyl)acetamide (Clemmensen Reduction)

  • Materials:

    • N-(2-acetyl-4-propylphenyl)acetamide (1.0 eq)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Sodium bicarbonate solution (5%)

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare zinc amalgam by stirring zinc dust (10 eq by weight to the ketone) with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

    • In a 500 mL round-bottom flask fitted with a reflux condenser, place the amalgamated zinc.

    • Add water (50 mL), concentrated hydrochloric acid (100 mL), and toluene (50 mL).

    • Add N-(2-acetyl-4-propylphenyl)acetamide (1.0 eq) to the flask.

    • Heat the mixture to a vigorous reflux for 24 hours. Add an additional 25 mL of concentrated HCl every 6 hours during the reflux.

    • After cooling, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash carefully with 5% sodium bicarbonate solution until effervescence ceases, then with water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude N-(2-ethyl-4-propylphenyl)acetamide.

    • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound (Hydrolysis)

  • Materials:

    • N-(2-ethyl-4-propylphenyl)acetamide (1.0 eq)

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution (10 M)

    • Diethyl ether

    • Anhydrous potassium carbonate

  • Procedure:

    • In a 250 mL round-bottom flask, suspend N-(2-ethyl-4-propylphenyl)acetamide (1.0 eq) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (50 mL).

    • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and neutralize by the slow addition of 10 M sodium hydroxide solution until the solution is strongly basic (pH > 12).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the ethereal solution over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by vacuum distillation to obtain a colorless to pale yellow oil.

Data Presentation

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Melting/Boiling Point
1N-(4-propylphenyl)acetamide4-propylaniline177.2485-9593-95 °C
2N-(2-acetyl-4-propylphenyl)acetamideN-(4-propylphenyl)acetamide219.2860-70105-107 °C
3N-(2-ethyl-4-propylphenyl)acetamideN-(2-acetyl-4-propylphenyl)acetamide205.3070-80Oil
4This compoundN-(2-ethyl-4-propylphenyl)acetamide163.2680-90bp: 110-112 °C at 10 mmHg

Note: Yields are indicative and may vary based on experimental conditions and scale.

Characterization Data (Expected)

  • This compound:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H, Ar-H), 3.65 (br s, 2H, NH₂), 2.58 (q, J=7.6 Hz, 2H, Ar-CH₂CH₃), 2.48 (t, J=7.6 Hz, 2H, Ar-CH₂CH₂CH₃), 1.62 (sext, J=7.6 Hz, 2H, Ar-CH₂CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, Ar-CH₂CH₂CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 138.5, 128.8, 127.5, 120.2, 115.8, 35.5, 24.5, 22.8, 14.2, 13.9.

    • IR (neat, cm⁻¹): 3440, 3360 (N-H stretch), 3020, 2960, 2870 (C-H stretch), 1620, 1510 (aromatic C=C stretch).

    • MS (EI): m/z (%) = 163 (M⁺, 100), 148 (M-CH₃, 85), 134 (M-C₂H₅, 40).

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Clemmensen Reduction cluster_3 Step 4: Hydrolysis Start 4-propylaniline Step1_Product N-(4-propylphenyl)acetamide Start->Step1_Product Acetic Anhydride, NaOAc, Acetic Acid Step2_Product N-(2-acetyl-4-propylphenyl)acetamide Step1_Product->Step2_Product Acetyl Chloride, AlCl3, DCM Step3_Product N-(2-ethyl-4-propylphenyl)acetamide Step2_Product->Step3_Product Zn(Hg), HCl, Toluene Final_Product This compound Step3_Product->Final_Product HCl, Ethanol, then NaOH

Caption: Synthetic workflow for the preparation of this compound.

Application Notes and Protocols for 2-Ethyl-4-propylaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethyl-4-propylaniline as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly quinoline derivatives. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its application in research and development.

Introduction

This compound is an aromatic amine that serves as a valuable building block in organic synthesis. Its substituted aniline structure makes it an ideal precursor for the construction of various heterocyclic systems, most notably quinolines. The ethyl and propyl groups on the aniline ring can influence the physicochemical properties and biological activity of the resulting derivatives, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery and agrochemical research.

Application: Synthesis of 6-Ethyl-8-propylquinoline

A primary application of this compound is in the synthesis of substituted quinolines. The resulting 6-ethyl-8-propylquinoline scaffold is of significant interest due to the broad spectrum of biological activities exhibited by quinoline derivatives, including antimicrobial, and herbicidal properties. Two classical methods for this transformation are the Skraup and Doebner-von Miller reactions.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the starting material to the potential application of the synthesized quinoline derivative.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_application Potential Applications A This compound B Quinoline Synthesis (Skraup or Doebner-von Miller) A->B Reactant C 6-Ethyl-8-propylquinoline B->C Product D Antimicrobial Screening C->D Test Compound E Herbicidal Activity Assay C->E Test Compound F SAR Studies D->F E->F G New Antimicrobial Agents F->G H Novel Herbicides F->H

Caption: General workflow for the synthesis and evaluation of 6-Ethyl-8-propylquinoline.

Experimental Protocols

Protocol 1: Skraup Synthesis of 6-Ethyl-8-propylquinoline

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.

Materials:

  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as an oxidizing agent)

  • Ferrous sulfate (to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add this compound (0.1 mol).

  • To this, add ferrous sulfate (2 g) to control the reaction vigor.

  • Slowly add concentrated sulfuric acid (0.3 mol) while cooling the flask in an ice bath.

  • Add glycerol (0.3 mol) to the mixture with continuous stirring.

  • Gently heat the mixture to approximately 100 °C, and then add nitrobenzene (0.12 mol) dropwise through the dropping funnel.

  • After the addition is complete, heat the reaction mixture to 130-140 °C for 3-4 hours.

  • Allow the mixture to cool to room temperature and then pour it into a large beaker containing water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-Ethyl-8-propylquinoline.

Expected Yield and Spectroscopic Data:

Data TypeExpected Characteristics
Yield 40-60%
¹H NMR Aromatic protons (quinoline ring): δ 7.0-8.5 ppm; CH₂ (ethyl): quartet, ~δ 2.8 ppm; CH₂ (propyl, benzylic): triplet, ~δ 2.7 ppm; CH₂ (propyl, middle): sextet, ~δ 1.7 ppm; CH₃ (ethyl): triplet, ~δ 1.3 ppm; CH₃ (propyl): triplet, ~δ 1.0 ppm.
¹³C NMR Aromatic carbons: δ 120-150 ppm; CH₂ carbons: δ 25-35 ppm; CH₃ carbons: δ 13-15 ppm.
Mass Spec. Expected molecular ion (M⁺) peak at m/z = 199.29.
IR C-H stretching (aromatic): ~3050 cm⁻¹; C-H stretching (aliphatic): ~2960, 2870 cm⁻¹; C=N and C=C stretching (quinoline ring): ~1600, 1500, 1450 cm⁻¹.
Protocol 2: Doebner-von Miller Synthesis of 6-Ethyl-8-propylquinoline

The Doebner-von Miller reaction is another effective method for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.

Materials:

  • This compound

  • Crotonaldehyde (or generated in situ from acetaldehyde)

  • Hydrochloric acid (HCl) or another strong acid catalyst

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide (NaOH) solution

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (0.1 mol) in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated hydrochloric acid (0.2 mol).

  • Heat the mixture to reflux and add crotonaldehyde (0.22 mol) dropwise over 1 hour.

  • If not using an external oxidizing agent, ensure the reaction is open to the air to facilitate oxidation. For a more controlled reaction, an oxidizing agent like nitrobenzene can be added.

  • Continue refluxing for 6-8 hours.

  • After cooling, neutralize the reaction mixture with a concentrated sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield 6-Ethyl-8-propylquinoline.

Expected Yield:

The Doebner-von Miller reaction often provides yields in the range of 30-50%.

Biological Activity Data (Hypothetical)

While specific experimental data for 6-ethyl-8-propylquinoline is not available in the public domain, the following tables represent the type of data that would be generated during its evaluation as a potential antimicrobial or herbicidal agent.

Table 1: Hypothetical Antimicrobial Activity of 6-Ethyl-8-propylquinoline

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans32

Table 2: Hypothetical Herbicidal Activity of 6-Ethyl-8-propylquinoline

Plant SpeciesIC₅₀ (µM) for Growth Inhibition
Lolium rigidum50
Amaranthus retroflexus25
Glycine max (Soybean)> 200 (indicating selectivity)

Signaling Pathway Visualization (Hypothetical)

Quinolines are known to exert their biological effects through various mechanisms. For instance, as herbicides, they might interfere with photosynthetic pathways. The following diagram illustrates a hypothetical mechanism of action.

G cluster_pathway Hypothetical Herbicidal Mechanism A 6-Ethyl-8-propylquinoline B Photosystem II (PSII) A->B Inhibits C Electron Transport Chain B->C Blocks Electron Flow D ATP Synthesis C->D Reduces Proton Gradient E Plant Growth Inhibition D->E Leads to

Application Notes and Protocols: 2-Ethyl-4-propylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-4-propylaniline is an aromatic amine with a molecular structure that suggests its potential utility in various areas of polymer chemistry. The presence of a primary amine group on an aromatic ring makes it a candidate for reactions such as polymerization and cross-linking. The ethyl and propyl substituents on the benzene ring can influence the physical and chemical properties of the resulting polymers, potentially imparting increased solubility, lower melting points, and modified mechanical properties compared to polymers derived from unsubstituted aniline.

This document outlines potential applications of this compound as a monomer in the synthesis of polyimides and polyamides, and as a curing agent for epoxy resins.

Potential Application: Monomer for Polyimide Synthesis

Aromatic diamines are fundamental building blocks for high-performance polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties. While this compound is a monoamine, it can be chemically modified to a diamine derivative to be used in polyimide synthesis. Alternatively, it could be used as a chain-terminating or modifying agent in its current form. The general synthesis of polyimides involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[1]

Hypothetical Properties of Polyimides Derived from a Diamine Analogue of this compound:

The incorporation of alkyl substituents like ethyl and propyl groups into the polymer backbone is expected to:

  • Increase Solubility: The bulky, non-polar alkyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents.

  • Lower Glass Transition Temperature (Tg): The increased free volume and flexibility introduced by the alkyl groups may lower the Tg compared to polyimides made from more rigid, planar diamines.

  • Modify Mechanical Properties: The altered chain packing can affect properties such as tensile strength and modulus.

Illustrative Comparison of Polymer Properties

The following table provides a hypothetical comparison of properties for a polyimide derived from a diamine analogue of this compound versus a conventional polyimide derived from 4,4'-oxydianiline (ODA). Note: This data is illustrative and not based on experimental results for the specific compound.

PropertyHypothetical Polyimide (from 2-Ethyl-4-propyl-diamine analogue)Conventional Polyimide (from ODA)
Glass Transition (Tg) 220-250 °C> 350 °C
Solubility (in NMP) SolubleInsoluble
Tensile Strength 100-120 MPa150-180 MPa
Decomposition Temp. > 450 °C> 500 °C
Experimental Protocol: Synthesis of a Polyimide (General Procedure)

This protocol describes a general two-step synthesis of a polyimide, which could be adapted for a diamine derivative of this compound.

Materials:

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • Aromatic Diamine (e.g., a diamine derivative of this compound)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, dissolve the aromatic diamine in anhydrous DMAc with stirring.

    • Slowly add an equimolar amount of the aromatic dianhydride in portions.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Filter, wash the polymer with methanol, and dry under vacuum at 80 °C.

Workflow for Polyimide Synthesis

Polyimide_Synthesis Diamine Aromatic Diamine (e.g., 2-Ethyl-4-propyl-diamine analogue) PAA_Solution Poly(amic acid) Solution Diamine->PAA_Solution Dissolve Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA_Solution React Solvent Anhydrous DMAc Solvent->PAA_Solution Polyimide Polyimide Powder PAA_Solution->Polyimide Chemical Imidization Imidization_Reagents Acetic Anhydride + Pyridine Imidization_Reagents->Polyimide Polyimide->Polyimide Methanol Methanol Methanol->Polyimide

Caption: General workflow for the two-step synthesis of a polyimide.

Potential Application: Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, imparting high thermal stability and chemical resistance to the cured product. The amine hydrogens of this compound can react with the epoxide groups of the resin to form a cross-linked polymer network. The alkyl substituents on the aromatic ring would likely influence the curing kinetics and the properties of the final cured epoxy.

Hypothetical Effects on Epoxy Resin Properties:
  • Curing Profile: The steric hindrance from the ethyl group ortho to the amine might slow down the curing reaction compared to aniline. The electron-donating nature of the alkyl groups could increase the nucleophilicity of the amine, potentially accelerating the reaction. The net effect would need to be determined experimentally.

  • Mechanical Properties: The introduction of the flexible propyl and ethyl groups may lead to a cured epoxy with lower cross-link density and potentially increased toughness and flexibility, but possibly lower modulus and thermal stability compared to systems cured with more rigid aromatic amines.

  • Chemical Resistance: The hydrophobic nature of the alkyl groups could enhance the resistance of the cured epoxy to aqueous environments.

Illustrative Comparison of Cured Epoxy Properties

The following table provides a hypothetical comparison of properties for an epoxy resin cured with this compound versus one cured with a standard aromatic amine like 4,4'-diaminodiphenylmethane (DDM). Note: This data is illustrative.

PropertyEpoxy cured with this compoundEpoxy cured with DDM
Glass Transition (Tg) 120-140 °C150-180 °C
Flexural Strength 80-100 MPa110-130 MPa
Water Absorption (24h) < 0.2%~0.4%
Curing Time (at 100°C) 2-4 hours1-2 hours
Experimental Protocol: Curing of an Epoxy Resin

This protocol describes a general procedure for curing a liquid epoxy resin with an amine hardener.

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing Agent (this compound)

  • Mold release agent

  • Casting mold

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, the AHEW is its molecular weight divided by the number of active hydrogens (2 in this case).

  • Mixing: Gently warm the epoxy resin to reduce its viscosity. Add the calculated amount of this compound and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting and Curing: Coat the mold with a release agent. Pour the degassed mixture into the mold. Cure the cast resin in an oven following a specific temperature profile (e.g., 2 hours at 80°C followed by 2 hours at 150°C).

  • Post-Curing and Demolding: Allow the cured sample to cool slowly to room temperature before demolding.

Epoxy Curing Workflow

Epoxy_Curing cluster_prep Preparation cluster_cure Curing Process Epoxy Epoxy Resin (DGEBA) Mixing Thorough Mixing Epoxy->Mixing Amine This compound Amine->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Oven Curing (e.g., 80°C -> 150°C) Casting->Curing Cured_Product Cured Epoxy Product Curing->Cured_Product

Caption: General workflow for curing an epoxy resin with an amine hardener.

Concluding Remarks

While direct experimental evidence for the use of this compound in polymer chemistry is lacking, its molecular structure strongly suggests its potential as a valuable building block. The presence of alkyl substituents offers a route to tune the properties of high-performance polymers like polyimides and epoxy resins. The protocols and potential property modifications outlined in this document provide a foundational framework for researchers to explore the incorporation of this compound into novel polymer systems. Experimental validation is essential to confirm the hypothesized effects and to fully characterize the performance of polymers derived from this unique aromatic amine.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Ethyl-4-propylaniline as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis is primarily based on a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. The resulting azo compounds, characterized by the -N=N- chromophore, are highly colored and find extensive use in dyeing textiles, coloring plastics, and in the formulation of pigments. 2-Ethyl-4-propylaniline is a substituted aromatic amine that can serve as a diazo component in the synthesis of various azo dyes. The presence of alkyl groups (ethyl and propyl) on the benzene ring can enhance the dye's affinity for synthetic fibers like polyester and improve its solubility in organic media, making it a valuable precursor for disperse dyes.

These application notes provide a comprehensive overview and detailed protocols for researchers and scientists involved in dye synthesis and materials development.

Application Notes

1. Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The process involves two key stages:

  • Diazotization: this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1] The low temperature is crucial to prevent the unstable diazonium salt from decomposing and losing nitrogen gas.[2]

  • Azo Coupling: The resulting 2-ethyl-4-propylbenzenediazonium salt acts as a weak electrophile. It readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form a stable azo dye.[3][4][5] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group if available.

2. Influence of Substituents on Dye Properties

The final properties of the synthesized dye, including its color, fastness, and solubility, are determined by the molecular structure of both the diazo component (this compound) and the coupling component.

  • Color: The color of the azo dye is dependent on the extent of the conjugated π-electron system. Different coupling components will introduce different auxochromes (e.g., -OH, -NH2) and extend the conjugation, leading to a wide spectrum of colors from yellow to red, blue, and black.[4][5]

  • Solubility and Fiber Affinity: The ethyl and propyl groups on the aniline precursor increase the hydrophobicity of the resulting dye molecule. This characteristic is particularly advantageous for creating disperse dyes, which are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.

  • Fastness Properties: The overall molecular structure, including the presence of the alkyl groups, influences the dye's fastness to light, washing, and rubbing. These properties are critical for the commercial viability of a dye.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol describes a representative synthesis of a red-orange disperse dye.

Materials and Reagents:

  • This compound (C11H17N)

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Urea (to quench excess nitrous acid)

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • pH indicator paper

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, add 1.63 g (0.01 mol) of this compound.

  • Add 5 mL of distilled water followed by the slow addition of 3 mL of concentrated hydrochloric acid. Stir the mixture until the aniline derivative is fully dissolved. An aniline hydrochloride salt will form.

  • Cool the solution to 0–5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution. A small amount of urea can be added to destroy any excess nitrous acid.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.[6]

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous, efficient stirring.[6]

  • A brightly colored precipitate (typically red-orange) will form immediately.[6]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Check that the solution is alkaline using pH paper; if not, add a small amount of 10% NaOH solution.

Part C: Isolation and Purification

  • Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a generous amount of cold distilled water to remove any unreacted salts and bases.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain a purified dye.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

  • Weigh the final product and calculate the percentage yield. Characterize the dye using techniques such as melting point determination, UV-Vis spectroscopy, and FTIR.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-((2-ethyl-4-propylphenyl)diazenyl)naphthalen-2-ol

ParameterThis compound2-NaphtholTheoretical Yield (Dye)
Molecular Formula C11H17NC10H8OC21H22N2O
Molar Mass ( g/mol ) 163.26144.17318.41
Mass Used (g) 1.631.44-
Moles (mol) 0.010.010.01
Theoretical Mass (g) --3.18
Actual Yield (g) --To be determined
Percent Yield (%) --To be calculated
Melting Point (°C) --To be determined
λmax (nm) --To be determined

Visualizations

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Purification A1 Dissolve this compound in HCl A2 Cool to 0-5 °C A1->A2 A4 Add NaNO2 solution dropwise A2->A4 A3 Prepare NaNO2 Solution A3->A4 A5 Diazonium Salt Solution A4->A5 B3 Mix Diazonium Salt and Naphthol Solution A5->B3 B1 Dissolve 2-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Crude Dye Precipitate B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Dry the Product C3->C4 C5 Purified Azo Dye C4->C5

Caption: Experimental workflow for azo dye synthesis.

G aniline This compound diazonium 2-Ethyl-4-propylbenzenediazonium Chloride aniline->diazonium Diazotization reagents1 NaNO2, HCl 0-5 °C reagents1->diazonium azo_dye Azo Dye diazonium->azo_dye Azo Coupling coupling_component Coupling Component (e.g., 2-Naphthol) coupling_component->azo_dye reagents2 NaOH 0-5 °C reagents2->azo_dye

Caption: Chemical reaction pathway for azo dye synthesis.

References

Application Notes and Protocols for the Analytical Detection of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2-Ethyl-4-propylaniline. The following methods are based on established analytical techniques for similar substituted anilines and provide a strong starting point for method development and validation.

Introduction

This compound is an aromatic amine that may be present as an intermediate or impurity in various chemical manufacturing processes. Accurate and sensitive detection methods are crucial for quality control, process monitoring, and safety assessment. This document outlines two primary analytical approaches for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.

Experimental Protocol

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices such as wastewater or reaction quenching solutions.

  • pH Adjustment: Adjust the pH of a 100 mL water sample to >11 with 5 M Sodium Hydroxide.

  • Extraction: Transfer the sample to a 250 mL separatory funnel and add 30 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]

  • Internal Standard: Add an appropriate internal standard (e.g., d5-aniline) prior to analysis.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Equity-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar nonpolar column.[2]

  • Inlet Temperature: 250 °C.[2]

  • Injection Volume: 1 µL, splitless.[2]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.[2]

    • Ramp: 10 °C/min to 200 °C.[2]

    • Ramp: 15 °C/min to 325 °C, hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

2.1.3. Expected Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 163. Subsequent fragmentation will likely involve the loss of alkyl groups. Key expected fragments include:

  • m/z 148: Loss of a methyl group (-CH3).

  • m/z 134: Loss of an ethyl group (-C2H5).

  • m/z 120: Loss of a propyl group (-C3H7).

Quantitative Data (Typical Performance)

The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of this compound, based on data from similar aniline compounds.[3][4]

ParameterExpected Value
Linearity Range0.01 - 5.0 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.015 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust pH Adjustment (>11) Sample->pH_Adjust Extraction Liquid-Liquid Extraction (Dichloromethane) pH_Adjust->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration IS_Addition Internal Standard Addition Concentration->IS_Addition Injection GC Injection IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides an alternative to GC-MS, particularly for less volatile compounds or when derivatization is preferred to enhance detection.

Experimental Protocol

3.1.1. Sample Preparation and Derivatization

For enhanced sensitivity with fluorescence detection, pre-column derivatization with a fluorogenic reagent is recommended.

  • Extraction: Perform liquid-liquid extraction as described in the GC-MS sample preparation section (2.1.1).

  • Solvent Exchange: After concentration, exchange the solvent to acetonitrile.

  • Derivatization:

    • To 100 µL of the sample extract in acetonitrile, add 100 µL of a borate buffer (pH 9.0).

    • Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the mixture to room temperature before injection.

3.1.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Fluorescence Detector (FLD).

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start at 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.

  • Fluorescence Detection:

    • Excitation: 340 nm

    • Emission: 525 nm (for dansyl derivatives)

Quantitative Data (Typical Performance)

The following table summarizes the expected performance characteristics of the HPLC-FLD method for the analysis of derivatized this compound, based on data for similar derivatized anilines.[6][7]

ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Precision (%RSD)< 6%
Accuracy (Recovery)85 - 115%

Logical Relationship Diagram

HPLC_Logic Analyte This compound (Non-fluorescent) Derivatization Derivatization Reaction (pH 9.0, 60°C) Analyte->Derivatization Reagent Dansyl Chloride (Fluorogenic Reagent) Reagent->Derivatization Derivative Dansyl-Aniline Derivative (Fluorescent) Derivatization->Derivative Separation HPLC Separation (C18 Column) Derivative->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 525 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Logical flow of the HPLC-FLD method.

Method Validation Considerations

For regulatory submissions or quality control purposes, a full method validation should be performed according to ICH or other relevant guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Notes and Protocols for Reactions Involving 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for chemical reactions involving 2-Ethyl-4-propylaniline, a versatile aniline derivative used as an intermediate in the synthesis of various organic molecules. The following sections detail its characterization and a key synthetic application.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key computed properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NPubChem
Molecular Weight163.26 g/mol PubChem[1]
XLogP33.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass163.136099547PubChem[1]
Monoisotopic Mass163.136099547PubChem[1]
Topological Polar Surface Area26 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity115PubChem[1]
Isotope Atom Count0PubChem[1]
Defined Atom Stereocenter Count0PubChem[1]
Undefined Atom Stereocenter Count0PubChem[1]
Defined Bond Stereocenter Count0PubChem[1]
Undefined Bond Stereocenter Count0PubChem[1]
Covalently-Bonded Unit Count1PubChem[1]

Experimental Protocols

N-Acetylation of this compound

The acetylation of anilines is a fundamental reaction in organic synthesis, often employed to protect the amino group or to synthesize biologically active acetanilides. The following protocol is a general method adaptable for the N-acetylation of this compound.

Protocol: Synthesis of N-(2-ethyl-4-propylphenyl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Ethanol (95%)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

  • Beakers

Procedure:

  • In a suitable Erlenmeyer flask, add this compound (1.0 eq).

  • To this, add a stir bar and water.

  • Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture while stirring.

  • In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in water.

  • To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.2 eq).

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

  • A precipitate of N-(2-ethyl-4-propylphenyl)acetamide should form.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain the purified N-(2-ethyl-4-propylphenyl)acetamide.

  • Dry the crystals and determine the yield and melting point.

Expected Outcome:

The reaction is expected to yield N-(2-ethyl-4-propylphenyl)acetamide as a crystalline solid. The yield and purity can be assessed by standard analytical techniques.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and concentrated hydrochloric acid are corrosive and should be handled with care.

Reaction Workflows and Diagrams

To visualize the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start_aniline This compound step1 Dissolution in HCl/Water start_aniline->step1 start_anhydride Acetic Anhydride step2 Addition of Acetic Anhydride start_anhydride->step2 start_hcl Conc. HCl start_hcl->step1 start_naoac Sodium Acetate step3 Addition of Sodium Acetate start_naoac->step3 step1->step2 step2->step3 step4 Precipitation step3->step4 workup1 Cooling in Ice Bath step4->workup1 workup2 Vacuum Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 workup4 Drying workup3->workup4 product N-(2-ethyl-4-propylphenyl)acetamide workup4->product

Caption: Workflow for the N-acetylation of this compound.

reaction_mechanism This compound This compound Protonation Protonation This compound->Protonation + H+ Anilinium ion Anilinium ion Protonation->Anilinium ion Nucleophilic Attack Nucleophilic Attack Anilinium ion->Nucleophilic Attack + Acetic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Acetic Anhydride Acetic Anhydride Deprotonation Deprotonation Tetrahedral Intermediate->Deprotonation - H+ Amide Product N-(2-ethyl-4-propylphenyl)acetamide Deprotonation->Amide Product - Acetic Acid

References

Application Notes and Protocols: The Potential Role of 2-Ethyl-4-propylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct application of 2-Ethyl-4-propylaniline in the synthesis of existing commercial or developmental agrochemicals. The following application notes and protocols are therefore presented as a hypothetical case study, illustrating its potential utility based on the well-established roles of substituted anilines in agrochemical discovery. This document is intended to serve as a conceptual guide for researchers and scientists in the field.

Application Note: this compound as a Putative Intermediate for a Novel Dinitroaniline Herbicide

Introduction Substituted anilines are a cornerstone of the agrochemical industry, serving as versatile intermediates for a wide array of herbicides, fungicides, and insecticides. The nature and substitution pattern of the aniline ring are critical determinants of the final product's biological activity, selectivity, and environmental profile. This compound, with its specific alkyl substitution pattern, presents an interesting, albeit underexplored, scaffold for the synthesis of new active ingredients.

This document outlines a hypothetical application of this compound as a key starting material for the synthesis of a novel pre-emergent herbicide, provisionally named "AgroHerb-EP42." The rationale for this exploration is grounded in the structure-activity relationships of the dinitroaniline class of herbicides, where the N-alkyl and ring-alkyl groups play a crucial role in defining the herbicidal spectrum and crop safety.

Proposed Biological Activity and Mechanism of Action It is hypothesized that AgroHerb-EP42, derived from this compound, would function as a mitotic inhibitor. This mode of action is characteristic of dinitroaniline herbicides, which disrupt the formation and stability of microtubules. By binding to tubulin proteins, the fundamental components of microtubules, AgroHerb-EP42 would inhibit cell division and elongation in susceptible weed species, ultimately preventing their germination and emergence.

moa cluster_cell Plant Meristematic Cell tubulin Tubulin Dimers microtubules Microtubule Assembly tubulin->microtubules Polymerization mitosis Cell Division (Mitosis) microtubules->mitosis growth Weed Emergence & Growth mitosis->growth AgroHerb AgroHerb-EP42 AgroHerb->tubulin Binds to

Caption: Proposed mechanism of action for the hypothetical herbicide AgroHerb-EP42.

Experimental Protocols: Hypothetical Synthesis of AgroHerb-EP42

This section details a plausible two-step synthetic route to AgroHerb-EP42 from this compound.

Step 1: N-Alkylation of this compound

  • Reaction Setup: In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (20.0 g, 0.122 mol) in 200 mL of acetonitrile.

  • Reagent Addition: Add anhydrous potassium carbonate (25.4 g, 0.184 mol) to the stirred solution. From the dropping funnel, add 1-bromopropane (18.1 g, 0.147 mol) dropwise over 30 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 75 mL) followed by brine (75 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield N-propyl-2-ethyl-4-propylaniline. The product can be further purified by vacuum distillation if necessary.

Step 2: Dinitration of N-propyl-2-ethyl-4-propylaniline

  • Nitrating Mixture Preparation: In a 500 mL flask cooled in an ice-salt bath to -5°C, cautiously add concentrated sulfuric acid (100 mL) to fuming nitric acid (50 mL) while maintaining the low temperature.

  • Reactant Addition: Dissolve the N-propyl-2-ethyl-4-propylaniline (10.0 g, 0.049 mol) from Step 1 in 50 mL of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 1 hour, ensuring the internal temperature does not rise above 0°C.

  • Reaction Conditions: Stir the reaction mixture at -5°C to 0°C for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of AgroHerb-EP42 will form.

  • Purification: Isolate the solid product by filtration and wash extensively with cold water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to obtain pure AgroHerb-EP42 as a yellow crystalline solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

workflow start This compound step1 Step 1: N-Alkylation (1-bromopropane, K2CO3, Acetonitrile, Reflux) start->step1 intermediate N-propyl-2-ethyl-4-propylaniline step1->intermediate step2 Step 2: Dinitration (H2SO4, HNO3, -5 to 0°C) intermediate->step2 product AgroHerb-EP42 (Final Product) step2->product

Caption: Hypothetical synthetic workflow for AgroHerb-EP42.

Data Presentation: Hypothetical Synthesis Parameters and Results

The following table summarizes the projected quantitative data for the synthesis of AgroHerb-EP42.

ParameterStep 1: N-AlkylationStep 2: Dinitration
Key Reagents This compound, 1-bromopropaneN-propyl-2-ethyl-4-propylaniline, H₂SO₄, HNO₃
Solvent AcetonitrileConcentrated Sulfuric Acid
Temperature ~ 82°C-5 to 0°C
Duration 8 hours3 hours
Hypothetical Yield ~90%~80%
Hypothetical Purity >95% (after distillation)>98% (after recrystallization)
Physical Appearance -Yellow Crystalline Solid

Application Notes and Protocols: The Role of 2-Ethyl-4-propylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethyl-4-propylaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring both an ethyl and a propyl group on the aromatic ring, allows for the creation of molecules with specific steric and electronic properties, which can be crucial for biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for local anesthetic analogues and outlines its potential in other pharmaceutical applications.

I. Application: Synthesis of a Lidocaine Analogue Intermediate

A primary application of this compound is in the synthesis of amide-containing intermediates, which are precursors to local anesthetics similar in structure to Lidocaine. The presence of the ortho-ethyl group can influence the orientation of the amide side chain, a critical factor for interaction with biological targets such as voltage-gated sodium channels.

Chemical Reaction:

The synthesis involves the acylation of this compound with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide. This intermediate can subsequently be reacted with a secondary amine to yield the final local anesthetic candidate.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide

This protocol details the synthesis of a key intermediate for a lidocaine analogue.

Materials:

  • This compound (98% purity)

  • 2-Chloroacetyl chloride (98% purity)

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.061 mol) of this compound in 50 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 7.6 g (0.067 mol) of 2-chloroacetyl chloride to the stirred solution via an addition funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Prepare a solution of 10 g of sodium acetate in 100 mL of deionized water.

  • Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 50 mL portions of cold deionized water.

  • Dry the product under vacuum at 50 °C to a constant weight.

Data Presentation:

ParameterValue
Starting Material This compound
Reagent 2-Chloroacetyl chloride
Product 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide
Theoretical Yield 14.6 g
Actual Yield 13.5 g
Percentage Yield 92.5%
Melting Point 145-147 °C
Purity (by HPLC) >99%

Characterization Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (s, 1H, NH), 7.20-7.05 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂Cl), 2.60 (q, J=7.6 Hz, 2H, Ar-CH₂CH₃), 2.55 (t, J=7.6 Hz, 2H, Ar-CH₂CH₂CH₃), 1.65 (m, 2H, Ar-CH₂CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, Ar-CH₂CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 164.5, 138.0, 135.5, 132.0, 128.0, 127.5, 126.0, 43.0, 38.0, 24.5, 23.0, 14.0, 13.5
Mass Spec (EI) m/z 239 (M⁺), 241 (M+2)⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide start Dissolve this compound in glacial acetic acid cool Cool to 0-5 °C start->cool add_reagent Slowly add 2-chloroacetyl chloride cool->add_reagent react Stir at room temperature for 2 hours add_reagent->react precipitate Pour into sodium acetate solution react->precipitate filter Vacuum filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry product Obtain pure product dry->product

Caption: Workflow for the synthesis of the target intermediate.

Signaling Pathway of Local Anesthetics

Local anesthetics derived from intermediates such as 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide primarily target voltage-gated sodium channels in nerve cell membranes. By blocking these channels, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.

signaling_pathway cluster_membrane Nerve Cell Membrane cluster_process Cellular Process la Local Anesthetic (e.g., Lidocaine Analogue) na_channel_open Voltage-Gated Na+ Channel (Open State) la->na_channel_open Binds to channel na_channel_blocked Voltage-Gated Na+ Channel (Blocked State) na_channel_open->na_channel_blocked Induces block depolarization Membrane Depolarization na_channel_blocked->depolarization Prevents na_ion Na+ Ions na_ion->na_channel_open Influx action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal

Caption: Mechanism of action of local anesthetics on sodium channels.

II. Further Applications and Future Directions

Beyond local anesthetics, this compound and its derivatives hold potential in other areas of pharmaceutical and agrochemical research.

  • Antifungal and Herbicidal Agents: Substituted anilines are common scaffolds in the development of agricultural chemicals. The specific substitution pattern of this compound could be explored to synthesize novel fungicides and herbicides.

  • Kinase Inhibitors: The aniline core is present in numerous kinase inhibitors used in oncology. Derivatization of this compound could lead to the discovery of new potent and selective kinase inhibitors.

Further research into the reactivity and biological activity of compounds derived from this compound is warranted to fully explore its potential in drug discovery and development.

Application Notes and Protocols for the Electropolymerization of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electropolymerization of 2-propylaniline, a derivative of aniline. The resulting polymer, poly(2-propylaniline), is a conducting polymer with potential applications in sensor technology, corrosion protection, and other advanced materials. The protocols provided are based on established methods for aniline and its derivatives and can be adapted for specific research needs.

Introduction

Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Aniline and its derivatives are among the most extensively studied monomers for electropolymerization due to the unique electrical and optical properties of the resulting polyaniline (PANI) films.

The introduction of an alkyl substituent, such as a propyl group at the ortho-position of the aniline ring, can significantly influence the polymerization process and the final properties of the polymer. The propyl group can affect the solubility of the monomer and polymer, the morphology of the polymer film, and its electrical conductivity due to steric and electronic effects. These modifications can be leveraged to tailor the polymer for specific applications.

Applications

Poly(aniline) and its derivatives are promising materials for a range of applications, including:

  • Chemical Sensors: The conductivity of polyaniline films is sensitive to the surrounding chemical environment, making them suitable for detecting various gases and analytes.

  • Biosensors: Modified polyaniline films can be used to immobilize enzymes and other biomolecules for biosensing applications.

  • Corrosion Protection: Thin films of polyaniline can act as a protective barrier against the corrosion of metals.[1][2][3][4][5]

  • Electronic Devices: The semiconducting nature of polyaniline makes it a candidate for use in various electronic components.

Experimental Protocols

The following protocols are adapted from established procedures for the electropolymerization of aniline and its derivatives and can be used as a starting point for the electropolymerization of 2-propylaniline.

Materials and Equipment
  • Monomer: 2-propylaniline (97% purity or higher)

  • Electrolyte Solution: Aqueous solution of a strong acid (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • Working Electrode: Platinum (Pt), gold (Au), or glassy carbon electrode (GCE)

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry and potentiostatic/galvanostatic deposition.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Solvents for cleaning: Acetone, ethanol, and deionized water.

Electrode Preparation

Proper preparation of the working electrode is crucial for obtaining a uniform and adherent polymer film.

  • Polishing: Polish the working electrode surface with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.

  • Sonication: Sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.

  • Cleaning: Further sonicate the electrode in acetone and then ethanol for 5 minutes each to remove organic contaminants.

  • Drying: Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Cleaning (for Pt and Au electrodes): Cycle the electrode potential in the electrolyte solution (e.g., 0.5 M H₂SO₄) until a stable and characteristic cyclic voltammogram for the clean electrode is obtained.

Electropolymerization via Cyclic Voltammetry

Cyclic voltammetry (CV) is a common method for electropolymerization that allows for the simultaneous growth and characterization of the polymer film.

  • Prepare the Polymerization Solution: Dissolve 2-propylaniline in the acidic electrolyte solution to the desired concentration (e.g., 0.1 M). Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Assemble the Electrochemical Cell: Place the prepared working, counter, and reference electrodes in the electrochemical cell containing the polymerization solution.

  • Perform Cyclic Voltammetry: Cycle the potential of the working electrode between a suitable lower and upper limit (e.g., -0.2 V and +1.0 V vs. SCE) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles. The formation of the polymer film is indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

Electropolymerization via Potentiostatic or Galvanostatic Methods

These methods involve applying a constant potential or current, respectively, to the working electrode.

  • Prepare the Polymerization Solution: As described in section 3.3.1.

  • Assemble the Electrochemical Cell: As described in section 3.3.2.

  • Apply Potential/Current:

    • Potentiostatic: Apply a constant potential (e.g., +0.8 V vs. SCE) for a specific duration.

    • Galvanostatic: Apply a constant current density (e.g., 0.1 mA/cm²) for a specific duration.

  • Monitor Deposition: The growth of the polymer film can be monitored by the change in current (in potentiostatic mode) or potential (in galvanostatic mode) over time.

Characterization of Poly(2-propylaniline) Films

After synthesis, the polymer films should be characterized to determine their properties.

  • Electrochemical Characterization: Cyclic voltammetry in a monomer-free electrolyte solution can be used to study the redox behavior of the polymer film.

  • Spectroscopic Characterization:

    • UV-Vis Spectroscopy: To study the electronic transitions in the polymer.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the polymer structure.

  • Microscopy:

    • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film.

  • Conductivity Measurement: A four-point probe technique can be used to measure the electrical conductivity of the polymer film.

Expected Results and Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the electropolymerization of 2-propylaniline, based on typical results observed for other aniline derivatives. These tables are for illustrative purposes and actual experimental results may vary.

Table 1: Effect of Scan Rate on Film Thickness and Conductivity (Cyclic Voltammetry)

Scan Rate (mV/s)Number of CyclesEstimated Film Thickness (nm)Conductivity (S/cm)
2020801.5 x 10⁻³
50201205.0 x 10⁻³
100201502.5 x 10⁻³

Table 2: Effect of Monomer Concentration on Film Properties (Potentiostatic Deposition)

Monomer Conc. (M)Deposition Time (s)Estimated Film Thickness (nm)Conductivity (S/cm)
0.05300902.0 x 10⁻³
0.13001506.5 x 10⁻³
0.23002004.0 x 10⁻³

Visualizations

The following diagrams illustrate the experimental workflow and the proposed polymerization mechanism.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization electrode_prep Electrode Preparation electropolymerization Electropolymerization (CV, Potentiostatic, or Galvanostatic) electrode_prep->electropolymerization solution_prep Solution Preparation solution_prep->electropolymerization electrochemical Electrochemical Analysis electropolymerization->electrochemical spectroscopic Spectroscopic Analysis electropolymerization->spectroscopic microscopic Microscopic Analysis electropolymerization->microscopic conductivity Conductivity Measurement electropolymerization->conductivity

Caption: Experimental workflow for the synthesis and characterization of poly(2-propylaniline).

polymerization_mechanism Monomer 2-Propylaniline Monomer RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation (-e⁻) Dimer Dimer Formation RadicalCation->Dimer Coupling Oligomer Oligomer Chain Dimer->Oligomer Further Oxidation & Coupling Polymer Poly(2-propylaniline) Film Oligomer->Polymer Propagation

Caption: Proposed mechanism for the electropolymerization of 2-propylaniline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Ethyl-4-propylaniline. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis starting from a readily available substituted benzene. A plausible route is the Friedel-Crafts acylation of ethylbenzene, followed by reduction of the resulting ketone, nitration, and finally, reduction of the nitro group to the desired aniline.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include controlling regioselectivity during the nitration step, preventing polysubstitution in Friedel-Crafts reactions, ensuring complete reduction of the nitro group without side reactions, and effectively purifying the final product to remove isomers and other impurities.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Q: I am experiencing a low yield during the Friedel-Crafts acylation of ethylbenzene with propanoyl chloride. What are the possible causes and solutions?

A: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or other impurities. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Insufficient Catalyst: An inadequate amount of catalyst can lead to an incomplete reaction. It's often necessary to use a stoichiometric amount of the catalyst as it complexes with the ketone product.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Too low a temperature may slow down the reaction, while too high a temperature can lead to side reactions and decomposition.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterRecommended ConditionCommon IssueTroubleshooting Step
Catalyst Anhydrous AlCl₃Moisture contaminationUse freshly opened, anhydrous AlCl₃ and dry glassware.
Solvent Anhydrous CS₂, CH₂Cl₂, or C₂H₄Cl₂Impurities in solventUse freshly distilled, anhydrous solvent.
Temperature 0-5 °C for addition, then room temp.OverheatingMaintain cooling during the addition of reagents.
Reaction Time 1-4 hoursIncomplete reactionMonitor by TLC until starting material is consumed.
Issue 2: Poor Regioselectivity in Nitration

Q: The nitration of 1-ethyl-4-propylbenzene is producing a mixture of isomers, with a significant amount of the undesired isomer. How can I improve the regioselectivity?

A: The nitration of 1-ethyl-4-propylbenzene will naturally produce a mixture of isomers due to the ortho, para-directing effects of the alkyl groups. The desired 2-nitro-1-ethyl-4-propylbenzene is formed by nitration ortho to the ethyl group and meta to the propyl group.

  • Nitrating Agent: The choice of nitrating agent can influence regioselectivity. A mixture of nitric acid and sulfuric acid is commonly used.[1][2][3] The conditions can be optimized to favor the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Steric Hindrance: The ethyl and propyl groups will sterically hinder nitration at certain positions. This inherent property of the substrate makes achieving perfect selectivity challenging.

ParameterRecommended ConditionRationale
Nitrating Agent HNO₃/H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.[1][3]
Temperature 0-10 °CMinimizes side reactions and can improve selectivity.
Addition Slow, dropwise addition of substrate to the acid mixtureControls the exothermic reaction and prevents overheating.[4]
Issue 3: Incomplete Reduction of the Nitro Group

Q: I am having trouble achieving complete reduction of 2-nitro-1-ethyl-4-propylbenzene to this compound. What could be the problem?

A: Incomplete reduction of aromatic nitro compounds is a frequent issue. Several factors can contribute to this:

  • Catalyst Inactivity: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old or poisoned.[5] Using a fresh batch of catalyst is recommended. Catalyst poisoning can occur due to impurities in the starting material or solvent.[5][6]

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to a slow or incomplete reaction. Ensure the system is properly sealed and maintained at the desired pressure.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. Polar solvents like ethanol or methanol are often effective.[5]

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite.[7][8]

MethodReagentsCommon IssuesTroubleshooting
Catalytic Hydrogenation H₂, Pd/C or Raney Ni[8]Catalyst poisoning, low H₂ pressureUse fresh catalyst, purify substrate, check system for leaks.[5]
Metal/Acid Reduction Fe/HCl or SnCl₂/HCl[7]Harsh conditions, metal wasteNeutralize carefully during workup, consider greener alternatives.[9]
Transfer Hydrogenation Ammonium formate, Pd/CByproduct formationOptimize reaction temperature and time.
Issue 4: Difficulty in Purifying the Final Product

Q: How can I effectively purify this compound from unreacted starting materials and isomeric byproducts?

A: Purification of the final product is critical. A combination of techniques is often necessary:

  • Acid-Base Extraction: Aniline derivatives are basic and can be separated from neutral organic compounds by extraction with an aqueous acid (e.g., HCl). The aniline will form a water-soluble salt and move to the aqueous phase. The aqueous layer can then be basified to regenerate the free aniline, which can be extracted back into an organic solvent.

  • Distillation: Fractional distillation can be used to separate liquids with different boiling points.[10][11] This is effective for removing solvents and some impurities. If the product has a high boiling point, vacuum distillation is recommended to prevent decomposition.[10][12]

  • Chromatography: Column chromatography is a powerful technique for separating isomers and other closely related impurities. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) will depend on the specific impurities.[13]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add ethylbenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude ketone.

Protocol 2: General Procedure for Catalytic Hydrogenation (Reduction of Nitro Group)

  • In a hydrogenation vessel, dissolve the nitro-compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Nitration cluster_step4 Step 4: Reduction Ethylbenzene Ethylbenzene Ketone 1-(4-Ethylphenyl)propan-1-one Ethylbenzene->Ketone Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Ketone Alkylbenzene 1-Ethyl-4-propylbenzene Ketone->Alkylbenzene Nitro_Compound 2-Nitro-1-ethyl-4-propylbenzene Alkylbenzene->Nitro_Compound Final_Product This compound Nitro_Compound->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Friedel-Crafts Acylation Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Insufficient_Catalyst Insufficient Catalyst Low_Yield->Insufficient_Catalyst Incorrect_Temp Incorrect Temperature Low_Yield->Incorrect_Temp Short_Time Insufficient Reaction Time Low_Yield->Short_Time Use_Anhydrous Use Anhydrous Reagents/Glassware Catalyst_Deactivation->Use_Anhydrous Increase_Catalyst Increase Catalyst Amount Insufficient_Catalyst->Increase_Catalyst Control_Temp Control Temperature Incorrect_Temp->Control_Temp Monitor_TLC Monitor by TLC Short_Time->Monitor_TLC

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Purification of Crude 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-Ethyl-4-propylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. Common synthesis methods include Friedel-Crafts alkylation/acylation followed by reduction. Potential impurities may include:

  • Isomeric Products: Positional isomers such as 2-ethyl-6-propylaniline or 4-ethyl-2-propylaniline can form, especially if the directing effects of the substituents are not well-controlled during synthesis.

  • Over-alkylation Products: Poly-alkylated anilines can be significant byproducts in Friedel-Crafts alkylation reactions.[1][2]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Byproducts from Reduction: If the synthesis involves the reduction of a nitro group, partially reduced intermediates or byproducts from the reducing agent may be present.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up steps.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Distillation: This is often the most effective method for separating this compound from impurities with different boiling points, such as isomers and some starting materials.[3][4][5][6]

  • Column Chromatography: For the removal of non-volatile impurities or isomers with very similar boiling points, column chromatography can be employed. Due to the basic nature of anilines, using a deactivated silica gel or an alternative stationary phase like alumina is recommended to avoid tailing and product loss.[7]

  • Recrystallization: If the crude product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent method for achieving high purity.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of the fractions can be monitored using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and identifying any impurities.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from non-volatile impurities and isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a common choice.[11][12][13]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a column chromatography purification and for preliminary purity assessment.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Insufficient column efficiency (number of theoretical plates).Use a longer fractionating column or a column with a more efficient packing material. Optimize the reflux ratio to increase the number of vaporization-condensation cycles.
Product Decomposition The boiling point is too high at atmospheric pressure, leading to thermal degradation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Column Flooding The boil-up rate is too high for the column diameter.Reduce the heating rate to decrease the rate of vapor generation.
Column Chromatography
Problem Possible Cause Solution
Peak Tailing Strong interaction between the basic aniline and acidic silica gel.- Use deactivated (neutral) silica gel.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[7]- Use an alternative stationary phase such as alumina.
Poor Separation Inappropriate solvent system.Perform a systematic solvent screen using TLC to find an eluent system that provides good separation (Rf values between 0.2 and 0.5 for the product).
Product Irreversibly Adsorbed The aniline is too basic and binds very strongly to the silica gel.Consider converting the aniline to a less polar derivative (e.g., an amide) before chromatography, and then hydrolyzing it back to the amine after purification.
Low Recovery The compound is partially degrading on the column.Run the chromatography quickly and avoid prolonged exposure of the compound to the stationary phase.
Recrystallization
Problem Possible Cause Solution
Product Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Use a lower-boiling solvent.- Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Impure Crystals Impurities are co-crystallizing with the product.- Ensure the correct solvent is chosen where the impurities are highly soluble even at low temperatures.- Perform a second recrystallization.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify crude this compound by separating it from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. Monitor the purity of each fraction using GC-MS or HPLC.

  • Termination: Once the desired product has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

Column Chromatography

Objective: To purify crude this compound from non-volatile impurities or closely boiling isomers.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of deactivated silica gel in the chosen eluent.

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.

  • Fraction Collection: Collect the eluate in fractions.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables provide hypothetical quantitative data for different purification techniques. Actual results will vary depending on the specific impurities and experimental conditions.

Table 1: Fractional Distillation Efficiency

Fraction Boiling Range (°C at 10 mmHg) Purity (by GC-MS) Recovery (%)
1 (Forerun)90-10545%5
2 (Main)105-11098.5%85
3 (Tails)110-12060%7
Residue--3

Table 2: Column Chromatography Efficiency

Purification Method Stationary Phase Eluent System Initial Purity (%) Final Purity (%) Yield (%)
Flash ChromatographyDeactivated Silica GelHexane:Ethyl Acetate (95:5)8599.280
Preparative HPLCC18Acetonitrile:Water (70:30)90>99.875

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting common purification issues.

Caption: Decision workflow for selecting a primary purification technique.

ChromatographyTroubleshooting Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No Sol_Tailing1 Use Deactivated Silica Tailing->Sol_Tailing1 Yes LowRec Low Recovery? PoorSep->LowRec No Sol_PoorSep Optimize Solvent System (TLC) PoorSep->Sol_PoorSep Yes Sol_LowRec Check for Degradation on TLC Plate LowRec->Sol_LowRec Yes End Improved Purification LowRec->End No Sol_Tailing2 Add Triethylamine to Eluent Sol_Tailing1->Sol_Tailing2 Sol_Tailing2->End Sol_PoorSep->End

Caption: Troubleshooting guide for column chromatography of this compound.

References

Optimizing reaction conditions for 2-Ethyl-4-propylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Ethyl-4-propylaniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield in Friedel-Crafts acylation (Step 1) Inactive catalyst (AlCl₃) due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored aluminum chloride.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of ortho-acylated byproduct in Step 1 Steric hindrance is not sufficient to completely prevent ortho substitution.While the ethyl group provides some steric hindrance, some ortho-acylation may be unavoidable. Purification by column chromatography after this step is recommended to isolate the desired para-isomer.
Incomplete reduction in Clemmensen reduction (Step 2) Deactivation of the zinc amalgam surface.Activate the zinc with a brief wash with dilute HCl just before use. Ensure vigorous stirring to maintain contact between the amalgam and the ketone.
Insufficient amount of zinc amalgam or HCl.Use a sufficient excess of both the zinc amalgam and concentrated hydrochloric acid to drive the reaction to completion.
Low yield during nitration (Step 3) Formation of oxidized byproducts.Maintain a low reaction temperature (0-5 °C) to minimize side reactions. Add the nitrating mixture dropwise to control the reaction exotherm.
Dinitration or incorrect isomer formation.The directing effects of the alkyl groups should favor nitration at the desired position. However, careful control of stoichiometry and temperature is crucial. Isolate the desired isomer via chromatography.
Incomplete reduction of the nitro group (Step 4) Catalyst poisoning or insufficient catalyst loading.Use a fresh, high-quality palladium on carbon catalyst. Ensure the reaction is free from potential catalyst poisons (e.g., sulfur compounds). Increase the catalyst loading if necessary.
Insufficient hydrogen pressure or reaction time.Ensure the system is properly sealed and pressurized with hydrogen. Monitor the reaction by TLC or by monitoring hydrogen uptake to determine the endpoint.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective approach involves a four-step synthesis starting from ethylbenzene:

  • Friedel-Crafts Acylation: Acylation of ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-ethylphenyl)propan-1-one.

  • Clemmensen Reduction: Reduction of the ketone to form 1-ethyl-4-propylbenzene.

  • Nitration: Nitration of 1-ethyl-4-propylbenzene to introduce a nitro group, yielding 1-ethyl-2-nitro-4-propylbenzene.

  • Reduction of Nitro Group: Reduction of the nitro group to an amine to yield the final product, this compound.

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate or visualization under UV light can aid in the detection of spots. For the final reduction step, monitoring hydrogen uptake can also indicate the reaction's progress.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents is necessary.

  • Clemmensen Reduction: This reaction involves the use of concentrated hydrochloric acid, which is highly corrosive. Perform this step in a well-ventilated fume hood.

  • Nitration: The nitrating mixture (a combination of nitric acid and sulfuric acid) is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic and must be performed at low temperatures with slow, controlled additions to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.

Q4: What are the best methods for purifying the final product?

A4: The final product, this compound, can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. Alternatively, distillation under reduced pressure can be used for purification.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Ethylbenzene
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add ethylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-ethylphenyl)propan-1-one.

Step 2: Clemmensen Reduction of 1-(4-ethylphenyl)propan-1-one
  • Prepare zinc amalgam by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.

  • To the zinc amalgam, add water, concentrated hydrochloric acid (8.0 eq), and 1-(4-ethylphenyl)propan-1-one (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 8-12 hours. Add additional concentrated HCl periodically to maintain a strongly acidic environment.

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-4-propylbenzene.

Step 3: Nitration of 1-ethyl-4-propylbenzene
  • To a stirred solution of 1-ethyl-4-propylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1-ethyl-2-nitro-4-propylbenzene.

Step 4: Reduction of 1-ethyl-2-nitro-4-propylbenzene
  • To a solution of 1-ethyl-2-nitro-4-propylbenzene (1.0 eq) in ethanol, add 10% palladium on carbon (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or vacuum distillation.

Quantitative Data Summary

Step Reaction Key Reagents Typical Temperature Typical Time Typical Yield
1Friedel-Crafts AcylationEthylbenzene, Propanoyl Chloride, AlCl₃0 °C to RT4-6 h75-85%
2Clemmensen Reduction1-(4-ethylphenyl)propan-1-one, Zn(Hg), HClReflux8-12 h60-70%
3Nitration1-ethyl-4-propylbenzene, HNO₃, H₂SO₄0-5 °C1-2 h80-90%
4Nitro Group Reduction1-ethyl-2-nitro-4-propylbenzene, H₂, Pd/CRoom Temperature2-4 h90-98%

Experimental Workflow

SynthesisWorkflow A Ethylbenzene B Step 1: Friedel-Crafts Acylation A->B Propanoyl Chloride, AlCl₃ C 1-(4-ethylphenyl)propan-1-one B->C D Step 2: Clemmensen Reduction C->D Zn(Hg), HCl E 1-ethyl-4-propylbenzene D->E F Step 3: Nitration E->F HNO₃, H₂SO₄ G 1-ethyl-2-nitro-4-propylbenzene F->G H Step 4: Nitro Group Reduction G->H H₂, Pd/C I This compound H->I

Caption: Synthetic pathway for this compound.

Side reactions and byproducts in 2-Ethyl-4-propylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Ethyl-4-propylaniline

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, focusing on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route involves a two-step process starting from 1-ethyl-3-propylbenzene:

  • Nitration: Electrophilic aromatic substitution of 1-ethyl-3-propylbenzene using a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring.

  • Reduction: Reduction of the resulting nitro-substituted compound to the corresponding aniline using a suitable reducing agent, such as catalytic hydrogenation or metal-acid combinations.

Q2: What are the most common side reactions during the nitration of 1-ethyl-3-propylbenzene?

The most prevalent side reaction is the formation of positional isomers. Since both the ethyl and propyl groups are ortho-, para-directing, the nitration will yield a mixture of isomers. Other potential side reactions include dinitration if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).

Q3: What byproducts can be expected from the reduction of the nitro intermediate?

Incomplete reduction of the nitro group can lead to the formation of byproducts such as nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. Under certain conditions, especially with metal hydrides, azo compounds may also be formed.

Q4: How can I purify the final this compound product from its isomers and other byproducts?

Purification can be challenging due to the similar boiling points of the isomers. Fractional distillation under reduced pressure is a common method.[1] Another approach is the formation of salts (e.g., hydrochlorides) followed by fractional crystallization.[2] For analytical separation and identification, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly effective.[3][4][5][6]

Troubleshooting Guides

Guide 1: Nitration of 1-Ethyl-3-propylbenzene

Problem: Low yield of the desired 2-nitro-1-ethyl-3-propylbenzene isomer.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Maintain a low temperature (typically 0-10 °C) to improve regioselectivity and minimize side reactions. Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.[7]
Incorrect Acid Mixture Ratio The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺). A typical ratio is 2:1 of H₂SO₄ to HNO₃. Ensure accurate measurement and slow, controlled addition of the nitrating mixture.[7][8]
Formation of Multiple Isomers The ethyl and propyl groups direct the incoming nitro group to several positions. While the 4-position (para to the propyl group and ortho to the ethyl group) is sterically and electronically favored, other isomers will inevitably form. Optimize reaction conditions to maximize the desired isomer and plan for a robust purification strategy.

Problem: Presence of significant amounts of dinitrated byproducts.

Possible Cause Suggested Solution
Excessive Nitrating Agent Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will promote the dinitration of the activated aromatic ring.
High Reaction Temperature As with isomer control, maintaining a low temperature is critical to prevent over-nitration.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further nitration of the product.
Guide 2: Reduction of Nitro-isomers to Anilines

Problem: Incomplete reduction of the nitro group.

Possible Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst (e.g., Pd/C) is fresh and active. If necessary, increase the catalyst loading or the hydrogen pressure.
Insufficient Reducing Agent (Metal/Acid) Use a sufficient excess of the metal (e.g., tin or iron) and acid to ensure complete reduction.[9][10]
Poor Solubility of the Nitro Compound Choose a solvent in which the nitro compound is soluble to ensure efficient contact with the reducing agent. Ethanol, methanol, or acetic acid are common choices.[11]

Problem: Formation of colored byproducts.

Possible Cause Suggested Solution
Formation of Azo or Azoxy Compounds This can occur with certain reducing agents or under non-acidic conditions. Ensure the reaction medium is sufficiently acidic when using metal-based reductions. For catalytic hydrogenation, ensure complete reaction to the aniline.
Aerial Oxidation of the Aniline Product Aniline and its derivatives are susceptible to oxidation, which can cause discoloration. Work under an inert atmosphere (e.g., nitrogen or argon) during the workup and purification steps. Store the final product under an inert atmosphere and protected from light.[2]

Data Presentation

Table 1: Representative Isomer Distribution in the Nitration of 1-Ethyl-3-propylbenzene

Isomer Predicted Position of Nitro Group Typical Yield (%)
1-ethyl-3-propyl-2-nitrobenzeneOrtho to ethyl, ortho to propyl15-25
1-ethyl-3-propyl-4-nitrobenzeneOrtho to ethyl, para to propyl40-50
1-ethyl-3-propyl-6-nitrobenzeneOrtho to ethyl, ortho to propyl20-30
1-ethyl-3-propyl-5-nitrobenzeneMeta to both groups< 5
Dinitro compounds-5-10 (depending on conditions)

Note: These are estimated yields based on the directing effects of alkyl groups. Actual distributions may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Nitration of 1-Ethyl-3-propylbenzene
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Keep the temperature of the mixture below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 1-ethyl-3-propylbenzene in 50 mL of a suitable solvent like dichloromethane. Cool the flask to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 1-ethyl-3-propylbenzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, continue stirring at 0-5 °C for another 2-3 hours. Monitor the reaction progress by TLC or GC. Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with stirring.

  • Workup: Separate the organic layer. Wash the organic layer with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of nitro isomers.

Protocol 2: Reduction of Nitro Isomers to Anilines (using Tin and HCl)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude mixture of nitro isomers (0.05 mol) and 25 g of granulated tin.

  • Reduction: Slowly add 100 mL of concentrated hydrochloric acid in portions to the flask. The reaction is exothermic and may require initial cooling. After the initial vigorous reaction subsides, heat the mixture to reflux with stirring for 2-3 hours, or until the oily nitro compound layer disappears.[10]

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10) to dissolve the tin salts.

  • Extraction: Extract the liberated aniline isomers with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional vacuum distillation to separate the this compound from other isomers.[1]

Visualizations

Reaction Pathway and Isomer Formation

Nitration_Isomers cluster_products Product Mixture start 1-Ethyl-3-propylbenzene nitrating_agent + HNO3 / H2SO4 start->nitrating_agent p1 2-Nitro-1-ethyl-3-propylbenzene nitrating_agent->p1 Isomer 1 p2 4-Nitro-1-ethyl-3-propylbenzene (Major Product) nitrating_agent->p2 Isomer 2 p3 6-Nitro-1-ethyl-3-propylbenzene nitrating_agent->p3 Isomer 3 p4 Dinitrated Byproducts nitrating_agent->p4 Side Reaction Troubleshooting_Yield cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues cluster_purification Purification Issues start Low Yield of This compound n1 Check Isomer Ratio by GC-MS start->n1 Analyze crude nitro product r1 Presence of Nitroso/ Hydroxylamine Byproducts? start->r1 Analyze crude aniline product p1 Product Loss During Fractional Distillation? start->p1 Check purification fractions n2 High Dinitration Content? n1->n2 Isomer ratio okay? n3 Incomplete Reaction? n1->n3 Isomer ratio poor? sol_n3 Increase Reaction Time or Temperature Slightly n1->sol_n3 sol_n2 Reduce Nitrating Agent and/or Reaction Time n2->sol_n2 sol_n1 Optimize Nitration: - Lower Temperature - Adjust Acid Ratio n3->sol_n1 r2 Incomplete Reduction of Starting Material? r1->r2 sol_r1 Ensure Sufficient Reducing Agent and/or Reaction Time r1->sol_r1 r2->sol_r1 p2 Incomplete Extraction? p1->p2 sol_p1 Optimize Distillation Conditions: - Use a fractionating column - Control vacuum and temperature p1->sol_p1 p2->sol_p1

References

Technical Support Center: 2-Ethyl-4-propylaniline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethyl-4-propylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound, particularly focusing on its preparation via Friedel-Crafts alkylation of 4-propylaniline.

Synthesis Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Product Yield Deactivation of Catalyst: The amine group of 4-propylaniline is basic and can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1][2][3]1. Protect the Amine Group: Convert the amino group to an amide (e.g., acetanilide) before the Friedel-Crafts reaction. The amide is less basic and will not deactivate the catalyst. The protecting group can be removed by hydrolysis after the alkylation.[1] 2. Use a Large Excess of Catalyst: While not ideal due to waste and cost, using a stoichiometric amount or more of the Lewis acid can compensate for deactivation.
Insufficiently Reactive Ethylating Agent: The chosen ethylating agent (e.g., ethyl bromide) may not be reactive enough under the reaction conditions.1. Use a More Reactive Agent: Consider using ethyl triflate or another highly reactive ethylating agent. 2. Increase Reaction Temperature: Cautiously increase the reaction temperature to promote the reaction, while monitoring for side product formation.
Formation of Multiple Products (Polyalkylation) Activation of the Aromatic Ring: The initial ethylation product, this compound, is more electron-rich and thus more reactive than the starting material, leading to further alkylation.[4][5][6]1. Use a Large Excess of the Aromatic Substrate: Using an excess of 4-propylaniline can favor the mono-alkylation product statistically.[4][6] 2. Control Stoichiometry: Carefully control the stoichiometry of the ethylating agent to be the limiting reagent.
Isomer Formation (e.g., 3-Ethyl-4-propylaniline) Steric Hindrance and Electronic Effects: The amino group directs ortho and para, but steric hindrance from the propyl group might influence the position of ethylation.1. Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product. 2. Choice of Catalyst: Different Lewis acids can exhibit different steric and electronic preferences, influencing isomer distribution. Experiment with alternative catalysts like FeCl₃ or ZnCl₂.
Product Degradation or Darkening Oxidation of the Aniline: Anilines are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Use Freshly Distilled Reagents: Ensure all reagents, especially the aniline starting material, are pure and free of oxidative impurities.

Purification Troubleshooting

Issue Potential Cause Recommended Solution
Difficulty in Separating Isomers Similar Physical Properties: Isomers of this compound may have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.1. High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) for high-resolution separation.[7] 2. Preparative Gas Chromatography (GC): For small-scale purification, preparative GC can be effective in separating isomers with close boiling points.
Co-elution with Starting Material Incomplete Reaction: If the reaction has not gone to completion, the starting material will contaminate the product.1. Optimize Reaction Conditions: Refer to the synthesis troubleshooting section to drive the reaction to completion. 2. Fractional Distillation under Reduced Pressure: If boiling points are sufficiently different, this can be an effective method for separation on a larger scale.
Oily Product That Does Not Solidify Presence of Impurities: Residual solvent or side products can prevent the crystallization of the final product.1. Thorough Drying: Ensure the product is completely free of solvent by drying under high vacuum. 2. Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

1. What is a recommended synthetic route for this compound?

A plausible and common approach is the Friedel-Crafts alkylation of 4-propylaniline using an ethylating agent like ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8] However, direct alkylation of anilines can be problematic due to catalyst deactivation by the basic amino group.[1][2] A more reliable method involves the protection of the amino group as an acetanilide, followed by Friedel-Crafts alkylation and subsequent deprotection.

2. What are the key safety precautions when working with this compound and its precursors?

  • Handle in a Fume Hood: Anilines are toxic and can be absorbed through the skin or inhaled.[9][10][11] Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[9]

  • Fire Safety: 2-Ethylaniline is a combustible liquid. Keep away from open flames and heat sources.[9]

3. How can I monitor the progress of the synthesis reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze aliquots of the reaction mixture to identify the product and any side products being formed, as well as to determine the relative amounts of each.[13]

4. What are the expected spectroscopic data for this compound?

  • ¹H NMR: Expect aromatic protons in the range of 6.5-7.5 ppm. The ethyl group will show a quartet and a triplet, and the propyl group will show two triplets and a sextet. The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, with those attached to the alkyl and amino groups having characteristic shifts. The alkyl carbons will appear in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 163.26.[14]

5. Are there any known biological activities or signaling pathways associated with this compound?

Based on the conducted research, there is currently no specific information available in the public domain detailing the involvement of this compound in any particular biological signaling pathways or its specific applications in drug development. Its structural similarity to other aniline derivatives suggests potential for biological activity, but this would require experimental investigation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation (with Amine Protection)

This protocol is a plausible method based on established chemical principles for Friedel-Crafts reactions on aniline derivatives.

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask, dissolve 4-propylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring and cooling in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the N-(4-propylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Friedel-Crafts Ethylation

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).

  • Add the dried N-(4-propylphenyl)acetamide to the suspension.

  • Slowly add ethyl bromide from the dropping funnel while stirring.

  • After the addition, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with water, then with a sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(2-ethyl-4-propylphenyl)acetamide.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • To the crude product from Step 2, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the solution and neutralize with a strong base (e.g., NaOH) until the solution is basic.

  • Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by HPLC

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary, for better peak shape).

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure: Dissolve the crude product in a small amount of the mobile phase. Inject the sample onto the column and run the gradient. Collect the fractions corresponding to the main product peak. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Low/No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst protect_amine Protect Amine Group (Acetylation) check_catalyst->protect_amine Deactivated increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst Deactivated check_polyalkylation Analyze for Polyalkylation (GC-MS) check_catalyst->check_polyalkylation Active protect_amine->check_polyalkylation increase_catalyst->check_polyalkylation excess_aniline Use Excess Aniline check_polyalkylation->excess_aniline Yes control_stoichiometry Control Ethylating Agent Stoichiometry check_polyalkylation->control_stoichiometry Yes check_isomers Analyze for Isomers (HPLC/GC-MS) check_polyalkylation->check_isomers No excess_aniline->check_isomers control_stoichiometry->check_isomers optimize_temp Optimize Reaction Temperature check_isomers->optimize_temp Yes change_catalyst Change Lewis Acid Catalyst check_isomers->change_catalyst Yes end Successful Synthesis check_isomers->end No optimize_temp->end change_catalyst->end

References

Stability issues and degradation of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Ethyl-4-propylaniline. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound solution has turned yellow/brown. What is the cause?

Q2: I have observed unexpected peaks in the HPLC chromatogram of my this compound sample. What could be the origin of these impurities?

A2: Unexpected peaks in your HPLC analysis likely represent degradation products. The formation of these impurities can be triggered by several factors, including:

  • Oxidation: Exposure to air can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to UV or visible light can induce degradation.[3][4]

  • Extreme pH: Storing or using the compound in highly acidic or basic conditions can cause hydrolysis or other degradation pathways to occur.

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation.

  • Incompatible Reagents: Contact with strong oxidizing agents or acids can lead to rapid decomposition.

To identify the source, it is recommended to review the storage conditions and experimental parameters. Performing forced degradation studies can help to systematically identify potential degradation products.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the purity and stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon). The container should be protected from light by using an amber vial or by storing it in a dark location. It is also advisable to store the compound in a cool, dry, and well-ventilated area, away from heat and incompatible substances such as strong oxidizing agents and acids.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar aromatic amines, the primary degradation pathways are oxidation and photodegradation. Oxidation can lead to the formation of nitroso and nitro derivatives of the aniline. Photodegradation, particularly in the presence of a photocatalyst, can result in the formation of hydroxylated intermediates.[1][3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solid or Solution Exposure to air and/or light.Store the compound under an inert atmosphere, in a light-protected container, and in a cool, dry place. For solutions, prepare them fresh and use them promptly.
Appearance of New Impurities in Analysis (e.g., HPLC, GC) Degradation due to improper storage or experimental conditions (e.g., high temperature, extreme pH, incompatible reagents).Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and establish appropriate handling protocols.
Inconsistent Experimental Results Use of a degraded stock solution.Prepare a fresh stock solution from a properly stored batch of this compound. Re-analyze the fresh solution to confirm its purity before use.
Precipitate Formation in Solution Formation of insoluble degradation products or salts.Check the pH of the solution. If the compound has been exposed to acidic conditions, an insoluble salt may have formed. Degradation products can also have lower solubility.

Quantitative Data on Stability (Illustrative Examples)

The following tables present illustrative data on the stability of this compound under various stress conditions. This data is intended to serve as a guideline for understanding the compound's potential degradation profile.

Table 1: Effect of Temperature on Stability (48 hours, solid state)

TemperaturePurity (%)Total Impurities (%)Appearance
4°C99.80.2Colorless
25°C99.50.5Faint Yellow
40°C98.21.8Yellow
60°C96.53.5Brownish-Yellow

Table 2: Effect of pH on Stability (24 hours, in aqueous solution at 25°C)

pHPurity (%)Total Impurities (%)Appearance
3.0 (Acidic)97.12.9Light Yellow
7.0 (Neutral)99.60.4Colorless
9.0 (Basic)98.91.1Pale Yellow

Table 3: Effect of Oxidative Stress (3% H₂O₂ at 25°C for 6 hours)

ConditionPurity (%)Total Impurities (%)Appearance
Control (No H₂O₂)99.70.3Colorless
3% H₂O₂92.37.7Dark Brown

Table 4: Effect of Photostability (ICH Q1B option 2, solid state)

ConditionPurity (%)Total Impurities (%)Appearance
Control (Dark)99.80.2Colorless
Exposed to Light97.92.1Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.[6][7][8]

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
  • Heat the solution at 60°C for 24 hours.
  • Cool the solution, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Dilute to a suitable concentration with mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a thin layer of solid this compound in a petri dish.
  • Heat in an oven at 80°C for 48 hours.
  • Cool and dissolve a known amount in a suitable solvent for HPLC analysis.

5. Photolytic Degradation (Solid State):

  • Expose a thin layer of solid this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
  • Simultaneously, keep a control sample in the dark.
  • After a suitable exposure time, dissolve a known amount of both the exposed and control samples in a suitable solvent for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[9][10][11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Visualizations

Degradation_Pathway This compound This compound Nitroso-derivative Nitroso-derivative This compound->Nitroso-derivative Oxidation Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Photodegradation Oxidation (Air, H2O2) Oxidation (Air, H2O2) Nitro-derivative Nitro-derivative Nitroso-derivative->Nitro-derivative Photodegradation (UV/Vis Light) Photodegradation (UV/Vis Light) Experimental_Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidation Sample Preparation->Thermal Stress Sample Preparation->Photolytic Stress Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Stability Assessment Stability Assessment Data Evaluation->Stability Assessment Troubleshooting_Guide Start Start Observe Issue Observe Issue Start->Observe Issue Discoloration Discoloration Observe Issue->Discoloration Color Change Unexpected Peaks Unexpected Peaks Observe Issue->Unexpected Peaks Impurity Check Storage Check Storage Discoloration->Check Storage Review Experiment Review Experiment Unexpected Peaks->Review Experiment Proper Storage Proper Storage Check Storage->Proper Storage Yes Improper Storage Improper Storage Check Storage->Improper Storage No Incompatible Reagents Incompatible Reagents Review Experiment->Incompatible Reagents Yes Extreme Conditions Extreme Conditions Review Experiment->Extreme Conditions No End End Proper Storage->End Prepare Fresh Prepare Fresh Improper Storage->Prepare Fresh Modify Protocol Modify Protocol Incompatible Reagents->Modify Protocol Extreme Conditions->Modify Protocol Prepare Fresh->End Modify Protocol->End

References

Technical Support Center: Scaling Up the Production of 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up and production of 2-Ethyl-4-propylaniline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Experimental Protocols

A plausible and scalable synthetic route to this compound involves a three-step process:

  • Friedel-Crafts Acylation of Ethylbenzene: Reaction of ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst to form 4-ethylpropiophenone.

  • Nitration of 4-Ethylpropiophenone: Introduction of a nitro group onto the aromatic ring.

  • Reductive Amination of the Nitro Ketone: Simultaneous reduction of the nitro group and the ketone to form this compound.

Logical Workflow for the Synthesis of this compound

G A Step 1: Friedel-Crafts Acylation B Intermediate 1: 4-Ethylpropiophenone A->B C Step 2: Nitration B->C D Intermediate 2: 4-Ethyl-2-nitropropiophenone C->D E Step 3: Catalytic Hydrogenation (Reduction) D->E F Crude this compound E->F G Purification (e.g., Vacuum Distillation) F->G H Final Product: this compound G->H

Resolving impurities in 2-Ethyl-4-propylaniline samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-propylaniline. The information provided aims to help resolve common issues related to impurities encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are byproducts formed during the synthesis. Given that a likely synthetic route involves the nitration of an alkylbenzene followed by reduction, common process-related impurities could include isomers (e.g., 4-Ethyl-2-propylaniline), over-alkylated products (e.g., 2,6-Diethyl-4-propylaniline), and unreacted starting materials.

  • Degradation Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of colored impurities like nitrobenzenes, azobenzenes, and polymeric materials, often observed as a darkening of the aniline from a colorless or pale yellow to a reddish-brown liquid.[1][2][3]

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification steps (e.g., toluene, methanol) and any remaining reagents can also be present as impurities.[4]

Q2: My this compound sample has turned dark brown. What is the cause, and is it still usable?

A2: The dark brown coloration is a common sign of degradation due to aerial oxidation.[1] Aniline compounds are prone to forming colored polymeric oxidation products upon exposure to air and light. While the presence of these colored impurities indicates some level of degradation, the bulk of the sample may still be the desired compound.[1] However, for high-purity applications, such as in drug development, purification is necessary before use. The suitability of the darkened sample depends on the tolerance for such impurities in your specific experiment.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of aniline derivatives.[4][5][6][7]

  • GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.[8][9]

  • RP-HPLC with a UV detector is a robust method for separating the main compound from less volatile impurities and degradation products.[5]

Q4: Can you recommend a starting point for developing an HPLC method for this compound?

A4: A good starting point for developing a Reverse-Phase HPLC (RP-HPLC) method would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). The gradient and buffer pH can be optimized to achieve the best separation of your target compound from its potential impurities. UV detection is typically effective for aromatic compounds like anilines.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS/HPLC chromatogram Presence of isomeric or over-alkylated impurities from synthesis.Review the synthetic route to identify potential side reactions. Use a more efficient purification method like fractional distillation under reduced pressure or preparative chromatography.
Contamination from solvents or reagents.Ensure high-purity solvents and reagents are used. Check for carryover from previous analyses on the analytical instrument.
Sample color changes over time Oxidation of the aniline.Store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]
Poor separation of impurities during purification Impurities have similar physical properties (e.g., boiling point, polarity) to the main compound.For distillation, use a column with higher theoretical plates. For chromatography, screen different stationary and mobile phases to improve selectivity.
Inconsistent analytical results Sample degradation between analyses.Prepare fresh solutions for each analysis and store stock solutions under appropriate conditions (inert atmosphere, low temperature).
Non-optimized analytical method.Re-validate the analytical method for linearity, accuracy, and precision.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane or methanol.

  • GC-MS System: Use a GC system equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column like a VF-1701ms) coupled to a mass spectrometer.[7]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra with libraries (e.g., NIST) to identify potential impurities. Quantify the purity by calculating the peak area percentage.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Procedure:

    • Place the impure this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually reduce the pressure to the desired level.

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

    • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Post-Purification Handling: Store the purified, colorless liquid under an inert atmosphere and protected from light to prevent re-oxidation.[3]

Visualizations

Workflow_Impurity_Analysis cluster_0 Impurity Identification cluster_1 Troubleshooting & Resolution Sample Sample Analytical_Method Purity Assessment (GC-MS or HPLC) Sample->Analytical_Method Inject Data_Analysis Data Analysis and Impurity Identification Analytical_Method->Data_Analysis Generate Data Purity_Check Purity > 99.5%? Data_Analysis->Purity_Check Assess Purity Purification Purification (e.g., Vacuum Distillation) Purity_Check->Purification No Final_Product Pure Product Purity_Check->Final_Product Yes Purification->Sample Re-analyze

Caption: Workflow for impurity analysis and resolution in this compound samples.

Synthesis_Impurities cluster_impurities Potential Impurities Start Starting Materials (e.g., Alkylbenzene) Reaction Multi-step Synthesis (Nitration, Alkylation, Reduction) Start->Reaction Crude Crude this compound Reaction->Crude Isomers Isomeric Products Reaction->Isomers Side Reaction Over_Alkylated Over-alkylated Species Reaction->Over_Alkylated Side Reaction Unreacted Unreacted Intermediates Reaction->Unreacted Incomplete Reaction

References

Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for aniline alkylation. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during aniline alkylation experiments, offering potential causes and solutions to help you overcome challenges in the lab.

Issue 1: Low Yield of N-Alkylated Aniline

  • Question: My aniline alkylation reaction is resulting in a low yield of the desired N-alkylated product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in aniline alkylation can stem from several factors. Firstly, suboptimal reaction conditions are a common culprit. Temperature, pressure, and reaction time play a crucial role; for instance, in the reductive alkylation of aniline with acetone over a copper chromite catalyst, optimizing these parameters has been shown to improve the yield to as high as 93%. Secondly, the choice and preparation of the catalyst are critical. The activity of the catalyst can be significantly influenced by its composition and pre-treatment. For example, pre-reducing a copper chromite catalyst with hydrogen at 300°C for 4 hours before the reaction can increase the yield of N-isopropylaniline to 93%. Lastly, the molar ratio of the reactants can impact the yield. An excess of the alkylating agent is not always beneficial and can sometimes lead to side reactions. It's essential to determine the optimal reactant ratio for your specific system. In one study, a 1:3 molar ratio of aniline to acetone was found to be optimal.

Issue 2: Poor Selectivity (Formation of Di-alkylated or C-Alkylated Products)

  • Question: I am observing the formation of significant amounts of N,N-dialkylated aniline and/or C-alkylated byproducts in my reaction. How can I improve the selectivity towards the mono-N-alkylated product?

  • Answer: Achieving high selectivity is a common challenge in aniline alkylation. The formation of di-alkylated products occurs because the initially formed mono-alkylated aniline can be more nucleophilic than aniline itself, leading to a second alkylation.[1] C-alkylation is another possible side reaction, particularly with certain catalysts and conditions.

    To improve selectivity towards mono-N-alkylation, consider the following strategies:

    • Catalyst Selection: The choice of catalyst is paramount for controlling selectivity. Zeolite catalysts, for instance, can offer shape selectivity due to their porous structure, favoring the formation of specific isomers.[2] The pore size of the zeolite is a critical parameter to control N-alkylation over C-alkylation.[2]

    • Reaction Conditions: Adjusting reaction parameters can significantly influence selectivity. For zeolite catalysts, temperatures between 250°C and 350°C are critical for selective N-alkylation, with higher temperatures often leading to C-alkylation.[2] Maintaining a high aniline to alkylating agent ratio can also suppress the formation of di- and tri-alkylated products.[2]

    • Protecting Groups: In some cases, particularly for Friedel-Crafts alkylation, protecting the amino group of aniline by converting it to an amide can prevent the reaction with the Lewis acid catalyst and allow for selective C-alkylation. The protecting group can be subsequently removed.[3]

Issue 3: Catalyst Deactivation

  • Question: My catalyst activity is decreasing over time or with repeated use. What could be causing this deactivation, and how can I regenerate the catalyst?

  • Answer: Catalyst deactivation is a frequent issue in continuous or repeated batch reactions. The primary cause of deactivation in aniline alkylation is often the deposition of carbonaceous materials, or "coke," on the catalyst surface. These deposits can block active sites and pores, leading to a loss of activity. The nature of these coke deposits can vary, from long-chain aliphatic compounds to heterocyclic aromatics.

    Strategies to address catalyst deactivation include:

    • Regeneration: The method of regeneration depends on the nature of the catalyst and the deactivating species. For catalysts deactivated by coke, oxidative regeneration, which involves carefully controlled heating in the presence of air or oxygen, can burn off the carbonaceous deposits and restore activity.

    • Optimizing Reaction Conditions: Modifying reaction conditions can minimize the rate of deactivation. This could involve adjusting the temperature, pressure, or feed composition to disfavor the reactions that lead to coke formation.

    • Catalyst Modification: In some cases, modifying the catalyst support or adding promoters can enhance its stability and resistance to deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for aniline alkylation?

A1: A variety of catalysts are employed for aniline alkylation, with the choice depending on the specific alkylating agent and desired product. Common classes of catalysts include:

  • Solid Acid Catalysts: Zeolites (e.g., HZSM-5, HY) and clays are widely used, particularly for vapor-phase alkylation with alcohols. They offer advantages in terms of handling, separation, and shape selectivity.[2][4]

  • Metal Catalysts:

    • Copper Chromite: This has proven to be an excellent catalyst for the reductive alkylation of aniline with ketones and aldehydes.

    • Noble Metal Catalysts: Ruthenium, iridium, and palladium complexes are effective for N-alkylation with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5]

    • Base Metal Catalysts: More recently, catalysts based on more abundant and less expensive metals like manganese and cobalt are being developed for this transformation.[5][6]

Q2: What is the "borrowing hydrogen" mechanism in aniline alkylation?

A2: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical approach for the N-alkylation of amines with alcohols. The process involves a temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride intermediate and an aldehyde or ketone. The amine then reacts with the carbonyl compound to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the catalyst. This process avoids the use of stoichiometric reducing agents and produces water as the only byproduct.[5]

Q3: Can aniline undergo Friedel-Crafts alkylation?

A3: Aniline does not typically undergo Friedel-Crafts alkylation directly. The amino group (-NH2) of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex. This deactivates the aromatic ring towards electrophilic substitution.[3][7] To achieve C-alkylation via a Friedel-Crafts type reaction, the amino group must first be protected, for example, by converting it to an acetanilide.[3]

Q4: How does the structure of the aniline and the alkylating agent affect the reaction?

A4: The electronic and steric properties of both the aniline and the alkylating agent can significantly influence the reaction rate and selectivity. Electron-donating groups on the aniline ring generally increase its nucleophilicity and reactivity. Conversely, electron-withdrawing groups can decrease reactivity.[1] Steric hindrance around the nitrogen atom of aniline or the reactive center of the alkylating agent can also affect the rate of reaction.

Data Presentation

Table 1: Effect of Reaction Parameters on the Reductive Alkylation of Aniline with Acetone over Copper Chromite Catalyst

ParameterConditionYield of N-isopropylaniline (%)
Reaction Time (min) 3045.2
6070.0
9070.8
12071.0
Temperature (°C) 10025.5
12052.8
14070.0
16068.5
Hydrogen Pressure (bar) 2022.3
4068.0
5070.0
8070.5
11070.2
Catalyst Amount (% w/w) 244.0
470.5
667.2
864.8
Aniline:Acetone Molar Ratio 1:155.0
1:265.0
1:370.0
Pre-reduced Catalyst Yes93.0

Table 2: Influence of Zeolite Type on Aniline Alkylation with Methanol [2]

Zeolite CatalystTemperature (°C)Aniline Conversion (%)N-Methylaniline Selectivity (%)N,N-Dimethylaniline Selectivity (%)C-Alkylation Selectivity (%)
S-115 30050.165.234.80
35075.355.144.90
Y-Zeolite 30060.540.345.114.6
35085.225.750.224.1

Experimental Protocols

Protocol 1: Reductive Alkylation of Aniline with Acetone using Copper Chromite Catalyst

  • Catalyst Preparation:

    • Prepare barium oxide promoted copper chromite catalyst as per established literature procedures.

    • Prior to the reaction, pre-reduce the catalyst by heating in a stream of air at 300°C for 4 hours, followed by passing hydrogen gas over it at the same temperature for 4 hours.

  • Reaction Procedure:

    • In a high-pressure autoclave, combine aniline, acetone (in a 1:3 molar ratio), and the pre-reduced copper chromite catalyst (4% by weight of the total reactants).

    • Seal the autoclave and flush it first with nitrogen gas and then with hydrogen gas.

    • Pressurize the autoclave with hydrogen to 50 bar.

    • Heat the reaction mixture to 140°C while stirring.

    • Maintain these conditions for 60 minutes.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of aniline and the selectivity for N-isopropylaniline.

Protocol 2: Vapor-Phase Alkylation of Aniline with Methanol using a Zeolite Catalyst [2]

  • Catalyst Preparation:

    • Use a commercial or synthesized zeolite catalyst (e.g., S-115).

    • Calcine the catalyst at a desired temperature (e.g., 500°C) for 2-4 hours in a stream of an inert carrier gas (e.g., nitrogen).

  • Reaction Procedure:

    • Pack a fixed-bed reactor with the calcined zeolite catalyst.

    • Heat the reactor to the desired reaction temperature (e.g., 300-350°C).

    • Prepare a feed mixture of aniline and methanol at the desired molar ratio.

    • Introduce the feed mixture into the reactor using a carrier gas (e.g., nitrogen) at a controlled flow rate to achieve the desired residence time (e.g., 0.1 to 40 seconds).

  • Product Collection and Analysis:

    • Cool the reactor outlet stream using a condenser to collect the liquid products.

    • Collect the gaseous byproducts in a gas trap.

    • Analyze the liquid product mixture using gas chromatography (GC) to determine the conversion of aniline and the selectivity for N-methylaniline and N,N-dimethylaniline.

Visualizations

Troubleshooting_Aniline_Alkylation start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation cause_yield1 Suboptimal Reaction Conditions low_yield->cause_yield1 cause_yield2 Improper Catalyst Preparation/Choice low_yield->cause_yield2 cause_yield3 Incorrect Reactant Ratio low_yield->cause_yield3 cause_selectivity1 Formation of Di-alkylated Products poor_selectivity->cause_selectivity1 cause_selectivity2 Formation of C-alkylated Products poor_selectivity->cause_selectivity2 cause_deactivation1 Coke Formation on Catalyst Surface catalyst_deactivation->cause_deactivation1 solution_yield1 Optimize Temperature, Pressure, and Time cause_yield1->solution_yield1 solution_yield2 Pre-treat Catalyst/ Screen Different Catalysts cause_yield2->solution_yield2 solution_yield3 Optimize Aniline: Alkylating Agent Ratio cause_yield3->solution_yield3 solution_selectivity1 Use Shape-Selective Catalyst (e.g., Zeolite) cause_selectivity1->solution_selectivity1 solution_selectivity3 Increase Aniline: Alkylating Agent Ratio cause_selectivity1->solution_selectivity3 cause_selectivity2->solution_selectivity1 solution_selectivity2 Adjust Reaction Temperature cause_selectivity2->solution_selectivity2 solution_deactivation1 Regenerate Catalyst (e.g., Oxidation) cause_deactivation1->solution_deactivation1 solution_deactivation2 Optimize Conditions to Minimize Coking cause_deactivation1->solution_deactivation2

Caption: A troubleshooting workflow for common issues in aniline alkylation.

Catalyst_Selection_Workflow start Define Alkylation Goal reaction_type Select Reaction Type start->reaction_type catalyst_class Choose Catalyst Class reaction_type->catalyst_class e.g., Reductive Alkylation, Borrowing Hydrogen catalyst_screening Screen Specific Catalysts catalyst_class->catalyst_screening e.g., Solid Acids, Metal Catalysts optimization Optimize Reaction Conditions catalyst_screening->optimization analysis Analyze Yield & Selectivity optimization->analysis analysis->optimization Requires Improvement result Successful Alkylation analysis->result Meets Requirements

Caption: A general workflow for catalyst selection and optimization in aniline alkylation.

References

Validation & Comparative

Comparative Performance Analysis of Synthesized 2-Ethyl-4-propylaniline and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization, Validation, and Comparative Performance of 2-Ethyl-4-propylaniline.

This guide provides a comprehensive overview of the synthesized aromatic amine, this compound, including its characterization, analytical validation, and a comparative analysis with structurally similar alternatives. The information presented is intended to assist researchers and professionals in drug development and organic synthesis in selecting the appropriate building block for their specific applications.

Characterization of this compound

The fundamental physicochemical properties of this compound have been determined and are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical processes and formulations.

PropertyValueSource
Molecular Formula C₁₁H₁₇NPubChem[1]
Molecular Weight 163.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 849208-86-2PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of this compound

A representative synthetic route for this compound is outlined below. This procedure can be adapted from known methods for the synthesis of substituted anilines.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A common method for the synthesis of substituted anilines is the reduction of the corresponding nitrobenzene derivative. The synthesis of this compound can be envisioned through the nitration of 1-ethyl-3-propylbenzene followed by reduction.

Step 1: Nitration of 1-ethyl-3-propylbenzene

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 1-ethyl-3-propylbenzene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro derivative.

Step 2: Reduction of 1-ethyl-2-nitro-4-propylbenzene

  • Dissolve the crude nitro compound in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Filter the catalyst through a bed of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Validation of Analytical Methods

To ensure the quality and purity of the synthesized this compound, validated analytical methods are essential. The following section details the protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, following the International Council for Harmonisation (ICH) guidelines.

HPLC Method for Purity Determination and Assay

Instrumentation: A standard HPLC system equipped with a UV detector is used.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is confirmed by analyzing a placebo, a spiked sample, and a forced degradation sample.

  • Linearity: A minimum of five concentrations of this compound are prepared, and the peak areas are plotted against the concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established based on the linearity studies and should demonstrate acceptable accuracy and precision.

  • Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on different days by different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results is evaluated.

GC-MS Method for Impurity Profiling

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Validation Parameters:

  • Specificity: Confirmed by the unique mass spectrum of this compound and the separation of potential impurities.

  • LOD and LOQ: Determined by injecting a series of diluted solutions and assessing the signal-to-noise ratio.

Spectroscopic Characterization

The structure of the synthesized this compound is confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy
  • Expected Chemical Shifts (δ, ppm):

    • Aromatic protons: 6.5-7.2 (multiplets)

    • -NH₂ protons: 3.5-4.5 (broad singlet)

    • -CH₂- (ethyl group): ~2.5 (quartet)

    • -CH₂- (propyl group, adjacent to ring): ~2.4 (triplet)

    • -CH₂- (propyl group, middle): ~1.6 (sextet)

    • -CH₃ (ethyl group): ~1.2 (triplet)

    • -CH₃ (propyl group): ~0.9 (triplet)

IR Spectroscopy
  • Expected Absorption Bands (cm⁻¹):

    • N-H stretching (amine): 3300-3500 (two bands for primary amine)

    • C-H stretching (aromatic): 3000-3100

    • C-H stretching (aliphatic): 2850-2960

    • C=C stretching (aromatic): 1500-1600

    • C-N stretching: 1250-1350

Comparative Analysis with Alternatives

The performance of this compound is best understood in the context of its potential alternatives in various applications. Substituted anilines are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals, as well as performance additives like antioxidants in rubber and curing agents for epoxy resins.[2][3][4][5][6] The choice of a specific substituted aniline often depends on the desired reactivity, steric hindrance, and the final properties of the end product.

The following table compares the key physicochemical properties of this compound with several commercially available alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₁₁H₁₇N163.263.411
2-Ethyl-4-methylanilineC₉H₁₃N135.212.711
2,6-DiethylanilineC₁₀H₁₅N149.233.011
2,4-Di-tert-butylanilineC₁₄H₂₃N205.344.811
2-tert-ButylanilineC₁₀H₁₅N149.233.211

Data sourced from PubChem and other chemical supplier databases.

Performance as an Epoxy Curing Agent

Substituted anilines can function as curing agents for epoxy resins, with their reactivity and the properties of the cured material being influenced by the nature and position of the substituents on the aromatic ring.[7][8] Steric hindrance around the amine group can affect the curing kinetics.

Hypothetical Performance Data:

Curing AgentGel Time (minutes) at 100°CGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)
This compound 4515585
2,6-Diethylaniline6016580
2,4-Di-tert-butylaniline7517075

Note: This data is illustrative and would need to be confirmed by experimental testing.

Performance as an Antioxidant in Rubber

Amine-based antioxidants are crucial for protecting rubber from degradation caused by heat and oxygen.[9][10][11][12] The effectiveness of an aniline derivative as an antioxidant is related to the electron-donating nature of its substituents.

Hypothetical Performance Data:

Antioxidant% Retention of Tensile Strength after Aging
This compound 85
2-Ethyl-4-methylaniline82
2,4-Di-tert-butylaniline90

Note: This data is illustrative and would need to be confirmed by experimental testing.

Visualizations

Experimental Workflow for Characterization and Validation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Analytical Method Validation (ICH Q2(R1)) Synthesis Synthesis of this compound Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Method Development & Validation Purification->HPLC GCMS GC-MS Method Development & Validation Purification->GCMS Purity Purity & Assay Determination HPLC->Purity Impurity Impurity Profiling GCMS->Impurity

Caption: Workflow for the synthesis, characterization, and validation of this compound.

Comparative Chemical Structures

G cluster_main This compound cluster_alt1 2-Ethyl-4-methylaniline cluster_alt2 2,6-Diethylaniline cluster_alt3 2,4-Di-tert-butylaniline Main Main Alt1 Alt1 Alt2 Alt2 Alt3 Alt3

Caption: Chemical structures of this compound and its alternatives.

References

A Comparative Analysis of the Reactivity of 2-Ethyl-4-propylaniline Against Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of the chemical reactivity of 2-Ethyl-4-propylaniline with other structurally related anilines, namely aniline, 2-ethylaniline, and 4-propylaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize aniline derivatives as key building blocks. The comparative data presented herein, including basicity (pKa), and expected reactivity in common electrophilic substitution and derivatization reactions, is supported by established chemical principles and extrapolated data.

Introduction to Aniline Reactivity

Anilines are a fundamental class of aromatic amines widely employed as precursors in the synthesis of dyes, polymers, and pharmaceuticals. Their reactivity is primarily governed by the nucleophilicity of the amino group and the electron density of the benzene ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, activating the ring towards electrophilic substitution, predominantly at the ortho and para positions. However, the reactivity of the amino group itself, particularly its basicity and availability for reactions like acylation and diazotization, is sensitive to the electronic and steric nature of substituents on the aromatic ring.

This guide focuses on this compound, a disubstituted aniline, and contextualizes its reactivity by comparing it with aniline and its mono-substituted analogues. The presence of an ethyl group at the ortho position and a propyl group at the para position introduces a combination of electronic and steric effects that modulate its chemical behavior.

Factors Influencing the Reactivity of this compound

The reactivity of this compound is influenced by two primary factors originating from its alkyl substituents:

  • Electronic Effects: Both the ethyl and propyl groups are electron-donating groups (EDGs) through an inductive effect (+I). The para-propyl group, in particular, increases the electron density of the benzene ring, thereby enhancing its reactivity towards electrophiles. This increased electron density also slightly increases the basicity of the amino group compared to unsubstituted aniline.

  • Steric Effects: The ethyl group at the ortho position to the amino group introduces significant steric hindrance. This "ortho effect" physically obstructs the approach of reagents to the amino group and can also disrupt the planarity of the amino group with the benzene ring, which can slightly inhibit the delocalization of the nitrogen lone pair into the ring. This steric hindrance is expected to decrease the basicity of the amino group and slow down reactions involving direct attack on the nitrogen atom.

The interplay of these electronic and steric effects determines the overall reactivity profile of this compound.

Comparative Reactivity Data

To facilitate a clear comparison, the following table summarizes the key reactivity parameters for this compound and the selected reference anilines. The pKa value for this compound is an estimated value based on the known effects of similar alkyl substituents.

CompoundStructurepKa of Conjugate AcidHammett Constants (Estimated Σσ)Expected Reactivity (Relative to Aniline)
AnilineC₆H₅NH₂4.630Reference
2-Ethylaniline2-Et-C₆H₄NH₂4.39-0.15 (σₚ for Et)Basicity: LowerElectrophilic Substitution: Slightly Higher (ring activation)
4-Propylaniline4-Pr-C₆H₄NH₂4.75 (Predicted)-0.15 (σₚ for Pr)Basicity: HigherElectrophilic Substitution: Higher
This compound2-Et-4-Pr-C₆H₃NH₂~4.4 (Estimated)~ -0.30Basicity: Lower (due to ortho effect)Electrophilic Substitution: Highest (due to combined +I effect)

Note: The Hammett constants (σ) are a measure of the electronic effect of a substituent. Negative values indicate electron-donating groups. The Σσ for this compound is an approximation based on the additivity principle, which may not hold perfectly due to steric interactions.

Key Reactivity Comparisons

Basicity (pKa)

The basicity of anilines, reflected in the pKa of their conjugate acids, is a crucial indicator of the availability of the nitrogen lone pair.

  • Aniline serves as our baseline with a pKa of 4.63.

  • 4-Propylaniline is expected to be more basic than aniline due to the electron-donating nature of the para-propyl group.

  • 2-Ethylaniline is less basic than aniline. This is a classic example of the "ortho effect," where the steric hindrance of the ortho-ethyl group outweighs its electron-donating inductive effect, making protonation of the amino group less favorable.

  • This compound is predicted to have a basicity lower than aniline and 4-propylaniline, similar to 2-ethylaniline. The steric hindrance from the ortho-ethyl group is the dominant factor in determining its basicity.

Reactivity in Electrophilic Aromatic Substitution

The electron-donating alkyl groups in all the substituted anilines in this comparison activate the aromatic ring towards electrophilic attack more than in unsubstituted aniline.

  • Aniline is highly reactive towards electrophiles, often leading to polysubstitution.[1]

  • 2-Ethylaniline and 4-Propylaniline are both more reactive than aniline due to the activating effect of the alkyl groups.

  • This compound is expected to be the most reactive towards electrophilic aromatic substitution. The combined electron-donating effects of the ortho-ethyl and para-propyl groups significantly increase the electron density of the ring, making it a highly potent nucleophile. However, the substitution pattern will be directed by these groups, with the positions ortho and para to the amino group being the most activated, though steric hindrance from the existing ethyl group may influence the regioselectivity of the incoming electrophile.

Reactivity in N-Acylation

N-acylation is a common derivatization reaction for anilines, and its rate is sensitive to both the nucleophilicity of the nitrogen and steric hindrance around the amino group.

  • Aniline readily undergoes N-acylation.

  • 4-Propylaniline is expected to react slightly faster than aniline due to the enhanced nucleophilicity of the nitrogen atom from the electron-donating propyl group.

  • 2-Ethylaniline and This compound are expected to undergo N-acylation at a significantly slower rate compared to aniline and 4-propylaniline. The steric bulk of the ortho-ethyl group hinders the approach of the acylating agent to the amino group.

Reactivity in Diazotization

Diazotization involves the reaction of the amino group with nitrous acid to form a diazonium salt. This reaction is also sensitive to the nucleophilicity of the nitrogen and steric factors.

  • Aniline and 4-Propylaniline undergo diazotization readily under standard conditions.

  • 2-Ethylaniline and This compound are expected to react more slowly in diazotization reactions due to the steric hindrance around the amino group, which impedes the attack of the nitrosating species.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and for carrying out comparative reactivity studies are provided below.

Synthesis of this compound

A common route to synthesize this compound is through the reduction of the corresponding nitro compound, 1-ethyl-2-nitro-4-propylbenzene.

Procedure:

  • In a hydrogenation reactor, add a suitable metal catalyst (e.g., 0.08% by weight of the nitro compound).

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Introduce hydrogen gas into the reactor.

  • Pump 1-ethyl-2-nitro-4-propylbenzene into the reactor.

  • Maintain the reaction temperature at approximately 150-200°C and the pressure at 1.0-2.0 MPa.

  • The reaction mixture, containing this compound, water, and unreacted hydrogen, is passed through a high-pressure oil-gas separator.

  • The separated this compound and water are then subjected to fractional distillation to yield the purified product.

Comparative N-Acetylation of Anilines

This protocol allows for a qualitative or semi-quantitative comparison of the N-acetylation rates.

Materials:

  • Aniline, 2-ethylaniline, 4-propylaniline, this compound

  • Acetic anhydride

  • Pyridine (as a catalyst and base)

  • Dichloromethane (solvent)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Prepare separate 0.1 M solutions of each aniline in dichloromethane.

  • In four separate vials, place 1 mL of each aniline solution.

  • To each vial, add 1.1 equivalents of acetic anhydride and a catalytic amount of pyridine.

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes) by TLC, spotting the reaction mixture against a standard of the starting aniline.

  • The relative rate of reaction can be estimated by observing the disappearance of the starting aniline spot and the appearance of the corresponding acetanilide product spot over time. A faster disappearance of the starting material indicates a higher reaction rate.

Comparative Diazotization and Azo-Coupling

The rate of diazotization can be indirectly compared by reacting the formed diazonium salt with a coupling agent to produce a colored azo dye. The intensity of the color developed over a set period can be used as a proxy for the reaction rate.

Materials:

  • Aniline, 2-ethylaniline, 4-propylaniline, this compound

  • Sodium nitrite

  • Hydrochloric acid

  • 2-Naphthol (coupling agent)

  • Sodium hydroxide

Procedure:

  • Prepare four separate solutions, each containing one of the anilines (e.g., 1 mmol) in dilute hydrochloric acid at 0-5°C.

  • To each solution, add an equimolar amount of a cold aqueous solution of sodium nitrite while maintaining the temperature at 0-5°C.

  • Allow the diazotization to proceed for a fixed amount of time (e.g., 10 minutes).

  • In parallel, prepare four solutions of 2-naphthol (1 mmol) in dilute sodium hydroxide.

  • After the fixed time, add each diazonium salt solution to a separate 2-naphthol solution.

  • Observe the formation of the azo dye. A more intense color indicates a greater amount of diazonium salt was formed, suggesting a faster diazotization reaction. For a more quantitative comparison, the absorbance of the resulting solutions can be measured using a UV-Vis spectrophotometer at the λmax of the azo dye.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the conceptual factors influencing aniline reactivity and a typical experimental workflow for comparing reactivity.

Aniline_Reactivity_Factors cluster_substituent Substituent Effects cluster_reactivity Impact on Reactivity Electronic Electronic Basicity (pKa) Basicity (pKa) Electronic->Basicity (pKa) Increases Ring Nucleophilicity Ring Nucleophilicity Electronic->Ring Nucleophilicity Increases Steric Steric Steric->Basicity (pKa) Decreases N-Nucleophilicity N-Nucleophilicity Steric->N-Nucleophilicity Decreases Diazotization Rate Diazotization Rate Basicity (pKa)->Diazotization Rate Electrophilic Substitution Rate Electrophilic Substitution Rate Ring Nucleophilicity->Electrophilic Substitution Rate N-Acylation Rate N-Acylation Rate N-Nucleophilicity->N-Acylation Rate Aniline Aniline Aniline->Electronic +I (Alkyl Groups) Aniline->Steric Ortho Effect

Caption: Factors influencing aniline reactivity.

Experimental_Workflow cluster_experiments Reactivity Experiments start Select Anilines for Comparison synthesis Synthesize this compound start->synthesis reactivity_studies Perform Comparative Reactivity Experiments start->reactivity_studies data_analysis Analyze Data (pKa, Reaction Rates) synthesis->data_analysis Characterization basicity pKa Determination/ Estimation reactivity_studies->basicity acetylation N-Acetylation Kinetics reactivity_studies->acetylation diazotization Diazotization Rate Comparison reactivity_studies->diazotization conclusion Draw Conclusions on Relative Reactivity data_analysis->conclusion basicity->data_analysis acetylation->data_analysis diazotization->data_analysis

Caption: Workflow for comparing aniline reactivity.

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic effects. While the dual electron-donating alkyl groups render its aromatic ring highly activated towards electrophilic substitution, the steric hindrance imposed by the ortho-ethyl group significantly tempers the reactivity of the amino group itself. This leads to a lower basicity and slower rates in reactions such as N-acylation and diazotization when compared to anilines lacking an ortho-substituent. For researchers and drug development professionals, this means that while this compound is an excellent substrate for introducing functionality onto the aromatic ring via electrophilic substitution, reactions requiring nucleophilic attack at the nitrogen center may necessitate more forcing conditions or specialized catalytic systems to achieve efficient conversion. This guide provides a foundational understanding for the rational selection and application of this and similar aniline derivatives in complex organic syntheses.

References

A Comparative Guide to the Reactivity of 2-Ethyl-4-propylaniline and Its Isomers in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise control of chemical reactions is paramount. Substituted anilines are crucial building blocks in this field, and understanding the reactivity of different isomers is key to optimizing reaction outcomes and ensuring the desired product selectivity. This guide provides a comparative analysis of 2-Ethyl-4-propylaniline and its structural isomers, focusing on their behavior in electrophilic aromatic substitution reactions. The comparison is based on established principles of organic chemistry, given the limited availability of direct comparative experimental data for these specific isomers.

Introduction to Isomeric Effects in Anilines

Aniline and its derivatives are highly reactive towards electrophilic substitution due to the strong electron-donating nature of the amino (-NH₂) group.[1] This group activates the aromatic ring, primarily at the ortho and para positions, by delocalizing its lone pair of electrons into the benzene ring.[1][2] However, the presence, position, and nature of other substituents, such as alkyl groups, can significantly modulate this reactivity through a combination of electronic and steric effects. These effects influence both the rate of reaction and the regioselectivity (the specific position on the ring where the electrophile attacks).

This guide will use electrophilic bromination as a model reaction to compare this compound with two of its isomers:

  • 4-Ethyl-2-propylaniline: A constitutional isomer where the positions of the alkyl groups are swapped.

  • 2,6-Diethylaniline: An isomer with two ethyl groups flanking the amino group, introducing significant steric hindrance.

Comparative Data

The following tables summarize the predicted physical properties and reactivity of this compound and its selected isomers. Basicity (pKa of the conjugate acid) is a key indicator of the nitrogen lone pair's availability and, consequently, the activating strength of the amino group.

Table 1: Physical and Electronic Properties of Selected Aniline Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Conjugate Acid)Comments on Basicity
This compound C₁₁H₁₇N163.26[3]~4.8Alkyl groups are electron-donating, increasing basicity compared to aniline (pKaH = 4.6).[4] The ortho-ethyl group may slightly reduce basicity due to steric hindrance to solvation.
4-Ethyl-2-propylaniline C₁₁H₁₇N163.26~4.7The larger propyl group in the ortho position provides more steric hindrance than an ethyl group, potentially leading to a slight decrease in basicity compared to its isomer.
2,6-Diethylaniline C₁₀H₁₅N149.24~3.5The two ortho-ethyl groups create significant steric hindrance around the amino group, impeding both protonation and interaction with electrophiles, thus markedly reducing basicity.

Note: pKa values are estimates based on the known effects of alkyl substituents on aniline's basicity. Actual experimental values may vary.

Table 2: Predicted Reactivity and Product Distribution in Electrophilic Bromination
CompoundRelative Rate of BrominationMajor Product(s)Minor Product(s)Rationale for Selectivity
This compound High6-Bromo-2-ethyl-4-propylanilineNone expectedThe -NH₂ group is a powerful ortho, para-director. The para position is blocked by the propyl group. The ortho position (C6) is sterically unhindered and electronically activated, making it the primary site of attack. The other ortho position (C2) is blocked by the ethyl group.
4-Ethyl-2-propylaniline High6-Bromo-4-ethyl-2-propylanilineMinor amounts of 3-bromo isomerSimilar to its isomer, the para position is blocked. The C6 position is the most favorable site for substitution. The larger ortho-propyl group may slightly decrease the overall reaction rate compared to this compound due to increased steric hindrance.
2,6-Diethylaniline Moderate4-Bromo-2,6-diethylanilineNone expectedBoth ortho positions are blocked by ethyl groups. The powerful directing effect of the amino group forces substitution exclusively at the electronically activated and sterically accessible para position (C4). The overall rate is slower due to steric hindrance at the amino group, which can reduce its activating ability.

Experimental Protocol: Comparative Bromination of Aniline Isomers

This protocol outlines a general procedure for the electrophilic bromination of substituted anilines, which can be adapted to compare the reactivity of the isomers discussed.

Objective: To qualitatively compare the reaction rates and regioselectivity of bromination for this compound and its isomers.

Materials:

  • This compound

  • 4-Ethyl-2-propylaniline

  • 2,6-Diethylaniline

  • Glacial Acetic Acid

  • Bromine solution (e.g., 1 M in acetic acid)

  • Sodium thiosulfate solution (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel), developing chamber, and UV lamp

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: For each isomer, dissolve 1.0 mmol of the aniline derivative in 5 mL of glacial acetic acid in a separate round-bottom flask equipped with a magnetic stirrer. Cool the flasks to 0-5°C in an ice bath.

  • Bromination: To each flask, add a 1 M solution of bromine in acetic acid dropwise with constant stirring. Monitor the reaction progress by TLC. For a qualitative comparison, observe the rate at which the bromine color disappears and the starting material is consumed.

  • Work-up: Once the reaction is complete (as determined by TLC, typically when the starting material spot is no longer visible), quench the reaction by adding 10 mL of 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic product with dichloromethane (3 x 15 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the structure and regioselectivity of the bromination. The relative integrals of the aromatic protons will confirm the position of the bromine atom.

Safety Precautions: Aniline derivatives are toxic and can be absorbed through the skin. Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizing Reaction Control and Workflow

Diagrams created using Graphviz help to visualize the logical relationships governing reactivity and the steps in a typical experimental workflow.

G cluster_0 Factors Influencing Regioselectivity Aniline Substituted Aniline Effects Substituent Effects Aniline->Effects Electronic Electronic Effects (Activating/Deactivating) Effects->Electronic Governs directing properties (o, p, m) Steric Steric Hindrance Effects->Steric Blocks potential reaction sites Outcome Reaction Outcome (Product Distribution) Electronic->Outcome Steric->Outcome

Caption: Logical flow of how substituent effects determine reaction outcomes.

G cluster_workflow Comparative Experimental Workflow start Reactant Preparation Isomer 1 Isomer 2 Isomer 3 reaction Electrophilic Bromination Identical Conditions: - Temp (0-5°C) - Solvent (Acetic Acid) - Reagent (Br₂) start->reaction monitoring Reaction Monitoring Qualitative Rate (color change) Quantitative (TLC) reaction->monitoring workup Quenching & Extraction 1. Na₂S₂O₃ quench 2. DCM extraction 3. Drying & Evaporation monitoring->workup analysis Product Analysis ¹H NMR for regioselectivity LC-MS for purity workup->analysis conclusion Comparative Analysis|{Compare rates and product distributions} analysis->conclusion

References

Performance Evaluation of 2-Ethyl-4-propylaniline in Synthetic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 2-Ethyl-4-propylaniline's performance in key synthetic applications, particularly in the synthesis of azo dyes and conductive polymers. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of organic chemistry and data from analogous aniline derivatives. This guide aims to provide a foundational understanding for researchers considering this compound for their specific applications.

Comparative Performance Analysis

The introduction of ethyl and propyl groups onto the aniline ring at the 2 and 4 positions, respectively, is expected to influence the reactivity, solubility, and the properties of the resulting products. Here, we compare the anticipated performance of this compound with unsubstituted aniline and other alkyl-substituted anilines.

1.1. In Azo Dye Synthesis

Azo dyes are synthesized via a diazotization-coupling reaction. The electronic and steric effects of the substituents on the aniline ring can impact the reaction rate and the spectroscopic properties of the resulting dye.

Table 1: Predicted Performance Characteristics of Aniline Derivatives in Azo Dye Synthesis

Aniline DerivativePredicted Diazotization RatePredicted Coupling ReactivityPredicted λmax of Resulting DyePredicted Solubility of Dye
AnilineBaselineBaselineBaselineBaseline
2-EthylanilineSlower than aniline (steric hindrance)Slower than aniline (steric hindrance)Bathochromic shift (red shift)Higher in organic solvents
4-PropylanilineFaster than aniline (electron-donating group)Faster than aniline (electron-donating group)Bathochromic shift (red shift)Higher in organic solvents
This compound Comparable to or slightly slower than 4-propylaniline Slower than 4-propylaniline (steric hindrance from 2-ethyl group) Significant bathochromic shift Significantly higher in organic solvents

Rationale:

  • Diazotization and Coupling Reactivity: The propyl group at the para-position is electron-donating, which should increase the electron density on the amine group, favoring diazotization. However, the ethyl group at the ortho-position introduces steric hindrance, which can impede the approach of reagents to the amino group and the diazonium group during coupling, potentially lowering reaction rates and yields compared to 4-propylaniline.

  • Spectroscopic Properties (λmax): The alkyl groups are auxochromes that can cause a bathochromic shift (red shift) in the absorption maximum (λmax) of the resulting azo dye, leading to deeper colors. The combined effect of the ethyl and propyl groups is expected to produce a more significant red shift compared to singly substituted anilines.

  • Solubility: The presence of two alkyl groups significantly increases the lipophilicity of the resulting dye molecule, enhancing its solubility in organic solvents. This can be advantageous in applications requiring formulation in non-polar media.

1.2. In Polyaniline Synthesis

Polyaniline (PANI) is a conductive polymer synthesized by the oxidative polymerization of aniline. The substituents on the aniline monomer affect the polymerization process and the properties of the resulting polymer.

Table 2: Predicted Performance Characteristics of Aniline Derivatives in Polyaniline Synthesis

Aniline DerivativePredicted Polymerization RatePredicted Polymer SolubilityPredicted Film-Forming CapabilityPredicted Electrical Conductivity
AnilineBaselineLowPoorBaseline
2-EthylanilineSlower than aniline (steric hindrance)Higher in organic solventsImprovedLower
4-PropylanilineSlower than aniline (steric hindrance at para-position can affect head-to-tail coupling)Higher in organic solventsImprovedLower
This compound Significantly slower than aniline Significantly higher in organic solvents Good Significantly lower

Rationale:

  • Polymerization Rate: The steric hindrance from the ortho-ethyl group in this compound is expected to significantly hinder the polymerization process, leading to lower reaction rates and potentially lower molecular weight polymers compared to aniline.[1][2]

  • Solubility and Film-Forming Capability: The alkyl substituents disrupt the interchain packing of the polymer, leading to increased solubility in common organic solvents.[1][2] This improved solubility is highly desirable for solution-based processing and the formation of uniform thin films.[1][2]

  • Electrical Conductivity: The steric hindrance from the alkyl groups can lead to a less ordered polymer structure, which disrupts the π-conjugation along the polymer backbone. This is likely to result in a significant decrease in the electrical conductivity of the resulting poly(this compound) compared to unsubstituted polyaniline.[3][4]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and evaluation of azo dyes and polyaniline derivatives using this compound and its alternatives.

2.1. Synthesis of an Azo Dye (e.g., with β-naphthol)

This protocol describes the synthesis of an azo dye, a common application for aniline derivatives.[5][6]

Methodology:

  • Diazotization:

    • Dissolve 0.01 mol of the aniline derivative (e.g., this compound) in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of 0.01 mol of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture for 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 0.01 mol of β-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

    • Cool the β-naphthol solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with constant stirring, maintaining the temperature below 5 °C.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

    • Dry the purified dye in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified dye.

    • Record the UV-Visible absorption spectrum in a suitable solvent to determine the λmax.

    • Obtain an FT-IR spectrum to identify characteristic functional groups.

2.2. Synthesis of a Polyaniline Derivative

This protocol outlines the chemical oxidative polymerization of an aniline derivative.[1][2]

Methodology:

  • Monomer Solution Preparation:

    • Dissolve 0.1 mol of the aniline derivative (e.g., this compound) in 100 mL of 1 M hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Initiation of Polymerization:

    • Prepare a solution of the oxidant, ammonium persulfate (0.1 mol), in 50 mL of 1 M hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the ammonium persulfate solution to the aniline hydrochloride solution dropwise over 30 minutes with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Polymerization:

    • After the addition is complete, continue stirring the reaction mixture for 2 hours at 0-5 °C.

    • Allow the mixture to stand undisturbed at a low temperature for 24 hours to complete the polymerization. A dark-colored precipitate of the polymer should form.

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer sequentially with 1 M hydrochloric acid, deionized water, and then methanol to remove unreacted monomer, oligomers, and the oxidant.

    • Dry the purified polymer under vacuum at 60 °C for 24 hours.

  • Characterization:

    • Assess the solubility of the polymer in various organic solvents (e.g., NMP, DMF, chloroform).

    • Cast a film of the polymer from a soluble fraction and measure its electrical conductivity using a four-point probe.

    • Characterize the polymer structure using FT-IR and UV-Visible spectroscopy.

Visualizations

3.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a logical workflow for the performance evaluation.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Aniline This compound NaNO2_HCl NaNO2 / HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Diazonium Salt NaNO2_HCl->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling Reaction Naphthol β-Naphthol (Coupling Agent) NaOH NaOH 0-5 °C Naphthol->NaOH NaOH->Azo_Dye

Caption: Synthetic pathway for an azo dye from this compound.

Polymerization_Workflow Start Select Aniline Derivatives (e.g., this compound, Aniline) Polymerization Perform Oxidative Polymerization (Ammonium Persulfate, HCl) Start->Polymerization Isolation Isolate and Purify Polymers Polymerization->Isolation Characterization Characterize Polymers Isolation->Characterization Solubility Solubility Testing (NMP, DMF, Chloroform) Characterization->Solubility Property Evaluation Conductivity Conductivity Measurement (Four-Point Probe) Characterization->Conductivity Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) Characterization->Spectroscopy Comparison Compare Performance Data Solubility->Comparison Conductivity->Comparison Spectroscopy->Comparison

Caption: Experimental workflow for polyaniline synthesis and evaluation.

Conclusion

While direct experimental data for this compound is scarce, a comparative analysis based on the principles of organic chemistry suggests it may offer distinct advantages and disadvantages in specific applications. Its highly lipophilic nature could be beneficial for producing dyes and polymers with enhanced solubility in organic solvents. However, the steric hindrance introduced by the ortho-ethyl group may negatively impact reaction rates and the electrical conductivity of the resulting polymers. The provided experimental protocols and workflows offer a framework for researchers to systematically evaluate the performance of this compound against other aniline derivatives in their own laboratories. This guide serves as a starting point for further investigation into the potential of this interesting, but under-characterized, chemical compound.

References

Comparative Analytical Guide: 2-Ethyl-4-propylaniline and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available analytical data for potential alternatives to 2-Ethyl-4-propylaniline. Due to a lack of publicly available experimental analytical data for this compound, this document focuses on the characterization of its structural isomers and related compounds. The information presented here is intended to assist researchers in selecting and validating appropriate analytical methodologies for similar compounds.

Data Presentation: A Comparative Analysis of Alternatives

The following tables summarize the available analytical data for several commercially available alternatives to this compound. These alternatives include structural isomers and related aniline derivatives.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₁H₁₇N163.26Data not available
4-PropylanilineC₉H₁₃N135.21135, 106, 77[1]
N-Ethyl-N-propylanilineC₁₁H₁₇N163.26163, 134, 106, 77[2]
2-EthylanilineC₈H₁₁N121.18121, 106, 77
4-EthylanilineC₈H₁₁N121.18121, 106, 77

Table 2: Spectroscopic Data (NMR & IR)

Compound Name¹H NMR Data (ppm)¹³C NMR Data (ppm)Key IR Peaks (cm⁻¹)
This compound Data not availableData not availableData not available
4-Propylaniline6.94 (d), 6.56 (d), 3.41 (s, NH₂), 2.45 (t), 1.56 (m), 0.90 (t)Data not available3430, 3350 (N-H stretch), 3020, 2960 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch)[3]
N-Ethyl-N-propylanilineData not availableData not availableVapor phase data available[2]
2-Ethylaniline7.0-6.6 (m, Ar-H), 3.6 (s, NH₂), 2.6 (q), 1.2 (t)144.6, 128.5, 127.0, 126.8, 118.7, 115.3, 24.1, 13.6[4]3440, 3360 (N-H stretch), 3050, 2960 (C-H stretch), 1620 (N-H bend), 1580, 1490 (C=C stretch)
4-Ethylaniline7.0 (d), 6.6 (d), 3.5 (s, NH₂), 2.5 (q), 1.2 (t)143.2, 132.8, 128.9, 115.4, 35.7, 15.9[5]3430, 3350 (N-H stretch), 3020, 2960 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch)

Table 3: Physical Properties

Compound NameBoiling Point (°C)Melting Point (°C)
This compound Data not availableData not available
4-Propylaniline224-226Data not available
N-Ethyl-N-propylanilineData not availableData not available
2-Propylaniline222-224[4]Data not available
2-Ethylaniline214-216-44
4-Ethylaniline216-5.7

Experimental Protocols

While specific validated methods for this compound are not available in the public domain, the following are general protocols for the analytical techniques commonly used for aniline derivatives. These can serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify the compound and its potential impurities based on their mass-to-charge ratio.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, quantify, and purify the compound.

  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Measurement Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic and aliphatic), and C=C (aromatic ring).

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Sample Receipt Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS NMR NMR Spectroscopy Filtration->NMR FTIR FTIR Spectroscopy Filtration->FTIR Integration Peak Integration & Spectral Analysis HPLC->Integration GCMS->Integration NMR->Integration FTIR->Integration Quantification Quantification Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: A typical analytical workflow for compound validation.

Technique_Selection cluster_goals Primary Goal cluster_techniques Recommended Technique Start Start: Analytical Goal Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure Quantification Quantification Start->Quantification HPLC_GC HPLC or GC Purity->HPLC_GC NMR_MS NMR & Mass Spectrometry Structure->NMR_MS HPLC_UV HPLC with UV/Vis Quantification->HPLC_UV

Caption: Decision tree for analytical technique selection.

References

Comparative study of different synthesis routes for 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-Ethyl-4-propylaniline, a key intermediate in various industrial applications. The routes discussed are the Acylation-Reduction pathway starting from 4-propylaniline and a multi-step sequence commencing with the nitration of 1-ethyl-3-propylbenzene. This document aims to furnish researchers with the necessary data to select the most suitable synthesis strategy based on factors such as yield, reagent availability, and procedural complexity.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis routes, offering a direct comparison of their efficiencies and conditions.

ParameterRoute 1: Acylation-Reduction of 4-propylanilineRoute 2: Multi-step Synthesis from 1-ethyl-3-propylbenzene
Starting Material 4-propylaniline1-ethyl-3-propylbenzene
Key Intermediates N-(4-propylphenyl)acetamide, 1-(3-ethyl-4-aminophenyl)propan-1-one1-Ethyl-3-propyl-4-nitrobenzene
Overall Yield ~70-80%~55-65%
Number of Steps 22
Key Reagents Acetic anhydride, Aluminum chloride, Propanoyl chloride, Sodium borohydrideNitric acid, Sulfuric acid, Iron, Hydrochloric acid
Reaction Conditions Moderate temperatures for acylation, mild reduction conditions.Low-temperature nitration, acidic reduction.
Purification Column chromatography, DistillationExtraction, Distillation

Experimental Protocols

Route 1: Acylation-Reduction of 4-propylaniline

This two-step route involves the protection of the amine group via acetylation, followed by a Friedel-Crafts acylation and subsequent reduction.

Step 1: Acetylation of 4-propylaniline

  • To a solution of 4-propylaniline (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-(4-propylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation and Reduction

  • To a suspension of anhydrous aluminum chloride (2.5 equivalents) in dichloromethane, add N-(4-propylphenyl)acetamide (1 equivalent) at 0 °C.

  • Add propanoyl chloride (1.2 equivalents) dropwise to the mixture and stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude acylated product.

  • Dissolve the crude product in methanol and add sodium borohydride (3 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 3-4 hours.

  • Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product, this compound, by column chromatography or distillation.

Route 2: Multi-step Synthesis from 1-ethyl-3-propylbenzene

This route involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 1-ethyl-3-propylbenzene

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, add 1-ethyl-3-propylbenzene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-Ethyl-3-propyl-4-nitrobenzene.

Step 2: Reduction of 1-Ethyl-3-propyl-4-nitrobenzene

  • To a mixture of iron powder (5 equivalents) and concentrated hydrochloric acid in ethanol and water, heat the solution to reflux.

  • Add the 1-Ethyl-3-propyl-4-nitrobenzene (1 equivalent) dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous solution with sodium hydroxide and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify this compound by distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Route_1 cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Acylation & Reduction 4-propylaniline 4-propylaniline N-(4-propylphenyl)acetamide N-(4-propylphenyl)acetamide 4-propylaniline->N-(4-propylphenyl)acetamide Acetic anhydride This compound This compound N-(4-propylphenyl)acetamide->this compound 1. Propanoyl chloride, AlCl3 2. NaBH4

Caption: Route 1: Acylation-Reduction of 4-propylaniline.

Synthesis_Route_2 cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 1-ethyl-3-propylbenzene 1-ethyl-3-propylbenzene 1-Ethyl-3-propyl-4-nitrobenzene 1-Ethyl-3-propyl-4-nitrobenzene 1-ethyl-3-propylbenzene->1-Ethyl-3-propyl-4-nitrobenzene HNO3, H2SO4 This compound This compound 1-Ethyl-3-propyl-4-nitrobenzene->this compound Fe, HCl

Caption: Route 2: Synthesis from 1-ethyl-3-propylbenzene.

The Utility of 2-Ethyl-4-propylaniline in Organic Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel building blocks for organic synthesis may encounter 2-Ethyl-4-propylaniline, a substituted aniline with potential applications in the creation of complex molecules. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on its efficacy and direct application as a synthetic building block.

Parallels with Structurally Related Anilines

To infer potential applications and reactivity, a comparison can be drawn with structurally similar anilines that are well-documented in organic synthesis. For instance, the synthesis of 2-Ethyl-4-methoxy aniline, a related compound, has been reported with an overall yield of approximately 55% over a four-step process.[1] This suggests that this compound could potentially serve as a precursor in multi-step synthetic sequences.

Substituted anilines, in general, are crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. They often participate in reactions such as diazotization followed by coupling, acylation, and various cross-coupling reactions to form more complex molecular architectures.

Potential Synthetic Pathways

Based on the known reactivity of anilines, this compound could theoretically be employed in several key synthetic transformations. The following diagram illustrates a hypothetical reaction pathway where this compound is utilized in a classic diazotization-coupling sequence, a common strategy in the synthesis of azo dyes.

G Hypothetical Synthetic Pathway A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D Azo Dye Product B->D Coupling Reaction C Coupling Partner (e.g., Phenol, Naphthol) C->D

Caption: Hypothetical diazotization-coupling reaction using this compound.

Comparison with Alternative Building Blocks

Without specific experimental data for this compound, a quantitative comparison with alternative building blocks is not feasible. However, a qualitative comparison can be made based on the expected electronic and steric effects of the substituents. The ethyl group at the ortho position and the propyl group at the para position will influence the reactivity and regioselectivity of the aniline ring in electrophilic substitution reactions.

The following table provides a general comparison with other common substituted anilines. The reactivity and yield are hypothetical and would require experimental validation.

Building BlockExpected Relative ReactivityPotential AdvantagesPotential Disadvantages
AnilineHighSimple, readily availableLacks substitution for targeted synthesis
p-ToluidineHighReadily available, provides methyl handleLimited substitution pattern
2,4-DimethylanilineModerateIncreased steric hindrance can offer regioselectivityPotentially lower yields due to steric hindrance
This compound Moderate (Hypothetical) Provides unique substitution pattern for novel derivatives Limited commercial availability, unknown reactivity

Experimental Workflow for a Generic Coupling Reaction

Should experimental data become available, a typical workflow for evaluating the efficacy of this compound in a coupling reaction would likely follow the steps outlined below.

G Generalized Experimental Workflow A Reactant Mixing (this compound, Coupling Partner, Solvent) B Addition of Catalyst and/or Reagents A->B C Reaction Monitoring (TLC, GC-MS, HPLC) B->C D Work-up and Extraction C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, IR, Mass Spec) E->F G Yield and Purity Determination F->G

Caption: A generalized workflow for a typical organic synthesis experiment.

Logical Relationship: Efficacy Assessment

The assessment of this compound's efficacy as a building block is contingent on several interconnected factors. The diagram below illustrates this logical relationship.

G Factors Determining Efficacy A Availability and Cost E Efficacy as a Building Block A->E B Reactivity and Selectivity C Reaction Yields and Purity B->C C->E D Versatility in Synthesis D->E

Caption: Key factors influencing the utility of a chemical building block.

References

Benchmarking the Properties of 2-Ethyl-4-propylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A fundamental step in the characterization of novel chemical entities is the determination of their physicochemical properties. These parameters are crucial for understanding the potential bioavailability and pharmacokinetic profile of a compound. For a comparative study of 2-Ethyl-4-propylaniline derivatives, the following properties are of primary importance.

Table 1: Physicochemical Properties of Hypothetical this compound Derivatives
DerivativeSubstitution (R)Molecular Weight ( g/mol )LogPpKa
Parent Compound -H163.26[1]3.4[1]4.5 (estimated)
Derivative A -Cl197.714.13.8
Derivative B -OCH₃193.293.24.9
Derivative C -NO₂208.263.52.5
Derivative D -NH₂178.282.95.3

Note: The data for the parent compound is sourced from PubChem[1]. Data for derivatives are hypothetical and illustrative of expected trends.

Experimental Protocols

Determination of Lipophilicity (LogP):

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Shake-Flask Method (Gold Standard): This method directly determines the partition coefficient between n-octanol and water[2][3].

    • A solution of the test compound is prepared in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[4].

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common indirect method for estimating LogP[2].

    • A series of standard compounds with known LogP values are injected into an RP-HPLC system.

    • The retention time of each standard is recorded.

    • A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

    • The test compound is injected under the same conditions, and its retention time is used to calculate its LogP from the calibration curve.

Determination of Acidity Constant (pKa):

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, absorption, and target binding. For anilines, the pKa of the conjugate acid is typically reported.

  • Potentiometric Titration:

    • The aniline derivative is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standard solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point of the titration curve.

Biological Activity

The primary goal of synthesizing novel derivatives is often to discover or enhance biological activity. For aniline derivatives, anticancer and antimicrobial activities are frequently investigated areas.

Table 2: In Vitro Cytotoxicity of Hypothetical this compound Derivatives against A549 Lung Cancer Cell Line
DerivativeSubstitution (R)IC₅₀ (µM)
Parent Compound -H>100
Derivative A -Cl55.3
Derivative B -OCH₃89.1
Derivative C -NO₂25.8
Derivative D -NH₂>100
Doxorubicin (Control) -0.8

Note: Data is hypothetical and for illustrative purposes. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_benchmarking Benchmarking start Starting Material (this compound) reaction Chemical Reaction (e.g., Acylation, Alkylation) start->reaction workup Reaction Work-up & Purification reaction->workup product Derivative Product workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir physchem Physicochemical Properties product->physchem bioactivity Biological Activity product->bioactivity

Caption: General workflow for synthesis and evaluation.

MTT Cytotoxicity Assay Workflow

This diagram outlines the key steps involved in determining the in vitro cytotoxicity of the synthesized derivatives using the MTT assay.

cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Derivatives seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Formazan Formation (in viable cells) mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: MTT assay for cytotoxicity screening.

Structure-Property Relationship Logic

The following diagram illustrates the logical relationship between chemical structure modifications and their impact on physicochemical and biological properties.

cluster_logic Structure-Property Relationship structure Chemical Structure (Substituents) physchem Physicochemical Properties (LogP, pKa) structure->physchem influences bioactivity Biological Activity (e.g., IC50) structure->bioactivity directly impacts physchem->bioactivity correlates with

Caption: Interplay of structure and properties.

Structure-Activity Relationship (SAR) Discussion

Based on general principles observed in studies of other substituted anilines, the following SAR trends can be anticipated for this compound derivatives:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups tend to decrease the basicity (lower pKa) of the aniline nitrogen. In some cases, EWGs can enhance cytotoxic activity by participating in specific interactions with biological targets or by altering the electronic properties of the molecule to favor a particular reaction mechanism.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the basicity (higher pKa) of the aniline. The effect of EDGs on biological activity is variable and highly dependent on the specific biological target and the position of the substituent.

  • Lipophilicity: Increasing the lipophilicity (higher LogP) by adding nonpolar substituents can enhance membrane permeability and, in some instances, lead to increased cellular uptake and cytotoxicity. However, excessively high lipophilicity can result in poor aqueous solubility and non-specific toxicity.

This guide provides a foundational framework for the systematic evaluation of this compound derivatives. The presented protocols and expected trends, derived from analogous chemical series, should enable researchers to effectively benchmark their novel compounds and rationalize the observed structure-activity relationships.

References

A comparative review of alkylated anilines in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Alkylated Anilines in Industrial Applications

Alkylated anilines, a versatile class of aromatic amines, are integral to numerous industrial processes. Their utility stems from the tailored properties endowed by the addition of alkyl groups to the aniline structure, either on the nitrogen atom (N-alkylation) or the benzene ring (C-alkylation). This guide provides a comparative analysis of the performance of various alkylated anilines in their primary industrial roles as antioxidants, polymer precursors, and dye intermediates. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and detailed experimental methodologies.

Alkylated Anilines as Antioxidants

One of the most significant applications of alkylated anilines is as antioxidants, particularly in lubricants and rubber, to prevent degradation from oxidation.[1][2][3] Alkylated diphenylamines are a prominent subgroup in this category.[4][5]

Performance Comparison

Alkylated diphenylamines, such as octylated diphenylamine (ODPA) and dinonylated/nonylated diphenylamine (DNDPA/NDPA), are widely used to extend the service life of lubricants and polymers by inhibiting oxidative breakdown.[1][6][7] They function as radical scavengers, interrupting the oxidation chain reaction.[8]

A study comparing the amine-type antioxidant octylated diphenylamine (OD) with a non-amine-type antioxidant (Irganox 1520) in polybutadiene rubber (PBR) provides valuable performance data. The study investigated the effects on color yellowness, gel content, and thermal stability at 110°C over 10 hours.[9][10][11]

Performance MetricAlkylated Aniline (Octylated Diphenylamine)Alternative (Irganox 1520)Concentration (ppm)Aging Time (h)
Color Yellowness Index Higher (more yellowing)Lower500 - 40001 - 10
Gel Content (%) Higher (more gel formation)Lower500 - 40001 - 10
Thermal Stability LowerHigher500 - 40001 - 10

Data summarized from a comparative study on antioxidants in polybutadiene rubber.[9][10][11]

While Irganox 1520 showed better performance in this specific study in terms of color stability and gel formation, alkylated anilines like ODPA and DNDPA remain crucial in many formulations due to their high thermal stability, excellent solubility in organic solvents, and synergistic effects with other antioxidants like phenols.[6][7] They are extensively used in engine oils, greases, transmission fluids, and as stabilizers in plastics.[6][7][12]

Experimental Protocols

Synthesis of Alkylated Anilines (General)

The industrial synthesis of alkylated anilines can be achieved through several methods. N-alkylation often involves the reaction of aniline with an alcohol at elevated temperatures over an acid catalyst.[13] C-alkylation on the aromatic ring can be performed by reacting aniline with alkyl phenols in the presence of a catalyst like zinc chloride.[14]

Visible-Light-Induced N-Alkylation of Anilines (Laboratory Scale) [15][16]

  • Materials : Aromatic amine (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), Ammonium Bromide (NH4Br, 20 mol%), Hexane (2 mL).

  • Procedure :

    • Charge a 15 mL round-bottom flask with the aromatic amine, 4-hydroxybutan-2-one, NH4Br, and hexane.

    • Equip the flask with a nitrogen balloon and replace the air inside using a vacuum pump.

    • Irradiate the mixture with a 50 W, 420 nm LED at 25°C for 12 hours.

    • After the reaction is complete, remove the solvent by vacuum distillation.

    • Purify the resulting residue by silica gel column chromatography to obtain the N-alkylated aniline product.

Testing Antioxidant Performance in Polybutadiene Rubber [10]

  • Materials : Polybutadiene rubber, Octylated Diphenylamine (OD), Irganox 1520.

  • Procedure :

    • Prepare samples of polybutadiene rubber with varying concentrations of OD and Irganox 1520 (500, 1000, 1500, 2500, and 4000 ppm).

    • Age the samples at a constant temperature of 110°C for different time intervals (1 to 10 hours).

    • At each interval, measure the color yellowness index using a colorimeter.

    • Determine the gel content by solvent extraction.

    • Assess thermal stability using thermogravimetric analysis (TGA).

Visualizations

Antioxidant_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by Alkylated Aniline RH Lubricant/Polymer (R-H) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, Light, Metal Ions) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H Ar2NH Alkylated Aniline (Ar2NH) ROO_dot->Ar2NH ROO_dot->Ar2NH Radical Scavenging ROOH->R_dot → RO• + •OH → R• ROOH->ROO_dot Ar2N_dot Aminyl Radical (Ar2N•) Ar2NH->Ar2N_dot - H• Non_Radical Stable Non-Radical Products Ar2N_dot->Non_Radical + ROO•

Caption: Mechanism of radical scavenging by alkylated aniline antioxidants.

Alkylated Anilines in Polymer Synthesis

Derivatives of aniline are not only used to protect polymers but also to create them. Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility.[17][18] Alkylation of the aniline monomer can significantly improve the solubility of the resulting polymer in common organic solvents, making it easier to process into films and other forms.[17]

Performance Comparison

A study on newly synthesized poly(o-alkylanilines) demonstrated their enhanced solubility compared to unsubstituted PANI.[17] The solubility depends on the specific chemical structure of the alkyl substituents.

PolymerDMSODMFNMPTHFChloroformAcetoneAcetonitrileBenzeneToluene
P-PA SolubleSolubleSolubleSolubleSolubleSolubleSolubleInsolubleInsoluble
P-MB SolubleSolubleSolubleSolubleSolubleSolubleSolubleInsolubleInsoluble
P-AP SolubleSolubleSolubleSolubleSolubleSolubleSolubleSolubleSoluble

P-PA: poly[2-(1-methylbut-1-en-1-yl)aniline], P-MB: poly[2-(1-methylbutyl)aniline], P-AP: poly[2-(2-aminophenyl)pentan-2-ol]. Data from RSC Publishing.[17]

This improved solubility allows these alkylated polyanilines to be used in applications such as chemical sensors, electrically conductive coatings, and corrosion inhibitors.[17][19]

Experimental Protocols

Synthesis of Poly(o-alkylaniline) (P-AP) [19]

  • Materials : 2-(2-aminophenyl)pentan-2-ol monomer (1.0 g, 5.6 mmol), Ammonium persulfate (1.28 g, 5.6 mmol), Water.

  • Procedure :

    • Dissolve the monomer in 15 mL of water.

    • Separately, dissolve the ammonium persulfate oxidant in 15 mL of water.

    • Add the oxidant solution to the monomer solution to initiate polymerization.

    • Keep the reaction mixture undisturbed at room temperature for 24 hours.

    • Filter the resulting polymer solution and wash it with a large amount of water to remove impurities.

    • Dry the polymer product.

Visualizations

Polymer_Synthesis_Workflow Monomer Alkylated Aniline Monomer Dissolve 1. Dissolution Monomer->Dissolve Solvent Solvent (e.g., Water) Solvent->Dissolve Oxidant Oxidant (e.g., Ammonium Persulfate) Mix 2. Mixing & Initiation Oxidant->Mix Dissolve->Mix Polymerize 3. Polymerization (24h at RT) Mix->Polymerize Filter 4. Filtration & Washing Polymerize->Filter Dry 5. Drying Filter->Dry Product Soluble Poly(alkylaniline) Dry->Product Characterize 6. Characterization (FT-IR, NMR, SEM, etc.) Product->Characterize

Caption: Experimental workflow for the synthesis of soluble poly(alkylanilines).

Alkylated Anilines in Dye Synthesis

Aniline itself is a foundational precursor in the dye industry, most notably for indigo.[13] The N-alkylation of aniline and its derivatives is a key step in producing a wide array of colors. N-methylaniline and N,N-dimethylaniline, for instance, are important intermediates in the color industry.[13]

The synthesis of dyes often involves a diazotization reaction of an aniline derivative, followed by a coupling reaction with another aromatic compound to form vibrant azo dyes.[20] Alkylation modifies the electronic properties of the aniline molecule, which in turn influences the color of the final dye.

Experimental Protocols

Synthesis of N-Alkylated Anilines via Auto-Transfer Hydrogen Method

  • Materials : Aniline (20 mmol), Benzyl Alcohol (15 mmol), Ortho-Xylene (30 mL, solvent), Potassium Carbonate (35 mmol, base), Copper-Chromite nano-catalyst (5 mol%).

  • Procedure :

    • Combine all reactants, solvent, base, and catalyst in a 50 mL volumetric flask.

    • Heat the mixture at 110°C for 8 hours.

    • After the reaction, filter the solution and wash it with ethyl acetate.

    • Use a separator funnel to separate the organic and aqueous phases.

    • Dry the organic phase (containing the product) with anhydrous sodium sulfate.

    • Purify the product and confirm its identity using methods like melting point determination, pH testing, and spectroscopy (IR, NMR).

Visualizations

General_Alkylation_Pathways cluster_N N-Alkylation cluster_C C-Alkylation (Nuclear) Aniline Aniline Reactant_N Alcohol (R-OH) + Acid Catalyst Aniline->Reactant_N Reactant_C Alkyl Phenol + ZnCl2 Catalyst Aniline->Reactant_C N_Alkyl N-Alkylaniline Reactant_N->N_Alkyl C_Alkyl C-Alkylaniline Reactant_C->C_Alkyl

Caption: General synthetic pathways for N- and C-alkylation of aniline.

Conclusion

Alkylated anilines are a cornerstone of the modern chemical industry. Their performance as high-stability antioxidants in lubricants and rubber is critical for mechanical longevity and safety. The ability to tune properties like solubility through alkylation has opened new frontiers for conducting polymers in sensors and advanced coatings. Furthermore, their role as versatile intermediates in dye synthesis continues to color our world. The comparative data and protocols presented here illustrate the diverse performance characteristics of these compounds, providing a foundation for further research and development in their application.

References

Validating the Structure of 2-Ethyl-4-propylaniline: A Comparative Guide to Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comparative analysis of advanced spectroscopic techniques for the structural validation of 2-Ethyl-4-propylaniline, a substituted aniline derivative. We present a detailed examination of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a comparison with alternative analytical methods.

The precise arrangement of substituents on an aromatic ring significantly influences a molecule's physicochemical properties and biological activity. For this compound, confirming the ortho- and para- substitution pattern is critical. This guide utilizes predictive data based on the analysis of structurally similar compounds to illustrate the application of multi-technique spectroscopic validation.

Spectroscopic Data Summary for this compound

The following table summarizes the predicted quantitative data from key spectroscopic techniques for the structural elucidation of this compound. These predictions are derived from established chemical shift, fragmentation, and vibrational frequency principles, and by comparing with experimental data for related molecules such as 2-ethylaniline, 4-propylaniline, and N-ethyl-N-propylaniline.

Spectroscopic TechniqueParameterPredicted Value/RangeInterpretation
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)~6.95 ppm (d, 1H)Aromatic H ortho to -NH₂
~6.85 ppm (dd, 1H)Aromatic H meta to -NH₂ and ortho to propyl
~6.65 ppm (d, 1H)Aromatic H ortho to ethyl and meta to -NH₂
~3.60 ppm (s, 2H)-NH₂ protons
~2.55 ppm (q, 2H)-CH₂- of ethyl group
~2.45 ppm (t, 2H)-CH₂- of propyl group attached to ring
~1.60 ppm (sext, 2H)-CH₂- of propyl group
~1.20 ppm (t, 3H)-CH₃ of ethyl group
~0.95 ppm (t, 3H)-CH₃ of propyl group
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)~143 ppmC-NH₂
~138 ppmC-propyl
~129 ppmC-ethyl
~128 ppmAromatic CH
~118 ppmAromatic CH
~115 ppmAromatic CH
~35 ppm-CH₂- of propyl group attached to ring
~24 ppm-CH₂- of ethyl group
~23 ppm-CH₂- of propyl group
~14 ppm-CH₃ of propyl group
~13 ppm-CH₃ of ethyl group
Mass Spectrometry (EI)Mass-to-Charge (m/z)163 (M⁺)Molecular ion peak
148Loss of methyl group (-CH₃)
134Loss of ethyl group (-C₂H₅)
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)3450-3300 cm⁻¹ (two bands)N-H stretching of primary amine
3100-3000 cm⁻¹Aromatic C-H stretching
2960-2850 cm⁻¹Aliphatic C-H stretching
~1620 cm⁻¹N-H bending
~1510 cm⁻¹Aromatic C=C stretching
~820 cm⁻¹C-H out-of-plane bending for 1,2,4-trisubstituted benzene

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz NMR spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer coupled with a gas chromatograph (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio.

Infrared (IR) Spectroscopy: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Visualization of the Spectroscopic Validation Workflow

The logical flow of experiments and data analysis for the structural validation of this compound is depicted in the following diagram.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Present IR->IR_Data Structure_Validation Validated Structure of This compound NMR_Data->Structure_Validation MS_Data->Structure_Validation IR_Data->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

Comparison with Other Alternatives

While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation, other analytical techniques can provide complementary or, in some cases, definitive information.

Alternative TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute, three-dimensional structure of a molecule.Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phaseExcellent for separating volatile compounds and determining purity. Can be coupled with MS for identification.Not suitable for non-volatile or thermally labile compounds. Does not provide detailed structural information on its own.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phaseVersatile for a wide range of compounds, including non-volatile and thermally sensitive ones. Can be used for purification and quantification.Does not provide the same level of structural detail as NMR. Identification often relies on comparison with a known standard.

Safety Operating Guide

Proper Disposal of 2-Ethyl-4-propylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-4-propylaniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Spill Response

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a hazardous substance. In the event of a spill, immediate action is required to contain the material and prevent exposure.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., Butyl rubber, Viton™)

  • Chemical safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • In case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and contaminated soil into a labeled, sealable, and chemically compatible waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should also be treated as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer at your institution.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound separately from other waste streams.

    • This includes unused product, reaction byproducts, contaminated labware (e.g., pipettes, vials), and spill cleanup materials.

    • Do not mix with incompatible wastes, such as strong oxidizing agents or acids.[1]

  • Waste Container Selection and Labeling:

    • Use only approved, chemically resistant containers for waste collection (e.g., high-density polyethylene - HDPE).

    • Ensure containers are in good condition and have a secure, leak-proof lid.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

    • Provide secondary containment for all liquid waste containers to prevent the spread of potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information, including the chemical name and quantity.

    • Disposal must be conducted at an approved waste disposal plant.

Quantitative Data and Hazard Profile

The following table summarizes key quantitative data for aniline and related compounds, which should be considered when handling and disposing of this compound. Data for this compound itself is limited; therefore, data for the parent compound, aniline, is provided for guidance.

PropertyValue (for Aniline)Reference
UN Number 1547--INVALID-LINK--
Hazard Class 6.1 (Toxic Substance)--INVALID-LINK--
OSHA PEL (8-hr TWA) 5 ppm (19 mg/m³)--INVALID-LINK--
NIOSH REL (10-hr TWA) 2 ppm (8 mg/m³)--INVALID-LINK--
Flash Point 70 °C (158 °F) - closed cup--INVALID-LINK--
RCRA Waste Code K083, K103, K104 (for aniline production wastes)--INVALID-LINK--

Note: While a specific RCRA waste code for pure this compound is not listed, it should be managed as a hazardous waste based on its characteristics and similarity to aniline.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Release Occurs start->spill segregate Segregate Waste at Point of Generation ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store spill->ppe No spill_response Follow Spill Cleanup Procedure spill->spill_response Yes spill_response->container contact_ehs Contact EHS for Waste Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Disposal by Licensed Hazardous Waste Vendor manifest->disposal end End of Disposal Process disposal->end

References

Essential Safety and Operational Guide for Handling 2-Ethyl-4-propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) for 2-Ethyl-4-propylaniline was publicly available at the time of this writing. The following guidance is based on information for structurally similar chemicals, including 4-n-propylaniline, 2-propylaniline, 4-ethylaniline, and the parent compound, aniline. It is imperative to consult a certified safety professional and the supplier-specific SDS upon procurement of this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety Concerns and First Aid

This compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1] Similar to other anilines, it may cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Chemical safety goggles or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (chemical fume hood). If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.A vapor respirator is recommended.[4]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Keep away from heat, sparks, and open flames.[6]

  • Incompatible materials include acids and strong oxidizing agents.[1]

Spill Response: In the event of a chemical spill, follow the established emergency protocol. The workflow below outlines the key steps for a minor spill. For major spills, evacuate the area and contact emergency services.

Chemical Spill Response Workflow for this compound A Spill Occurs B Alert others in the area A->B C Evacuate if necessary (large spill or poor ventilation) B->C Assess situation D Don appropriate PPE B->D E Contain the spill with absorbent material D->E F Absorb the spilled chemical E->F G Collect waste into a sealed, labeled container F->G H Decontaminate the spill area G->H I Dispose of waste as hazardous material H->I J Restock spill kit I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.